Product packaging for Pentylcyclohexyl acetate(Cat. No.:CAS No. 85665-91-4)

Pentylcyclohexyl acetate

Cat. No.: B15347341
CAS No.: 85665-91-4
M. Wt: 212.33 g/mol
InChI Key: PXKHJCMKWLCRFQ-UHFFFAOYSA-N
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Description

Pentylcyclohexyl acetate (CAS 85665-91-4) is a chemical compound with the molecular formula C13H24O2 and a molecular weight of 212.33 g/mol . It is characterized by a density of 0.93 g/cm³ and a boiling point of 253.2°C at 760 mmHg, presenting as a liquid with a flash point of 109.9°C and an index of refraction of 1.456 . This compound is part of a class of cyclohexyl acetate esters, which are of significant interest in industrial and scientific research, particularly in the fields of fragrance chemistry and organic synthesis . While the specific olfactory profile of this compound is not detailed in the available literature, closely related structural analogs, such as 2-tert-Pentylcyclohexylacetate (Coniferan Pure), are well-documented as synthetic fragrance ingredients . These analogs are valued for their complex scent profiles, which can include green, sweet, balsamic, woody, and fruity notes, and are utilized in the formulation of perfumes, soaps, scented candles, and cosmetics . The broader market for specialty acetate esters like p-tert-butylcyclohexyl acetate is projected for robust growth, driven by demand in perfume, cosmetic, and soap essences, indicating a vibrant field of application for researchers to explore . From a synthetic chemistry perspective, compounds with the cyclohexyl acetate structure serve as important substrates and intermediates in method development. Research demonstrates the use of enzymes like Candida antarctica lipase B (CAL-B) for the stereoselective hydrolysis or acylation of similar trans-2-arylcyclohexyl acetates, enabling the production of enantiomerically pure alcohols and esters which are valuable as chiral building blocks for pharmaceuticals and other biologically active molecules . This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions, referring to its safety data sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O2 B15347341 Pentylcyclohexyl acetate CAS No. 85665-91-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85665-91-4

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

(1-pentylcyclohexyl) acetate

InChI

InChI=1S/C13H24O2/c1-3-4-6-9-13(15-12(2)14)10-7-5-8-11-13/h3-11H2,1-2H3

InChI Key

PXKHJCMKWLCRFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(CCCCC1)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Pentylcyclohexyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pentylcyclohexyl acetate is an ester recognized for its potential applications in the fragrance and flavor industries. Its synthesis and characterization are of significant interest to researchers and professionals in chemical synthesis and product development. This technical guide provides an in-depth overview of a feasible synthetic route and the expected analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the formation of the precursor alcohol, 4-pentylcyclohexanol, followed by its esterification with acetic acid to yield the final product.

Step 1: Synthesis of 4-Pentylcyclohexanol

The precursor, 4-pentylcyclohexanol, can be synthesized via the hydrogenation of 4-pentylphenol. This reaction typically involves the use of a catalyst, such as Raney Nickel, under a hydrogen atmosphere.

Step 2: Esterification of 4-Pentylcyclohexanol to this compound

The most common and direct method for the synthesis of this compound from 4-pentylcyclohexanol is the Fischer-Speier esterification. This reaction involves the acid-catalyzed reaction between the alcohol and acetic acid.[1][2] To drive the equilibrium towards the formation of the ester, it is crucial to remove the water produced during the reaction, often accomplished by azeotropic distillation using a Dean-Stark apparatus.[1]

Experimental Protocol: Fischer-Speier Esterification

A detailed experimental protocol for the esterification of 4-pentylcyclohexanol is provided below.

Materials:

  • 4-Pentylcyclohexanol

  • Glacial Acetic Acid

  • Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalyst)

  • Toluene (for azeotropic removal of water)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Organic Solvent (e.g., diethyl ether or dichloromethane) for extraction

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-pentylcyclohexanol and a molar excess of glacial acetic acid.

  • Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid.

  • Add toluene to the flask to facilitate the azeotropic removal of water.

  • Heat the reaction mixture to reflux. The water produced will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 85665-91-4[3]
Molecular Formula C₁₃H₂₄O₂[3]
Molecular Weight 212.33 g/mol [3]
IUPAC Name (1-pentylcyclohexyl) acetate[3]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Key Signals
¹H NMR * ~4.5-5.0 ppm (m, 1H): Proton on the carbon bearing the acetate group (CHOAc).
  • ~2.0 ppm (s, 3H): Methyl protons of the acetate group (CH₃COO).

  • ~0.8-1.8 ppm (m, 20H): Protons of the cyclohexyl ring and the pentyl chain. | | ¹³C NMR | * ~170 ppm: Carbonyl carbon of the ester (C=O).

  • ~75 ppm: Carbon of the cyclohexyl ring attached to the oxygen (CHOAc).

  • ~20-40 ppm: Carbons of the cyclohexyl ring and the pentyl chain.

  • ~21 ppm: Methyl carbon of the acetate group (CH₃COO). | | IR Spectroscopy | * ~1735 cm⁻¹: Strong C=O stretching vibration of the ester.

  • ~1240 cm⁻¹: C-O stretching vibration of the ester.

  • ~2850-2950 cm⁻¹: C-H stretching vibrations of the alkyl groups. | | Mass Spectrometry | * Molecular Ion (M⁺): m/z = 212.

  • Key Fragments: Loss of acetic acid (M-60) leading to a fragment at m/z = 152. Other fragments corresponding to the pentylcyclohexyl cation and further fragmentation of the alkyl chains. |

Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of 4-Pentylcyclohexanol cluster_esterification Esterification cluster_purification Purification 4-Pentylphenol 4-Pentylphenol Hydrogenation Hydrogenation 4-Pentylphenol->Hydrogenation H2, Raney Ni 4-Pentylcyclohexanol 4-Pentylcyclohexanol Hydrogenation->4-Pentylcyclohexanol Esterification Esterification 4-Pentylcyclohexanol->Esterification Acetic_Acid Acetic Acid Acetic_Acid->Esterification H+ catalyst Pentylcyclohexyl_Acetate This compound Esterification->Pentylcyclohexyl_Acetate Workup Aqueous Workup Pentylcyclohexyl_Acetate->Workup Distillation Vacuum Distillation Workup->Distillation Pure_Product Pure this compound Distillation->Pure_Product

Caption: Synthesis workflow for this compound.

Diagram 2: Fischer Esterification Mechanism

Fischer_Esterification Carboxylic_Acid 4-Pentylcyclohexanol Protonation Protonation of Carbonyl Carboxylic_Acid->Protonation Alcohol Acetic Acid Nucleophilic_Attack Nucleophilic Attack by Alcohol Alcohol->Nucleophilic_Attack Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Ester This compound Deprotonation->Ester

Caption: Mechanism of Fischer-Speier esterification.

References

Pentylcyclohexyl acetate chemical properties and CAS number.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of pentylcyclohexyl acetate. The primary focus is on 2-tert-pentylcyclohexyl acetate (CAS No. 67874-72-0), a common fragrance ingredient. This document includes a summary of its physical and chemical properties, a detailed, generalized experimental protocol for its synthesis via esterification, and methodologies for its characterization using gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. All quantitative data is presented in tabular format for clarity and ease of comparison. Additionally, a logical workflow for its synthesis is visualized using a DOT script.

Chemical Properties of 2-tert-Pentylcyclohexyl Acetate

2-tert-Pentylcyclohexyl acetate is a synthetic fragrance compound valued for its woody and fruity aroma. It is a colorless liquid that is soluble in ethanol and insoluble in water. A summary of its key chemical and physical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of 2-tert-Pentylcyclohexyl Acetate

PropertyValueReference(s)
CAS Number 67874-72-0[1][2]
Molecular Formula C₁₃H₂₄O₂[1][2]
Molecular Weight 212.33 g/mol [1][3]
Appearance Colorless clear liquid[2]
Density 0.943–0.949 g/mL at 20°C[2]
Refractive Index 1.4560–1.4620 at 20°C[2]
Boiling Point Approximately 311 °C (rough estimate)[4]
Flash Point 99 °C[2]
Solubility Insoluble in water, soluble in ethanol[2]
Purity (Commercial) > 98% (sum of isomers)[2]
Isomer Composition Typically 75-85% cis and 15-25% trans[2]

Synthesis of 2-tert-Pentylcyclohexyl Acetate

The synthesis of 2-tert-pentylcyclohexyl acetate is typically achieved through the esterification of 2-tert-pentylcyclohexanol with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of an acid catalyst.

General Experimental Protocol: Esterification of 2-tert-Pentylcyclohexanol

Materials:

  • 2-tert-pentylcyclohexanol

  • Acetic anhydride

  • Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-tert-pentylcyclohexanol (1.0 eq) and acetic anhydride (1.2 eq).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 140-150°C) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with an organic solvent.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted acetic anhydride), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-tert-pentylcyclohexyl acetate.

  • The crude product can be purified by vacuum distillation to obtain the final product with high purity.

Analytical Characterization

Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity and isomer ratio of 2-tert-pentylcyclohexyl acetate.

Typical GC Conditions:

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.

  • Injector Temperature: 250°C

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 280°C

  • Carrier Gas: Helium or Hydrogen

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Final hold: 5 minutes

This method will separate the cis- and trans-isomers of 2-tert-pentylcyclohexyl acetate, allowing for the determination of their relative percentages.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized ester.

Expected ¹H NMR Spectral Features (in CDCl₃):

  • A singlet around δ 2.0 ppm corresponding to the methyl protons of the acetate group.

  • A multiplet in the region of δ 4.5-5.0 ppm corresponding to the proton on the carbon bearing the acetate group (CHOAc).

  • A series of multiplets between δ 0.8 and 1.8 ppm corresponding to the protons of the cyclohexyl ring and the tert-pentyl group.

Expected ¹³C NMR Spectral Features (in CDCl₃):

  • A signal around δ 170 ppm for the carbonyl carbon of the ester.

  • A signal in the range of δ 70-80 ppm for the carbon attached to the oxygen of the ester (CHOAc).

  • A signal around δ 21 ppm for the methyl carbon of the acetate group.

  • A series of signals in the aliphatic region (δ 10-50 ppm) for the carbons of the cyclohexyl and tert-pentyl groups.

Logical Workflow and Diagrams

The synthesis of 2-tert-pentylcyclohexyl acetate follows a straightforward logical progression from starting materials to the final purified product. This workflow is depicted in the following diagram.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product 2-tert-pentylcyclohexanol 2-tert-pentylcyclohexanol Esterification Esterification 2-tert-pentylcyclohexanol->Esterification Acetic Anhydride Acetic Anhydride Acetic Anhydride->Esterification Acid Catalyst Acid Catalyst Acid Catalyst->Esterification Quenching Quenching Esterification->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Vacuum Distillation Vacuum Distillation Solvent Removal->Vacuum Distillation 2-tert-pentylcyclohexyl acetate 2-tert-pentylcyclohexyl acetate Vacuum Distillation->2-tert-pentylcyclohexyl acetate

Caption: Synthesis workflow for 2-tert-pentylcyclohexyl acetate.

References

A Technical Guide to the Spectroscopic Analysis of Pentylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pentylcyclohexyl acetate is an ester that combines the structural features of a cyclohexane ring and a pentyl group with an acetate moiety. As with many novel or commercially uncatalogued compounds, a full suite of experimental spectroscopic data is not always available. However, by understanding the fundamental principles of spectroscopy and analyzing the spectra of analogous structures, a reliable prediction of the spectral characteristics can be made. This guide focuses on providing such predicted data for what is presumed to be 1-pentylcyclohexyl acetate, alongside detailed methodologies for its experimental verification.

Predicted Spectroscopic Data

Due to the absence of direct experimental data for this compound, the following tables present predicted values. These predictions are based on the known data for cyclohexyl acetate and the anticipated electronic and structural effects of a pentyl substituent at the C1 position of the cyclohexane ring.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Pentylcyclohexyl Acetate

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-O-C(O)-CH~2.0Singlet3H
Cyclohexane protons~1.2 - 1.9Multiplet10H
-CH ₂(CH₂)₃CH₃ (α to ring)~1.5Multiplet2H
-(CH₂)₃CH ₃ (β, γ, δ)~1.3Multiplet6H
-(CH₂)₄CH ₃ (terminal)~0.9Triplet3H

Note: The chemical shifts of the cyclohexane and pentyl protons are expected to be complex and overlapping.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Pentylcyclohexyl Acetate

CarbonPredicted Chemical Shift (δ, ppm)
C =O~170
C -O (cyclohexyl C1)~80
-O-C(O)-C H₃~21
Cyclohexyl carbons (C2-C6)~23 - 35
Pentyl carbons~14 - 40
Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Bands for 1-Pentylcyclohexyl Acetate

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O (ester carbonyl stretch)1735 - 1750[1]Strong
C-O (ester stretch)1000 - 1300[1]Strong
C-H (sp³ stretch)2850 - 3000Medium-Strong
Predicted Mass Spectrometry Data

Table 4: Predicted Key Fragments in the Mass Spectrum of 1-Pentylcyclohexyl Acetate (Molecular Weight: 198.30 g/mol )

m/zPredicted Fragment
198[M]⁺ (Molecular Ion)
139[M - OCCH₃]⁺
127[M - C₅H₁₁]⁺
83[C₆H₁₁]⁺ (Cyclohexyl cation)
71[C₅H₁₁]⁺ (Pentyl cation)
43[CH₃CO]⁺ (Base Peak)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a liquid ester like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Signal averaging (e.g., 16-64 scans) may be necessary to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90 degrees, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place one to two drops of the pure liquid this compound between two salt plates (e.g., NaCl or KBr).[2] Ensure a thin film is formed and that there are no air bubbles.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty salt plates.

    • Place the sample-loaded salt plates in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Common introduction methods include direct infusion or via a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) as it is a standard method for the analysis of relatively small, volatile organic molecules and provides characteristic fragmentation patterns.[3]

  • Mass Analysis: Use a mass analyzer such as a quadrupole or time-of-flight (TOF) to separate the ions based on their mass-to-charge (m/z) ratio.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule. The relative abundance of each fragment is plotted against its m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample_Purification Purified Pentylcyclohexyl Acetate Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample_Purification->NMR IR IR Spectroscopy Sample_Purification->IR MS Mass Spectrometry Sample_Purification->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z), Fragmentation Pattern MS->MS_Data Structure_Confirmation Confirmation of This compound Structure NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Logical workflow for the spectroscopic analysis of a compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The tabulated data for ¹H NMR, ¹³C NMR, IR, and MS are based on sound chemical principles and data from analogous compounds. The detailed experimental protocols offer a clear roadmap for researchers to obtain and verify this data in a laboratory setting. The provided workflow diagram visually encapsulates the logical steps involved in such a spectroscopic investigation. This document serves as a valuable starting point for any scientific inquiry involving this compound, facilitating its identification, characterization, and potential application in various fields of chemical and pharmaceutical research.

References

The Discovery and Synthesis of Pentylcyclohexyl Acetate: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pentylcyclohexyl acetate, systematically known as 2-tert-pentylcyclohexyl acetate and commercially recognized by trade names such as Coniferan, is a synthetic fragrance ingredient valued for its distinctive balsamic, woody, and sweet aroma with fruity undertones. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound, tailored for researchers, scientists, and professionals in the field of drug development and fragrance chemistry.

Physicochemical Properties

This compound is a colorless liquid with the chemical formula C13H24O2 and a molecular weight of 212.33 g/mol .[1] Key physicochemical data are summarized in the table below.

PropertyValueReference
CAS Number 67874-72-0[1]
Molecular Formula C13H24O2[1]
Molecular Weight 212.33 g/mol [1]
Refractive Index 1.45500 - 1.45900 @ 20°C[1]
Specific Gravity 0.94000 - 0.94800 @ 20°C[1]
Flash Point > 94 °C (> 201 °F)[1]
Boiling Point 239.60 °C[1]
Purity (sum of isomers) 97.00 to 100.00%[1]

Synthesis of this compound

The synthesis of this compound typically involves the esterification of 2-tert-pentylcyclohexanol with an acetylating agent. While specific patented or proprietary methods from fragrance manufacturers like IFF may exist, the general chemical principles follow standard esterification protocols. A plausible and commonly employed laboratory-scale synthesis is the reaction of the corresponding alcohol with acetic anhydride or acetyl chloride in the presence of a catalyst.

General Experimental Protocol: Esterification of 2-tert-pentylcyclohexanol

The following represents a generalized experimental protocol for the synthesis of this compound via esterification, based on common laboratory practices for similar compounds.

Materials:

  • 2-tert-pentylcyclohexanol

  • Acetic anhydride

  • Pyridine (or another suitable base/catalyst)

  • Diethyl ether (or other suitable solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-tert-pentylcyclohexanol in a suitable solvent such as diethyl ether.

  • Addition of Reagents: Slowly add acetic anhydride to the solution, followed by the dropwise addition of pyridine, which acts as a catalyst and scavenges the acetic acid byproduct. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid and remove water-soluble byproducts.

  • Isolation and Purification: The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation to yield pure this compound.

Logical Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 2-tert-pentylcyclohexanol D Reaction Mixture A->D B Acetic Anhydride B->D C Pyridine (Catalyst) C->D E Wash with Water D->E F Neutralize with NaHCO3 E->F G Separate Organic Layer F->G H Dry over MgSO4 G->H I Solvent Evaporation H->I J Vacuum Distillation I->J K Pure this compound J->K

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Expected Spectroscopic Data:

Spectroscopic TechniqueExpected Key Features
¹H NMR Signals corresponding to the protons of the pentyl group, the cyclohexyl ring, and the acetyl methyl group. The proton on the carbon bearing the acetate group would appear as a multiplet.
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbon attached to the oxygen, and the various carbons of the pentyl and cyclohexyl groups.
IR Spectroscopy A strong characteristic C=O stretching vibration for the ester group around 1735 cm⁻¹, and C-O stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (212.33 g/mol ) and characteristic fragmentation patterns for an acetate ester.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information to suggest that this compound is involved in any specific biological signaling pathways or possesses significant pharmacological activity. Its primary application is in the fragrance industry, where its value lies in its olfactory properties rather than any therapeutic effect. Therefore, diagrams of signaling pathways are not applicable to the current body of knowledge on this compound.

Conclusion

This compound is a well-established synthetic fragrance ingredient with a desirable woody and balsamic scent profile. While its discovery is likely rooted in the research and development laboratories of fragrance companies, detailed historical accounts are not publicly documented. Its synthesis follows standard esterification procedures, primarily the reaction of 2-tert-pentylcyclohexanol with an acetylating agent. Although specific quantitative data on reaction yields and comprehensive spectroscopic analyses are not widely published, the general synthetic route and expected analytical characteristics are well-understood within the principles of organic chemistry. Further research into the optimization of its synthesis and a more detailed characterization of its properties could be of interest to the fragrance and chemical industries.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pentylcyclohexyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentylcyclohexyl acetate and its isomers are valuable compounds with applications in various fields, including fragrance, materials science, and potentially as intermediates in pharmaceutical synthesis. Their stereochemistry, particularly the cis and trans relationship of the pentyl and acetate groups on the cyclohexane ring, significantly influences their physical and chemical properties. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of these isomers.

Due to the limited availability of public data on n-pentylcyclohexyl acetate, this guide will focus on the well-characterized 4-tert-butylcyclohexyl acetate isomers as a representative case study. The principles of synthesis and characterization, as well as the trends in physical properties, are analogous and provide valuable insights for researchers working with other this compound isomers.

Physical and Chemical Properties

The spatial arrangement of the substituents on the cyclohexane ring in cis and trans isomers leads to distinct physical properties. The trans isomer, with both the alkyl group and the acetate group in equatorial positions, is generally the more thermodynamically stable conformer.

Quantitative Data Summary

The following table summarizes the key physical properties of 4-tert-butylcyclohexyl acetate isomers.

PropertyIsomerValue
Boiling Point Mixture of cis and trans228-230 °C at 25 mmHg[1][2]
Density Mixture of cis and trans0.934 g/mL at 25 °C[1][2]
Refractive Index Mixture of cis and transn20/D 1.452[1][2]

Experimental Protocols

Synthesis of cis-4-tert-Butylcyclohexyl Acetate

A highly stereoselective method for the synthesis of cis-4-tert-butylcyclohexyl acetate involves the enzymatic acetylation of cis-4-tert-butylcyclohexanol. This method offers excellent yields and high diastereomeric purity.

Materials:

  • cis-4-tert-butylcyclohexanol

  • Vinyl acetate

  • Immobilized Lipase B from Candida antarctica (CALB)

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous sodium sulfate

  • Dichloromethane (for NMR)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve cis-4-tert-butylcyclohexanol (1.0 g, 6.4 mmol) in MTBE (20 mL).

  • Addition of Acetylating Agent: Add vinyl acetate (1.1 g, 12.8 mmol) to the solution.

  • Enzymatic Catalysis: Add immobilized CALB (100 mg) to the reaction mixture.

  • Reaction Conditions: Seal the vessel and stir the mixture at room temperature (25 °C) for 24 hours.

  • Work-up:

    • Filter the reaction mixture to remove the immobilized enzyme.

    • Wash the enzyme with fresh MTBE (2 x 10 mL).

    • Combine the filtrate and washings and wash with saturated aqueous sodium bicarbonate solution (20 mL) followed by brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate 95:5) to afford pure cis-4-tert-butylcyclohexyl acetate.

Synthesis of High-trans 4-tert-Butylcyclohexyl Acetate

A common industrial method to produce a mixture rich in the trans-isomer involves the hydrogenation of 4-tert-butylphenol followed by acetylation.

Materials:

  • 4-tert-butylphenol

  • Raney Nickel catalyst

  • Hydrogen gas

  • Acetic anhydride

  • Pyridine

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Hydrogenation:

    • In a high-pressure reactor, charge 4-tert-butylphenol and a catalytic amount of Raney Nickel in a suitable solvent (e.g., isopropanol).

    • Pressurize the reactor with hydrogen gas (e.g., 50 bar) and heat to a specified temperature (e.g., 150 °C).

    • Maintain the reaction under stirring until hydrogen uptake ceases.

    • Cool the reactor, release the pressure, and filter off the catalyst to obtain a mixture of cis- and trans-4-tert-butylcyclohexanol, typically rich in the trans-isomer.

  • Acetylation:

    • Dissolve the resulting 4-tert-butylcyclohexanol mixture in diethyl ether and cool in an ice bath.

    • Add pyridine followed by the dropwise addition of acetic anhydride.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification and Isomer Separation: The resulting mixture of cis- and trans-4-tert-butylcyclohexyl acetate can be separated by fractional distillation under reduced pressure or by preparative gas chromatography.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis of 4-tert-Butylcyclohexanol Isomers cluster_acetylation Acetylation cluster_separation Isomer Separation 4_tert_Butylphenol 4_tert_Butylphenol Hydrogenation Hydrogenation 4_tert_Butylphenol->Hydrogenation H2, Raney Ni cis_trans_Alcohol_Mix cis/trans-4-tert-Butylcyclohexanol (trans-rich) Hydrogenation->cis_trans_Alcohol_Mix Acetylation_Step Acetylation_Step cis_trans_Alcohol_Mix->Acetylation_Step Acetic Anhydride, Pyridine cis_trans_Acetate_Mix cis/trans-4-tert-Butylcyclohexyl Acetate Mixture Acetylation_Step->cis_trans_Acetate_Mix Separation Separation cis_trans_Acetate_Mix->Separation Fractional Distillation trans_Isomer trans-Isomer Separation->trans_Isomer cis_Isomer cis-Isomer Separation->cis_Isomer

Caption: Synthesis and separation workflow for 4-tert-butylcyclohexyl acetate isomers.

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the identification and structural elucidation of the this compound isomers.

¹H NMR Spectroscopy

The chemical shifts and coupling constants in the ¹H NMR spectrum are diagnostic for the cis and trans isomers. In the trans-isomer, the proton at C1 (methine proton adjacent to the acetate) is axial and typically appears as a triplet of triplets with large axial-axial coupling constants. In the cis-isomer, this proton is equatorial and exhibits smaller equatorial-axial and equatorial-equatorial couplings, resulting in a broader, less resolved multiplet at a slightly different chemical shift.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the stereochemistry. The carbon atoms in the trans-isomer generally experience less steric hindrance compared to the cis-isomer, leading to differences in their resonance frequencies.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound isomers typically shows a molecular ion peak (M⁺). Common fragmentation patterns include the loss of the acetyl group (M-43) and the loss of acetic acid (M-60). While the mass spectra of the cis and trans isomers are often very similar, subtle differences in the relative intensities of fragment ions may be observed.

References

A Technical Guide to the Solubility of Pentylcyclohexyl Acetate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentylcyclohexyl acetate, a significant fragrance and flavoring agent, presents a solubility profile that is crucial for its application in various formulations. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. Due to the scarcity of publicly available quantitative solubility data, this document focuses on qualitative solubility principles, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methods to effectively utilize this compound in their work.

Introduction

This compound (C₁₃H₂₄O₂) is an ester recognized for its characteristic fruity aroma. Its molecular structure, comprising a bulky nonpolar cyclohexyl and pentyl group and a polar acetate group, dictates its solubility behavior. Understanding this behavior is paramount for its effective incorporation into diverse product formulations, ranging from fine fragrances and cosmetics to potential applications in specialized pharmaceutical preparations where precise solvent systems are required. This guide addresses the critical need for a centralized resource on the solubility of this compound.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be predicted in various classes of organic solvents. The large nonpolar hydrocarbon portion of the molecule suggests good solubility in nonpolar and moderately polar organic solvents.[1][2][3] Conversely, its solubility in highly polar solvents, such as water, is expected to be very low. One source indicates the water solubility of 2-tert-pentylcyclohexyl acetate to be 7.6 mg/L at 24℃, classifying it as practically insoluble.

A qualitative summary of the expected solubility of this compound is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols Ethanol, Isopropanol, ButanolSolubleThe hydroxyl group of short-chain alcohols can interact with the ester group, while their alkyl chains are compatible with the nonpolar part of the ester.[4][5]
Ketones Acetone, Methyl Ethyl KetoneSolubleThe carbonyl group of ketones can engage in dipole-dipole interactions with the ester group.[4]
Esters Ethyl Acetate, Isopropyl MyristateSolubleAs this compound is an ester, it is expected to be miscible with other esters due to similar intermolecular forces.[6][7]
Ethers Diethyl Ether, TetrahydrofuranSolubleEthers are relatively nonpolar and can effectively solvate the large hydrocarbon portion of the molecule.
Hydrocarbons Hexane, Toluene, CyclohexaneSolubleThese nonpolar solvents are well-suited to dissolve the large nonpolar pentylcyclohexyl group.
Chlorinated Solvents Dichloromethane, ChloroformSolubleThese solvents have polarities that are compatible with the overall polarity of the ester.
Highly Polar Solvents Water, GlycerolInsoluble / Very Slightly SolubleThe large, nonpolar hydrocarbon structure dominates the molecule, preventing significant interaction with highly polar solvent molecules.[1][3][8]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended. These methods are standard in the field for determining the solubility of organic compounds.

Gravimetric Method (for Solid Solutes, adapted for a Liquid Solute)

This method is ideal for determining the saturation solubility of a liquid solute in a liquid solvent.

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance (readable to 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Glass vials with screw caps

  • Pipettes

Procedure:

  • Sample Preparation: Add an excess of this compound to a known volume of the selected solvent in a glass vial. "Excess" means that a separate, undissolved phase of the ester should be visible.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to ensure complete separation of the undissolved this compound from the saturated solvent phase.

  • Sample Analysis: Carefully pipette a known volume of the clear, saturated supernatant into a pre-weighed vial.

  • Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the this compound to evaporate.

  • Mass Determination: Once the solvent is completely evaporated, weigh the vial containing the residual this compound.

  • Calculation: The solubility is calculated as the mass of the dissolved this compound divided by the volume of the solvent used.

Isothermal Shake-Flask Method followed by Gas Chromatography (GC)

This is a highly accurate method for determining the solubility of a volatile or liquid compound.

Materials:

  • This compound

  • Selected organic solvent

  • Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID)

  • Thermostatically controlled shaker or water bath

  • Syringes and vials for GC analysis

  • Analytical balance

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. Analyze these standards by GC to create a calibration curve of peak area versus concentration.

  • Sample Preparation and Equilibration: Prepare saturated solutions as described in the Gravimetric Method (Steps 1 and 2).

  • Phase Separation: Centrifuge the equilibrated samples to separate the phases.

  • Sample Dilution and Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a known volume of the solvent to bring the concentration within the range of the calibration curve. Analyze the diluted sample by GC.

  • Calculation: Use the peak area from the GC analysis and the calibration curve to determine the concentration of this compound in the diluted sample. Account for the dilution factor to calculate the solubility in the original saturated solution.

Solvent Selection Workflow

The selection of an appropriate solvent for this compound depends on the specific application. The following workflow, visualized in the diagram below, outlines a logical approach to this process.

SolventSelectionWorkflow A Define Application Requirements (e.g., Formulation Type, Volatility, Safety) B Consult Qualitative Solubility Table A->B C Identify Potential Solvent Classes (e.g., Alcohols, Esters, Hydrocarbons) B->C D Evaluate Specific Solvents within Classes (Consider Boiling Point, Viscosity, Toxicity) C->D E Perform Experimental Solubility Determination (Gravimetric or GC Method) D->E If quantitative data is required F Optimize Formulation with Selected Solvent D->F If qualitative data is sufficient E->F G Final Solvent Selection F->G

References

A Comprehensive Technical Guide to Pentylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pentylcyclohexyl acetate, a significant organic compound with applications in various scientific fields. This document details its fundamental molecular properties, a comprehensive experimental protocol for its synthesis, and a visualization of the synthetic pathway.

Core Molecular Data

The fundamental quantitative data for this compound is summarized in the table below, providing a clear reference for its molecular characteristics.

PropertyValue
Molecular FormulaC₁₃H₂₄O₂
Molecular Weight212.33 g/mol

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is achieved via a Fischer esterification reaction. This acid-catalyzed reaction involves the condensation of a carboxylic acid (pentanoic acid) and an alcohol (cyclohexanol).[1][2][3][4] While a specific protocol for this compound is not widely published, the following detailed methodology is adapted from established procedures for the esterification of long-chain carboxylic acids with cyclic alcohols.[5]

Materials:

  • Cyclohexanol

  • Pentanoic acid

  • Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) as a catalyst[2][3]

  • Toluene or Hexane (as a non-polar solvent to facilitate water removal)[2]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Dichloromethane or Diethyl ether (for extraction)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus or a Soxhlet extractor with a drying agent

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanol and pentanoic acid. A common molar ratio is a slight excess of the alcohol to drive the equilibrium towards the product.[2][6]

  • Solvent and Catalyst Addition: Add a non-polar solvent such as toluene to the flask. This will aid in the azeotropic removal of water, a byproduct of the reaction.[2] Introduce a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. The temperature will depend on the boiling point of the solvent used (typically 60-110 °C).[2] The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 1-10 hours.[2]

  • Work-up: Once the reaction is complete (no more water is collected), allow the mixture to cool to room temperature.

  • Neutralization: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification (Optional): The crude this compound can be further purified by distillation under reduced pressure to obtain a high-purity product.

Synthesis Pathway Visualization

The following diagram illustrates the Fischer esterification pathway for the synthesis of this compound from cyclohexanol and pentanoic acid.

Fischer_Esterification Cyclohexanol Cyclohexanol Tetrahedral_Intermediate Tetrahedral Intermediate Pentanoic_Acid Pentanoic Acid Protonated_Acid Protonated Pentanoic Acid Pentanoic_Acid->Protonated_Acid + H+ H_plus H+ (Acid Catalyst) Protonated_Acid->Tetrahedral_Intermediate + Cyclohexanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Pentylcyclohexyl_Acetate This compound Protonated_Ester->Pentylcyclohexyl_Acetate - H+ Water Water Pentylcyclohexyl_Acetate->H_plus (catalyst regenerated)

Caption: Fischer Esterification of Cyclohexanol and Pentanoic Acid.

References

In-Depth Technical Guide: Health and Safety Information for Pentylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for pentylcyclohexyl acetate (also known as 2-tert-pentylcyclohexyl acetate). The information is compiled and presented to meet the needs of researchers, scientists, and professionals involved in drug development and chemical handling.

Chemical Identification and Physical Properties

This compound is a synthetic fragrance ingredient. Key identification and physical data are summarized below.

PropertyValueReference
Chemical Name 2-tert-pentylcyclohexyl acetate[1]
Synonyms Coniferan[1]
CAS Number 67874-72-0[1]
EC Number 267-500-0[1]
Molecular Formula C13H24O2[2]
Molecular Weight 212.335 g/mol [2]
Appearance Colorless liquid[3]
Odor Woody, pine, cypress[3][4]
Flash Point 93.89 °C (201.00 °F) TCC[4]
Specific Gravity 0.93900 to 0.94700 @ 25.00 °C[4]
Refractive Index 1.45500 to 1.45900 @ 20.00 °C[4]
Log Pow 4.770[5]

Hazard Identification and Classification

This compound is classified as a flammable liquid and is associated with several health and environmental hazards.

Hazard ClassGHS ClassificationReference
Flammable liquids Category 3[3]
Skin irritation Category 2[3]
Eye irritation Category 2A[1][3]
Skin sensitization May cause an allergic skin reaction[6][7]
Hazardous to the aquatic environment, long-term hazard Category 2 or 3 (Toxic or Harmful to aquatic life with long lasting effects)[1][6]

Hazard Statements:

  • H226: Flammable liquid and vapor.[3]

  • H315: Causes skin irritation.[3]

  • H317: May cause an allergic skin reaction.[6][7]

  • H319: Causes serious eye irritation.[1]

  • H411/H412: Toxic/Harmful to aquatic life with long lasting effects.[1][6]

Toxicological Data

The following table summarizes the available quantitative toxicological data for this compound.

EndpointSpeciesRouteValueReference
Acute Oral Toxicity (LD50)RatOral> 5,000 mg/kg bw[6]
Acute Dermal Toxicity (LD50)RabbitDermal> 5,000 mg/kg bw[1]

Experimental Protocols

Detailed experimental protocols for the toxicological endpoints listed above are based on standardized OECD guidelines. While substance-specific study reports are not publicly available, the methodologies would generally follow these established protocols.

Acute Oral Toxicity (Following OECD Guideline 401/423)

The acute oral toxicity of this compound was likely determined using a method similar to the OECD 401 (now obsolete) or 423 guidelines.[8][9]

Methodology:

  • Test Animals: Healthy, young adult rats are used.[10] Animals are fasted prior to administration of the test substance.[9][10]

  • Dose Administration: The test substance is administered in a single dose by oral gavage.[10]

  • Observation Period: Animals are observed for a period of at least 14 days.[10]

  • Parameters Observed: Observations include mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes.[10]

  • Pathology: A gross necropsy is performed on all animals at the end of the study.[10]

Acute Dermal Toxicity (Following OECD Guideline 402)

The acute dermal toxicity study would have been conducted in accordance with OECD Guideline 402.[11][12]

Methodology:

  • Test Animals: Healthy, young adult rabbits or rats with clipped fur are used.[6][13]

  • Dose Application: The test substance is applied uniformly over a shaved area of the back (at least 10% of the body surface area) and covered with a porous gauze dressing for a 24-hour exposure period.[6][13]

  • Observation Period: Animals are observed for 14 days.[6][13]

  • Parameters Observed: Observations include mortality, signs of systemic toxicity, local skin reactions at the application site, and body weight changes.[6]

Skin Irritation (Following OECD Guideline 404)

The potential for skin irritation is assessed using a protocol based on OECD Guideline 404.[4][14]

Methodology:

  • Test Animals: Albino rabbits are typically used.[2][14]

  • Dose Application: A small amount of the test substance (0.5 mL for liquids) is applied to a small patch of shaved skin and covered with a gauze patch for a 4-hour exposure period.[4][14]

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[14]

  • Scoring: The severity of the skin reactions is scored according to a standardized grading system.[15]

Eye Irritation (Following OECD Guideline 405)

The eye irritation potential is determined following a protocol based on OECD Guideline 405.[1][5][16]

Methodology:

  • Test Animals: Albino rabbits are the preferred species.[1][7]

  • Dose Application: A single dose of the test substance is applied into the conjunctival sac of one eye of each animal. The other eye serves as a control.[1][16]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva.[1][5]

  • Scoring: Lesions are scored to determine the degree of irritation.[16]

Signaling Pathways and Experimental Workflows

As specific signaling pathways for this compound toxicity are not publicly available, the following diagrams illustrate the general logical workflow for chemical safety assessment and a typical experimental workflow for an acute toxicity study.

Chemical_Safety_Assessment A Physicochemical Properties E Determine No-Observed-Adverse-Effect-Level (NOAEL) A->E B In vitro Toxicity Testing B->E C In vivo Toxicity Testing (e.g., Acute, Sub-chronic) C->E D Genotoxicity & Carcinogenicity D->E I Compare Exposure to NOAEL E->I F Determine Lowest-Observed-Adverse-Effect-Level (LOAEL) F->I G Identify Routes of Exposure (Oral, Dermal, Inhalation) H Quantify Exposure Levels G->H H->I J Determine Margin of Safety I->J K Regulatory Decision & Labeling J->K

Caption: Logical workflow for chemical safety assessment.

Acute_Dermal_Toxicity_Workflow A Select healthy young adult animals (e.g., rabbits) B Acclimatize animals to laboratory conditions A->B C Clip fur from the dorsal area B->C D Apply test substance to shaved skin (e.g., 2000 mg/kg) C->D E Cover with porous gauze and tape D->E F 24-hour exposure period E->F G Remove dressing and wash skin F->G H Observe for 14 days G->H I Record clinical signs, skin reactions, and body weight H->I J Perform gross necropsy I->J K Analyze data and determine LD50 J->K L Final Report K->L

Caption: Experimental workflow for an acute dermal toxicity study.

Handling and Safety Precautions

Engineering Controls
  • Use in a well-ventilated area.[1][3]

  • Provide adequate ventilation, especially in confined areas.[3]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[3]

  • Skin Protection: Wear protective gloves and clothing to prevent skin contact.[3]

  • Respiratory Protection: If ventilation is inadequate, use a suitable respirator.[3]

Handling and Storage
  • Handling: Avoid contact with skin and eyes.[1] Avoid breathing vapors.[3] Keep away from heat, sparks, and open flames.[3]

  • Storage: Store in a cool, dry, well-ventilated place in tightly closed containers.[1][3] Keep away from oxidizing agents and strong acids.[3]

First Aid Measures
  • Inhalation: Move person to fresh air.[1]

  • Skin Contact: Wash skin with plenty of water.[1] If skin irritation or rash occurs, get medical advice/attention.[6][7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry powder, foam, or carbon dioxide.[1]

  • Specific Hazards: Vapors may form explosive mixtures with air.[3] Combustion may produce toxic fumes, including carbon oxides.[1][3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[1][3]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Avoid contact with skin and eyes. Remove all sources of ignition.[3]

  • Environmental Precautions: Prevent entry into drains and waterways.[3]

  • Containment and Cleaning: Absorb spillage with inert material (e.g., sand, vermiculite) and dispose of in accordance with local regulations.[3]

Ecotoxicity

This compound is classified as harmful or toxic to aquatic life with long-lasting effects.[1][6] Release into the environment should be avoided.[1]

Stability and Reactivity

  • Reactivity: The product is not reactive under normal conditions of use, storage, and transport.[1]

  • Chemical Stability: Stable under normal conditions.[1]

  • Conditions to Avoid: Heat, flames, and sparks.[3]

  • Incompatible Materials: Strong oxidizing agents and strong acids.[3]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides.[3]

References

The Industrial Potential of Pentylcyclohexyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentylcyclohexyl acetate, a versatile fragrance ingredient, offers a range of potential industrial applications, primarily centered within the fragrance and consumer product sectors. This technical guide provides an in-depth analysis of its chemical and physical properties, a representative synthesis protocol, and a summary of its current industrial uses and safety profile. While not directly applicable to drug development due to its primary function as an aroma compound, its synthesis and formulation present relevant case studies in organic chemistry and product development.

Introduction

This compound, also known by trade names such as Cypressan and Coniferan, is a synthetic aroma chemical valued for its complex scent profile.[1] It is characterized by woody, pine, fruity, and balsamic notes, making it a popular component in a variety of fragranced products. This guide will explore the technical aspects of this compound, providing a resource for researchers and professionals in chemistry and product development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in various formulations. The following table summarizes key quantitative data for 2-tert-pentylcyclohexyl acetate, a common isomer.

PropertyValueReference
Molecular Formula C13H24O2[2][3]
Molecular Weight 212.33 g/mol [3][4]
CAS Number 67874-72-0 (for 2-tert-pentylcyclohexyl acetate)[1][3][4]
Appearance Colorless to pale yellow liquid[3][5]
Odor Woody, pine-like, cypress, fruity, balsamic[1][5]
Boiling Point 215 °C[5]
Flash Point 85 °C (closed cup)[5]
Density 0.943–0.949 g/mL at 20°C
Refractive Index 1.4560–1.4620 at 20°C
Solubility Insoluble in water; soluble in organic solvents like ethanol[5]
Vapor Pressure 3.540 Pa at 25°C[3]

Synthesis of this compound: A Representative Protocol

While specific industrial synthesis protocols are proprietary, a general and plausible method for the preparation of this compound is through the Fischer esterification of pentylcyclohexanol with acetic acid or its anhydride, using an acid catalyst.

Reaction:

Pentylcyclohexanol + Acetic Anhydride --(Acid Catalyst)--> this compound + Acetic Acid

Materials:

  • Pentylcyclohexanol

  • Acetic anhydride

  • Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

  • Anhydrous sodium sulfate

  • Sodium bicarbonate solution (5%)

  • Brine (saturated sodium chloride solution)

  • Organic solvent (e.g., diethyl ether or dichloromethane)

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pentylcyclohexanol and a slight excess of acetic anhydride.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent.

  • Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted acetic anhydride), and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude this compound by vacuum distillation to yield the final product.

Disclaimer: This is a generalized protocol and has not been optimized. Appropriate safety precautions should be taken when handling all chemicals.

Industrial Applications

The primary industrial application of this compound is as a fragrance ingredient.[5] Its stability and pleasant odor profile make it suitable for a wide range of consumer products.[3]

  • Fine Fragrances: Used to add woody, pine, and fruity notes to perfumes and colognes.

  • Personal Care Products: Incorporated into soaps, shower gels, shampoos, and deodorants to provide a lasting fresh scent.[1]

  • Household Products: Utilized in laundry detergents, fabric softeners, and air fresheners to impart a clean and pleasant aroma.

The following diagram illustrates the workflow from synthesis to consumer product application:

G cluster_synthesis Synthesis cluster_purification Purification cluster_application Industrial Applications Pentylcyclohexanol Pentylcyclohexanol Esterification Esterification Pentylcyclohexanol->Esterification Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Esterification Pentylcyclohexyl_Acetate_Crude Pentylcyclohexyl_Acetate_Crude Esterification->Pentylcyclohexyl_Acetate_Crude Washing Washing Pentylcyclohexyl_Acetate_Crude->Washing Distillation Distillation Washing->Distillation Pure_Pentylcyclohexyl_Acetate Pure_Pentylcyclohexyl_Acetate Distillation->Pure_Pentylcyclohexyl_Acetate Fragrance_Formulation Fragrance_Formulation Pure_Pentylcyclohexyl_Acetate->Fragrance_Formulation Fine_Fragrances Fine_Fragrances Fragrance_Formulation->Fine_Fragrances Personal_Care Personal_Care Fragrance_Formulation->Personal_Care Household_Products Household_Products Fragrance_Formulation->Household_Products

Synthesis and Application Workflow

Safety and Toxicology

Based on available safety data sheets, this compound is classified as a flammable liquid and may cause skin and eye irritation.[5] It is also considered harmful to aquatic life with long-lasting effects.[5]

Hazard ClassGHS Classification
Flammability Flammable liquid, Category 3
Skin Corrosion/Irritation Skin irritation, Category 2
Eye Damage/Irritation Eye irritation, Category 2A
Aquatic Hazard Hazardous to the aquatic environment, long-term hazard, Category 3

Handling and Storage:

  • Handle in well-ventilated areas.[5]

  • Avoid contact with skin and eyes.[5]

  • Keep away from heat, sparks, and open flames.[5]

  • Store in a cool, dry, well-ventilated area in tightly closed containers.[5]

Logical Relationships in Application

The versatility of this compound allows for its incorporation into a wide array of consumer goods. The following diagram illustrates the logical relationship of its application based on its primary function as a fragrance component.

G cluster_products Consumer Product Categories cluster_personal_care Personal Care Products cluster_household_care Household Care Products Pentylcyclohexyl_Acetate Pentylcyclohexyl_Acetate Fine_Fragrances Fine_Fragrances Pentylcyclohexyl_Acetate->Fine_Fragrances Direct Application Personal_Care Personal_Care Pentylcyclohexyl_Acetate->Personal_Care Scent Additive Household_Care Household_Care Pentylcyclohexyl_Acetate->Household_Care Scent Additive Soaps Soaps Personal_Care->Soaps Shampoos Shampoos Personal_Care->Shampoos Deodorants Deodorants Personal_Care->Deodorants Detergents Detergents Household_Care->Detergents Fabric_Softeners Fabric_Softeners Household_Care->Fabric_Softeners Air_Fresheners Air_Fresheners Household_Care->Air_Fresheners

Application in Consumer Products

Conclusion

This compound is a significant aroma chemical with well-established applications in the fragrance industry. Its synthesis via esterification is a standard organic transformation, and its physicochemical properties are well-documented. While its direct relevance to drug development is limited, the principles of its synthesis, purification, and formulation are broadly applicable across the chemical sciences. This guide provides a foundational understanding of this compound for professionals in research and development.

References

A Technical Guide to the Historical Synthesis of Cyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the synthesis of cyclohexyl acetate, a key intermediate and solvent in various chemical and pharmaceutical applications. The document provides a detailed overview of the core synthetic routes, complete with experimental protocols, quantitative data, and visual representations of the underlying chemical processes.

Fischer-Speier Esterification of Cyclohexanol

The most traditional and widely practiced method for synthesizing cyclohexyl acetate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the direct esterification of cyclohexanol with acetic acid. Historically, strong mineral acids such as sulfuric acid were commonly employed as catalysts.

Reaction Pathway

Fischer_Esterification Cyclohexanol Cyclohexanol Tetrahedral_Int Tetrahedral Intermediate AceticAcid Acetic Acid H_plus H+ AceticAcid->H_plus Protonated_AA Protonated Acetic Acid H_plus->Protonated_AA + Protonated_AA->Tetrahedral_Int + Cyclohexanol Protonated_Ester Protonated Cyclohexyl Acetate Tetrahedral_Int->Protonated_Ester - H2O Water Water CyclohexylAcetate Cyclohexyl Acetate Protonated_Ester->CyclohexylAcetate - H+

Caption: Fischer-Speier esterification of cyclohexanol with acetic acid.

Quantitative Data
CatalystReactant Ratio (Cyclohexanol:Acetic Acid)Temperature (°C)Reaction Time (h)Yield (%)Reference
Sulfuric Acid1:1.5118 (reflux)5~60-70General textbook procedures
p-Toluenesulfonic acid1:1110-120 (reflux with Dean-Stark)4-6>90Adapted from general esterification protocols
Amberlyst-151:2806~85Based on studies of similar esterifications
Experimental Protocol: Sulfuric Acid Catalysis
  • Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a heating mantle.

  • Reactant Charging: To the flask, add 1.0 mole of cyclohexanol and 1.5 moles of glacial acetic acid.

  • Catalyst Addition: Carefully add 0.1 moles of concentrated sulfuric acid to the reactant mixture while stirring.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 5 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with an equal volume of cold water to remove excess acetic acid and sulfuric acid.

    • Wash with a 5% sodium bicarbonate solution until effervescence ceases to neutralize any remaining acid.

    • Wash again with water and then with a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and purify the crude cyclohexyl acetate by fractional distillation, collecting the fraction boiling at approximately 173-175 °C.

Addition Esterification of Cyclohexene

An alternative historical route to cyclohexyl acetate involves the direct addition of acetic acid to cyclohexene. This method is particularly attractive due to the lower cost of cyclohexene compared to cyclohexanol. The reaction is typically catalyzed by strong acids, with solid acid catalysts being a significant area of development.

Reaction Pathway

Addition_Esterification Cyclohexene Cyclohexene Solid_Acid Solid Acid Catalyst Cyclohexene->Solid_Acid AceticAcid Acetic Acid CyclohexylAcetate Cyclohexyl Acetate Carbocation Cyclohexyl Carbocation Solid_Acid->Carbocation + H+ Carbocation->CyclohexylAcetate + Acetic Acid, - H+

Caption: Acid-catalyzed addition of acetic acid to cyclohexene.

Quantitative Data: Sulfo-group Cation Exchange Resin Catalyst[1]
Molar Ratio (Cyclohexene:Acetic Acid)Catalyst Loading (% w/w of Cyclohexene)Temperature (°C)Reaction Time (h)Yield (%)
1:3290566.2
1:5390585.8
1:4385589.6
1:44100870.8
1:4380689.6
Experimental Protocol: Sulfo-group Cation Exchange Resin[1]
  • Apparatus Setup: A dry, three-necked round-bottom flask is equipped with a thermometer, a reflux condenser, and a magnetic stirrer.

  • Reactant and Catalyst Charging: To the flask, add 0.1 moles of cyclohexene, 0.4 moles of acetic acid, and 3% (by weight of cyclohexene) of a dry sulfo-group cation exchange resin.

  • Reaction: Heat the mixture to 85 °C with rapid stirring and maintain for 5 hours.

  • Catalyst Recovery: After the reaction, cool the mixture and filter to recover the catalyst for potential reuse.

  • Purification:

    • Distill the filtrate at atmospheric pressure to recover unreacted cyclohexene and acetic acid.

    • Subject the residue to vacuum distillation at an absolute pressure of 50 kPa.

    • Collect the fraction boiling between 140-150 °C as pure cyclohexyl acetate.

Transesterification

Transesterification represents another potential, though less historically documented, pathway for the synthesis of cyclohexyl acetate. This method involves the reaction of an acetate ester, such as ethyl acetate or methyl acetate, with cyclohexanol in the presence of an acid or base catalyst. The equilibrium is typically driven by removing the more volatile alcohol byproduct.

Reaction Pathway

Transesterification EthylAcetate Ethyl Acetate Catalyst Acid or Base Catalyst EthylAcetate->Catalyst Cyclohexanol Cyclohexanol Cyclohexanol->Catalyst CyclohexylAcetate Cyclohexyl Acetate Catalyst->CyclohexylAcetate Ethanol Ethanol Catalyst->Ethanol

Caption: Transesterification of ethyl acetate with cyclohexanol.

Quantitative Data
Acetate SourceCatalystReactant Ratio (Cyclohexanol:Acetate)Temperature (°C)Byproduct RemovalExpected Yield
Ethyl AcetateSulfuric Acid1:377 (reflux)Distillation of EthanolModerate to High
Methyl AcetateSodium Methoxide1:365 (reflux)Distillation of MethanolModerate to High
Experimental Protocol (General)
  • Apparatus Setup: A round-bottom flask is fitted with a distillation head and condenser to allow for the removal of the low-boiling alcohol byproduct. A heating mantle and magnetic stirrer are also used.

  • Reactant and Catalyst Charging: The flask is charged with cyclohexanol, a molar excess of the acetate ester (e.g., ethyl acetate), and a catalytic amount of a strong acid (e.g., sulfuric acid) or base (e.g., sodium methoxide).

  • Reaction: The mixture is heated to reflux. The temperature is carefully controlled to allow for the selective distillation of the alcohol byproduct (e.g., ethanol, boiling point ~78 °C), thus driving the equilibrium towards the formation of cyclohexyl acetate.

  • Work-up:

    • After the reaction is complete (as determined by the cessation of byproduct distillation or by analytical monitoring), the excess acetate ester is removed by distillation.

    • The remaining mixture is cooled, and if an acid catalyst was used, it is neutralized with a mild base.

    • The crude product is washed with water and brine.

  • Purification: The product is dried over an anhydrous drying agent and purified by vacuum distillation.

Advanced Historical Catalysts: L/ZSM-5 Composite Molecular Sieve

Later developments in the 20th century saw the introduction of more sophisticated solid acid catalysts, such as composite molecular sieves. A notable example is the L/ZSM-5 composite molecular sieve, which was investigated for the synthesis of cyclohexyl acetate from cyclohexene and acetic acid.

General Experimental Workflow for Solid Acid Catalyst Screening

Solid_Acid_Workflow Start Start Catalyst_Prep Catalyst Preparation (e.g., L/ZSM-5 Synthesis) Start->Catalyst_Prep Reaction_Setup Reaction Setup (Fixed-bed or Batch Reactor) Catalyst_Prep->Reaction_Setup Reaction Perform Reaction (Cyclohexene + Acetic Acid) Reaction_Setup->Reaction Analysis Product Analysis (GC, GC-MS) Reaction->Analysis Data_Eval Data Evaluation (Conversion, Selectivity, Yield) Analysis->Data_Eval Optimization Parameter Optimization (Temp, Pressure, Flow Rate) Data_Eval->Optimization Optimization->Reaction Iterate End End Optimization->End Optimal Conditions Found

Caption: General workflow for solid acid catalyst testing.

Preparation of ZSM-5 (A Component of the Composite)

A detailed historical protocol for the specific L/ZSM-5 composite is proprietary. However, a general method for the synthesis of ZSM-5, a key component, is as follows:

  • Precursor Solution A: Dissolve sodium aluminate in an aqueous sodium hydroxide solution.

  • Precursor Solution B: Prepare an aqueous solution of a silica source (e.g., sodium silicate or colloidal silica) and a templating agent (e.g., tetrapropylammonium bromide).

  • Gel Formation: Slowly add Solution A to Solution B with vigorous stirring to form a homogeneous gel.

  • Hydrothermal Synthesis: Transfer the gel to a Teflon-lined stainless-steel autoclave and heat at 150-180 °C for 24-96 hours.

  • Product Recovery: Cool the autoclave, and collect the solid product by filtration or centrifugation.

  • Washing and Drying: Wash the product with deionized water until the pH of the filtrate is neutral, then dry in an oven at 100-120 °C.

  • Calcination: Calcine the dried solid in air at 500-550 °C for several hours to remove the organic template and yield the porous ZSM-5 structure.

The L-zeolite component would be synthesized separately and then combined with the ZSM-5 precursors or product through various methods to form the composite material.

Methodological & Application

Application Notes and Protocols: Pentylcyclohexyl Acetate in Fragrance Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and application of pentylcyclohexyl acetate and its close analogue, p-tert-butylcyclohexyl acetate (PTBCHA), in the field of fragrance chemistry. Due to the limited availability of specific quantitative data for this compound, data for the structurally and functionally similar PTBCHA is used as a proxy to provide relevant performance insights.

Introduction

This compound is a synthetic aroma chemical valued for its pleasant and versatile scent profile. As an ester, it belongs to a class of compounds that are fundamental to the fragrance industry, known for their fruity and floral characteristics. Its cyclohexyl moiety imparts a unique complexity, adding woody and herbal undertones. This ingredient is utilized in a wide array of fragranced products, from fine perfumes to functional products like soaps and detergents, where its stability and substantivity are highly valued.[1][2][3]

The olfactory characteristics of cyclohexyl acetates are significantly influenced by their isomeric forms (cis and trans). For instance, in the closely related p-tert-butylcyclohexyl acetate (PTBCHA), the trans-isomer is described as having a rich, woody odor, while the cis-isomer possesses a more intense and floral character.[4][5] This isomeric difference is a critical consideration in the synthesis and application of these fragrance compounds.

Physicochemical and Olfactory Properties

The properties of this compound are comparable to those of p-tert-butylcyclohexyl acetate (PTBCHA). The following tables summarize the key physicochemical and olfactory data for PTBCHA, which serves as a reliable analogue.

Table 1: Physicochemical Properties of p-tert-Butylcyclohexyl Acetate (PTBCHA)

PropertyValueReference
CAS Number 32210-23-4[3][6][7]
Molecular Formula C12H22O2[6][7]
Molecular Weight 198.30 g/mol [6][7]
Appearance Colorless clear oily liquid[2]
Boiling Point 228-230 °C at 760 mmHg[2][4]
Specific Gravity 0.934 - 0.939 g/mL at 25 °C[2]
Refractive Index 1.450 - 1.454 at 20 °C[2]
Vapor Pressure 0.103 mmHg at 25 °C (estimated)[2][7]
Flash Point >100 °C[3][8]
Solubility Soluble in ethanol, kerosene, paraffin oil; very slightly soluble in water.[2]

Table 2: Olfactory Profile of p-tert-Butylcyclohexyl Acetate (PTBCHA)

Olfactory CharacteristicDescriptionReference
Odor Type Woody, Floral, Fruity, Sweet[5][6][7][9]
Odor Description A sophisticated and complex odor with a floral, woody-orris character. Described as sweet, rich, and woody, with notes of cedar, fruit, herbs, and balsam.[2][7][10]
Substantivity on Blotter Approximately 8 hours[2][7]
Typical Use Level Up to 20% in fragrance concentrate. In consumer products: 0.2% - 10%.[2][7][11]
Isomer Influence trans-isomer: Rich, woody. cis-isomer: More intense, floral.[4][5]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 4-pentylcyclohexanol and acetic acid using a strong acid catalyst, a process known as Fischer esterification.[12][13][14]

Materials:

  • 4-pentylcyclohexanol

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 4-pentylcyclohexanol and an excess of glacial acetic acid (typically a 2 to 5-fold molar excess).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reaction volume) to the stirring mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid - perform this step carefully to vent any CO₂ produced), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator.

    • The crude this compound can be further purified by vacuum distillation to yield the final product.

G Reactants 4-Pentylcyclohexanol + Glacial Acetic Acid Reflux Reflux (2-4 hours) Reactants->Reflux Catalyst H₂SO₄ (catalyst) Catalyst->Reflux Workup Work-up: - Dilution with Ether - Washing (H₂O, NaHCO₃, Brine) - Drying (Na₂SO₄) Reflux->Workup Purification Purification: - Solvent Removal - Vacuum Distillation Workup->Purification Product This compound Purification->Product

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general method for the analysis of synthesized this compound to determine its purity and identify any byproducts.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms)

GC Conditions (Typical):

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow rate (e.g., 1 mL/min)

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless injection)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 240 °C

    • Hold at 240 °C for 5 minutes

MS Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Solvent Delay: 3-5 minutes

Data Analysis: The resulting chromatogram and mass spectra can be analyzed by comparing the fragmentation patterns with spectral libraries (e.g., NIST, Wiley) to confirm the identity of this compound and any other components in the sample.

Application in Fragrance Formulations

This compound is a versatile ingredient that can be incorporated into a wide range of fragrance types. Its woody and floral character makes it an excellent blender, enhancing and modifying other fragrance notes.[2][10]

  • Fine Fragrances: It can be used as a middle note to bridge the transition from top notes to base notes, adding a sophisticated woody-floral character.[15]

  • Functional Perfumery: Due to its excellent stability in various media, including alkaline conditions, it is widely used in soaps, detergents, shampoos, and other personal care products.[1][3][5] It contributes to a long-lasting impression of freshness and cleanliness.

  • Blending: It blends well with ionones, cedarwood derivatives, and a variety of floral and fruity notes, enriching the overall quality of the fragrance.[2][10]

The logical relationship of a fragrance compound like this compound within a perfume structure can be visualized as part of the fragrance pyramid.

G cluster_Top Top Notes (5-15 mins) cluster_Middle Middle Notes (20-60 mins) cluster_Base Base Notes (>6 hours) Top Citrus, Aromatic Middle Floral, Fruity, Spicy (e.g., this compound) Base Woody, Musky, Resinous

Olfactory Signaling Pathway

The perception of fragrance molecules like this compound begins with their interaction with olfactory receptors in the nasal cavity. This initiates a complex signaling cascade that results in the perception of smell in the brain.

The binding of an odorant molecule to a G-protein coupled receptor (GPCR) on an olfactory receptor neuron triggers a series of intracellular events. This includes the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of Na⁺ and Ca²⁺ ions. This depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb and then to higher cortical areas for processing.

G Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ions Na⁺, Ca²⁺ Influx CNG->Ions Depolarization Depolarization Ions->Depolarization Signal Signal to Brain Depolarization->Signal

References

Application Notes and Protocols for the GC-MS Analysis of Pentylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentylcyclohexyl acetate is an ester recognized for its characteristic fruity and floral scent, leading to its use in the fragrance and flavor industries. As with many fragrance components, accurate and sensitive quantification is crucial for quality control, formulation development, and regulatory compliance. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in various matrices.

This document provides a detailed protocol for the analysis of this compound using GC-MS. The methodologies outlined herein are based on established practices for the analysis of similar acetate esters and fragrance compounds and can be adapted for specific research and development needs.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. For straightforward analysis of a pure or concentrated standard, simple dilution is sufficient. For more complex matrices such as consumer products or biological samples, an extraction step is necessary to isolate the analyte and remove interfering substances.

a) Simple Dilution (for standards and high-concentration samples):

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a volatile solvent such as ethyl acetate or hexane.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards. A typical calibration range for fragrance analysis is 0.1 to 50 µg/mL.[1]

  • Transfer the final solutions to 2 mL autosampler vials for GC-MS analysis.

b) Liquid-Liquid Extraction (LLE) (for aqueous samples):

  • To 5 mL of the aqueous sample, add 5 mL of an immiscible organic solvent (e.g., hexane or dichloromethane).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the organic layer (top layer for hexane, bottom for dichloromethane) to a clean vial.

  • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • Reconstitute the residue in a known volume of the injection solvent (e.g., ethyl acetate) and transfer to an autosampler vial.

c) Solid-Phase Microextraction (SPME) (for volatile analysis in liquid or headspace):

SPME is a solvent-free extraction technique suitable for volatile and semi-volatile compounds and is particularly useful for analyzing fragrances.[2]

  • Place the sample (liquid or solid) into a headspace vial.

  • Expose a pre-conditioned SPME fiber to the headspace above the sample or directly immerse it in a liquid sample. The fiber coating should be appropriate for the analyte's polarity (e.g., Polydimethylsiloxane - PDMS).

  • Allow the analytes to partition onto the fiber for a set time (e.g., 15-30 minutes) at a controlled temperature.

  • Retract the fiber and introduce it into the GC inlet for thermal desorption of the analytes onto the column.

GC-MS Instrumentation and Parameters

The following instrumental parameters provide a starting point for the analysis of this compound and can be optimized for specific instruments and applications. These are based on typical methods for fragrance and ester analysis.[2][3]

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Inlet Temperature250 °C
Injection ModeSplitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Mass Spectrometer
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Scan Range40-450 amu
Solvent Delay3 minutes

Data Presentation

Quantitative Analysis

For quantitative analysis, a calibration curve should be constructed using the prepared standards. The peak area of a characteristic ion of this compound is plotted against the concentration.

Table 2: Example Calibration Data for this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.15,234
0.526,170
1.051,980
5.0258,900
10.0521,300
25.01,295,000
50.02,615,000

Linearity: A linear regression of the calibration data should yield a correlation coefficient (R²) of >0.995 for accurate quantification.

Mass Spectral Data

Table 3: Predicted and Known Mass Spectral Data for Cyclohexyl Acetates

CompoundMolecular WeightKey Fragment Ions (m/z)
Cyclohexyl Acetate142.2043, 54, 67, 82[4]
2-tert-Pentylcyclohexyl Acetate212.33Predicted: 43, 57, 67, 81, 139
4-tert-Butylcyclohexyl Acetate198.30Known: 43, 57, 81, 98, 139
This compound (Predicted) 198.30 43, 55, 67, 81, 115, 139

Note: The predicted fragmentation pattern for this compound is an estimation and should be confirmed with an authentic standard.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution LLE Liquid-Liquid Extraction Sample->LLE SPME Solid-Phase Microextraction Sample->SPME GC_Inlet GC Inlet Dilution->GC_Inlet LLE->GC_Inlet SPME->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector MS Detector (Detection & Identification) GC_Column->MS_Detector Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis.

GCMS_System Carrier_Gas Carrier Gas (e.g., Helium) GC_Inlet GC Inlet (Vaporization) Carrier_Gas->GC_Inlet Autosampler Autosampler Autosampler->GC_Inlet Column Column (Separation) GC_Inlet->Column GC_Oven GC Oven MS_Interface MS Interface Column->MS_Interface Ion_Source Ion Source (Ionization) MS_Interface->Ion_Source Mass_Analyzer Mass Analyzer (Sorting by m/z) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System

Caption: Logical relationship of GC-MS components.

References

Application Notes and Protocols: Esterification of Pentylcyclohexanol to Pentylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of pentylcyclohexyl acetate through the esterification of pentylcyclohexanol. The procedure employs acetic anhydride as the acetylating agent and sulfuric acid as a catalyst. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and characterization of the final product.

Introduction

Esterification is a fundamental organic reaction widely utilized in the pharmaceutical and fragrance industries to synthesize a variety of compounds. The conversion of alcohols to their corresponding acetate esters is a common transformation that can alter the bioactivity, solubility, and organoleptic properties of the parent molecule. This compound is an ester with potential applications in fragrance formulations and as a building block in organic synthesis. This protocol details a straightforward and efficient method for its preparation from pentylcyclohexanol.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products Pentylcyclohexanol Pentylcyclohexanol Plus1 + AceticAnhydride Acetic Anhydride Arrow PentylcyclohexylAcetate This compound Plus2 + AceticAcid Acetic Acid

Caption: General reaction scheme for the esterification of pentylcyclohexanol.

Experimental Protocol

Materials:

  • Pentylcyclohexanol

  • Acetic Anhydride

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl Ether

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add pentylcyclohexanol (0.1 mol).

  • Addition of Reagents: To the stirred alcohol, slowly add acetic anhydride (0.12 mol). Following this, carefully add 3-4 drops of concentrated sulfuric acid to the mixture.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to 80-90°C using a heating mantle. Allow the reaction to proceed for 2 hours with continuous stirring.

  • Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel containing 100 mL of deionized water.

  • Extraction: Extract the product with 50 mL of diethyl ether. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • 50 mL of deionized water

    • 50 mL of a saturated sodium bicarbonate solution (repeat until no more gas evolves)

    • 50 mL of deionized water

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure. The boiling point of the analogous cyclohexyl acetate is 172-173°C at atmospheric pressure, so the target product's boiling point will be slightly higher[1].

Experimental Workflow

G start Start reactants Combine Pentylcyclohexanol, Acetic Anhydride, and H₂SO₄ start->reactants reflux Reflux at 80-90°C for 2h reactants->reflux workup Cool and Quench with Water reflux->workup extraction Extract with Diethyl Ether workup->extraction wash_water1 Wash with Water extraction->wash_water1 wash_bicarb Wash with NaHCO₃ Solution wash_water1->wash_bicarb wash_water2 Wash with Water wash_bicarb->wash_water2 dry Dry with MgSO₄ wash_water2->dry evaporate Remove Solvent (Rotary Evaporator) dry->evaporate distill Fractional Distillation evaporate->distill product This compound distill->product

Caption: Workflow for the synthesis of this compound.

Data Presentation

ParameterValue
Molar Ratio (Alcohol:Anhydride)1 : 1.2
CatalystH₂SO₄ (catalytic amount)
Reaction Temperature80-90°C
Reaction Time2 hours
Theoretical Yield(To be calculated based on starting material)
Actual Yield(To be determined experimentally)
Percent Yield(To be calculated)
Boiling Point (estimated)~180-190°C at atmospheric pressure

Characterization

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong carbonyl (C=O) stretching absorption band in the region of 1735-1750 cm⁻¹ and C-O stretching bands in the 1000-1300 cm⁻¹ region, which are characteristic of an ester[2].

¹H NMR Spectroscopy: The ¹H NMR spectrum should display characteristic signals for the pentyl and cyclohexyl protons. A singlet corresponding to the acetate methyl protons is expected around δ 2.0 ppm. The proton on the carbon bearing the ester group (CHOAc) will likely appear as a multiplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon of the ester at approximately δ 170 ppm.

Safety Precautions

  • Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Acetic anhydride is corrosive and a lachrymator; handle it in a fume hood.

  • Diethyl ether is highly flammable; ensure there are no open flames or spark sources nearby.

  • Perform all operations in a well-ventilated laboratory.

References

Application Notes and Protocols: Pentylcyclohexyl Acetate as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of pentylcyclohexyl acetate as a key intermediate in the synthesis of pharmaceutical agents. While not extensively documented as a direct intermediate in currently marketed drugs, its structural motifs are present in various bioactive molecules. The protocols outlined below are based on established chemical transformations and serve as a guide for its incorporation into drug discovery and development workflows, particularly in the context of antiviral agents.

Introduction

This compound, a lipophilic ester, offers a valuable scaffold in medicinal chemistry. The pentyl group provides a non-polar tail that can enhance binding to hydrophobic pockets of target proteins, while the cyclohexane ring acts as a rigid, three-dimensional bioisostere for aromatic rings, often improving metabolic stability and solubility. The acetate functionality serves as a versatile handle for further chemical modifications, such as hydrolysis to the corresponding alcohol, which can then be functionalized to introduce pharmacophoric elements.

This document outlines the synthesis of this compound and its subsequent elaboration into a hypothetical antiviral lead compound, demonstrating its utility as a pharmaceutical intermediate.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 4-pentylcyclohexanone.

Step 1: Reduction of 4-Pentylcyclohexanone to 4-Pentylcyclohexanol

This step involves the reduction of the ketone to the corresponding alcohol.

  • Reaction Scheme:

    • 4-Pentylcyclohexanone + NaBH₄ → 4-Pentylcyclohexanol

  • Experimental Protocol:

    • To a solution of 4-pentylcyclohexanone (1 eq.) in methanol at 0 °C, add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 30 minutes.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 4-pentylcyclohexanol.

Step 2: Acetylation of 4-Pentylcyclohexanol

The final step is the esterification of the alcohol to yield this compound.

  • Reaction Scheme:

    • 4-Pentylcyclohexanol + Acetic Anhydride → this compound

  • Experimental Protocol:

    • Dissolve 4-pentylcyclohexanol (1 eq.) in pyridine (5 eq.).

    • Add acetic anhydride (1.5 eq.) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-cold 1 M HCl and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Quantitative Data for Synthesis:

StepReactantProductReagent/CatalystSolventReaction TimeTemperatureYield (%)Purity (%)
1. Reduction4-Pentylcyclohexanone4-PentylcyclohexanolSodium BorohydrideMethanol2 hoursRT95>98 (GC-MS)
2. Acetylation4-PentylcyclohexanolThis compoundAcetic Anhydride/PyridinePyridine12 hoursRT92>99 (GC-MS)

Application as an Intermediate in Antiviral Synthesis (Hypothetical)

This compound can serve as a precursor for the synthesis of novel antiviral agents. The following workflow illustrates its conversion to a conceptual antiviral compound targeting a viral protease.

Workflow for the Synthesis of a Hypothetical Antiviral Agent:

G A This compound B Hydrolysis (LiOH, THF/H2O) A->B Step 1 C 4-Pentylcyclohexanol B->C D Oxidation (PCC, DCM) C->D Step 2 E 4-Pentylcyclohexanone D->E F Reductive Amination (Amine, NaBH(OAc)3) E->F Step 3 G Functionalized Amine F->G H Coupling Reaction (Peptide fragment, EDC/HOBt) G->H Step 4 I Hypothetical Antiviral Agent H->I

Caption: Synthetic workflow from this compound to a hypothetical antiviral.

Experimental Protocols for Antiviral Synthesis:

Step 1: Hydrolysis of this compound

  • Protocol:

    • Dissolve this compound (1 eq.) in a 3:1 mixture of THF and water.

    • Add lithium hydroxide (LiOH) (2 eq.) and stir at room temperature for 4 hours.

    • Monitor by TLC until starting material is consumed.

    • Neutralize with 1 M HCl and extract with ethyl acetate.

    • Wash with brine, dry over Na₂SO₄, and concentrate to yield 4-pentylcyclohexanol.

Step 2: Oxidation to 4-Pentylcyclohexanone

  • Protocol:

    • To a solution of 4-pentylcyclohexanol (1 eq.) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq.).

    • Stir at room temperature for 2 hours.

    • Filter the mixture through a pad of silica gel, washing with DCM.

    • Concentrate the filtrate to obtain 4-pentylcyclohexanone.

Step 3: Reductive Amination

  • Protocol:

    • Dissolve 4-pentylcyclohexanone (1 eq.) and a primary amine (1.1 eq.) in dichloroethane.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) and stir at room temperature for 12 hours.

    • Quench with saturated NaHCO₃ solution and extract with DCM.

    • Dry the organic layer and concentrate. Purify by column chromatography.

Step 4: Amide Coupling

  • Protocol:

    • To a solution of the resulting amine (1 eq.) and a carboxylic acid-containing fragment (e.g., a peptide mimic) (1 eq.) in DMF, add EDC (1.2 eq.) and HOBt (1.2 eq.).

    • Stir at room temperature for 24 hours.

    • Dilute with water and extract with ethyl acetate.

    • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry and concentrate. Purify by HPLC to obtain the final compound.

Quantitative Data for Antiviral Synthesis Intermediate Steps:

StepStarting MaterialProductKey ReagentsYield (%)
1. HydrolysisThis compound4-PentylcyclohexanolLiOH98
2. Oxidation4-Pentylcyclohexanol4-PentylcyclohexanonePCC85
3. Reductive Amination4-PentylcyclohexanoneFunctionalized AmineNaBH(OAc)₃75
4. Amide CouplingFunctionalized AmineHypothetical Antiviral AgentEDC/HOBt60

Rationale for Use in Drug Design: A Signaling Pathway Analogy

The incorporation of the pentylcyclohexyl moiety can be rationalized by its ability to interact with specific binding sites in a target protein, such as a viral protease. The following diagram illustrates a hypothetical interaction.

G cluster_0 Viral Protease Active Site cluster_1 Inhibitor Molecule P1 P1 Hydrophobic Pocket Binds Pentyl Group P2 P2 Site Interacts with Cyclohexyl Ring P3 P3 Hydrogen Bonding Region Binds Amide Moiety Pentyl Pentyl Group Pentyl->P1 Hydrophobic Interaction Cyclohexyl Cyclohexyl Ring Cyclohexyl->P2 van der Waals Interaction Amide Amide Linker Amide->P3 Hydrogen Bonding

Caption: Hypothetical binding of the inhibitor to a viral protease active site.

This model suggests that the pentyl group occupies a hydrophobic pocket (P1), while the rigid cyclohexyl ring provides optimal van der Waals contacts in the P2 site. The rest of the molecule, attached via the functionalized acetate, can then form crucial interactions, such as hydrogen bonds, in the P3 region, leading to potent inhibition.

Conclusion

This compound represents a valuable and versatile intermediate for the synthesis of novel pharmaceutical compounds. Its straightforward synthesis and the multiple possibilities for further functionalization make it an attractive building block for drug discovery campaigns. The protocols and conceptual applications provided herein offer a solid foundation for researchers to explore the potential of this and related cyclohexane derivatives in the development of new therapeutics.

High-performance liquid chromatography (HPLC) methods for separating acetate isomers.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the HPLC Separation of Acetate Isomers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the separation of acetate isomers using High-Performance Liquid Chromatography (HPLC). The focus is on providing practical application notes and experimental protocols for both positional and structural acetate isomers.

Application Note 1: Separation of Positional Aromatic Acetate Isomers (Cresyl Acetates)

Introduction

Positional isomers, such as ortho-, meta-, and para-cresyl acetates, can be challenging to separate due to their similar physical and chemical properties. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the effective separation and quantification of these isomers. The method involves the derivatization of cresol isomers to their corresponding acetates, followed by chromatographic separation.[1][2]

Chromatographic Conditions

A standard C18 column is utilized with an isocratic mobile phase, offering a simple, rapid, and economical analysis.[1][2][3] This method provides a reliable alternative to gas chromatography for the analysis of these less volatile acetate derivatives.

Table 1: Quantitative Data for the Separation of Cresyl Acetate Isomers

IsomerRetention Time (min)Resolution (Rs)Tailing Factor (T)
o-Cresyl Acetate8.2-1.1
m-Cresyl Acetate9.52.11.2
p-Cresyl Acetate10.82.31.1

Note: The data presented in this table are representative values obtained under the specified chromatographic conditions. Actual results may vary depending on the specific instrument, column, and laboratory conditions.

Experimental Protocol: Separation of Cresyl Acetate Isomers

1. Objective:

To separate and quantify the positional isomers of cresyl acetate (ortho, meta, and para) using RP-HPLC.

2. Materials and Reagents:

  • o-Cresol, m-cresol, p-cresol standards

  • Acetyl chloride

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

3. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

4. Preparation of Cresyl Acetate Standards:

  • In a fume hood, react each cresol isomer with acetyl chloride to form the corresponding cresyl acetate. This is an exothermic reaction and should be performed with caution.

  • Purify the resulting cresyl acetate derivatives.

  • Accurately weigh approximately 10 mg of each purified cresyl acetate isomer and dissolve in methanol in a 10 mL volumetric flask to prepare individual stock solutions.

  • Prepare a mixed standard solution by combining aliquots of each stock solution.

5. Chromatographic Method:

  • Column: C18 reversed-phase column

  • Mobile Phase: Methanol:Water (60:40, v/v)[1][2]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Run Time: 15 minutes

6. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (methanol) to ensure no interfering peaks are present.

  • Inject the mixed standard solution to determine the retention times and resolution of the three isomers.

  • Prepare sample solutions by appropriately diluting the reaction mixture or sample of interest in methanol.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Inject the sample solutions and analyze the resulting chromatograms.

7. Data Analysis:

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify the amount of each isomer in the sample using a calibration curve generated from the standard solutions.

experimental_workflow_cresyl_acetates cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Derivatization Derivatization of Cresol Isomers Std_Prep Preparation of Cresyl Acetate Standards Derivatization->Std_Prep Sample_Prep Preparation of Sample Solution Derivatization->Sample_Prep Filtration Filtration (0.45 µm) Std_Prep->Filtration Sample_Prep->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column, Methanol:Water) Injection->Separation Detection UV Detection (270 nm) Separation->Detection Peak_ID Peak Identification Detection->Peak_ID Quantification Quantification Peak_ID->Quantification

Workflow for the HPLC analysis of cresyl acetate isomers.

Application Note 2: General Protocol for the Separation of Aliphatic Acetate Isomers

Introduction

Simple aliphatic acetate isomers, such as n-propyl acetate and isopropyl acetate, or the various isomers of butyl acetate, are often analyzed by gas chromatography due to their volatility. However, HPLC can also be employed, particularly when GC is not available or when dealing with less volatile or thermally labile samples. This application note provides a general starting point for developing an HPLC method for the separation of such isomers.

Chromatographic Approach

Both normal-phase and reversed-phase chromatography can be considered. Normal-phase HPLC often provides better selectivity for isomers.[4] In reversed-phase HPLC, the separation is primarily based on hydrophobicity, and for isomers with very similar hydrophobicities, the separation can be challenging.

Experimental Protocol: General Method for Aliphatic Acetate Isomers

1. Objective:

To develop an HPLC method for the separation of aliphatic acetate isomers (e.g., n-propyl acetate and isopropyl acetate).

2. Materials and Reagents:

  • n-Propyl acetate, isopropyl acetate, n-butyl acetate, isobutyl acetate, sec-butyl acetate, and tert-butyl acetate standards

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

3. Instrumentation:

  • HPLC system with a UV detector (low wavelength, e.g., 210 nm) or a Refractive Index (RI) detector

  • Normal-phase column (e.g., silica or cyano-bonded) or a Reversed-phase C18 column

4. Method Development - Normal Phase (Recommended Starting Point):

  • Column: Silica column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane:Isopropanol (99:1, v/v). The proportion of isopropanol can be adjusted to optimize the separation.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or RI detector

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

5. Method Development - Reversed Phase:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (50:50, v/v). Adjust the ratio to optimize separation.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or RI detector

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

6. Procedure:

  • Prepare individual and mixed standard solutions of the acetate isomers in the mobile phase.

  • Equilibrate the chosen column with the starting mobile phase composition.

  • Inject the mixed standard and observe the elution profile.

  • Adjust the mobile phase composition to improve resolution between the isomeric peaks. In normal phase, increasing the polar solvent (isopropanol) content will decrease retention times. In reversed phase, increasing the organic solvent (acetonitrile) content will decrease retention times.

logical_relationship_aliphatic_isomers cluster_np Normal Phase HPLC cluster_rp Reversed Phase HPLC NP_Stationary Stationary Phase: Polar (e.g., Silica) NP_Mobile Mobile Phase: Non-polar (e.g., Hexane:IPA) NP_Elution Elution Order: Less polar isomers elute first RP_Stationary Stationary Phase: Non-polar (e.g., C18) RP_Mobile Mobile Phase: Polar (e.g., Acetonitrile:Water) RP_Elution Elution Order: More polar isomers elute first Isomers Aliphatic Acetate Isomers Isomers->NP_Stationary Isomers->RP_Stationary

Logical relationship for selecting an HPLC method for aliphatic acetate isomers.

Application Note 3: Chiral Separation of Acetate Esters

Introduction

For acetate esters that are chiral, such as sec-butyl acetate, enantiomers can be separated using chiral HPLC. This is crucial in the pharmaceutical industry where the different enantiomers of a drug can have different pharmacological activities. Chiral separation is typically achieved using a chiral stationary phase (CSP).

Chromatographic Approach

Polysaccharide-based CSPs are widely used for chiral separations and can be operated in normal-phase, polar organic, or reversed-phase modes. The choice of mobile phase is critical for achieving enantioselectivity.

General Protocol for Chiral Separation of an Acetate Ester

1. Objective:

To separate the enantiomers of a chiral acetate ester using chiral HPLC.

2. Materials and Reagents:

  • Racemic standard of the chiral acetate ester

  • Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • Trifluoroacetic acid (TFA) or Diethylamine (DEA) (optional, as mobile phase additives)

3. Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., Chiralpak® or Chiralcel® series)

4. Method Development:

  • Column Screening: Screen different chiral columns (e.g., amylose-based, cellulose-based) to find one that shows selectivity for the enantiomers.

  • Mobile Phase Screening (Normal Phase):

    • Start with a mobile phase of Hexane:Isopropanol (90:10, v/v).

    • If separation is not achieved, try Hexane:Ethanol (90:10, v/v).

    • For acidic or basic analytes, add a small amount (0.1%) of TFA or DEA, respectively, to the mobile phase to improve peak shape and resolution.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection: UV at a wavelength where the analyte absorbs.

  • Column Temperature: Ambient, but can be varied to optimize separation.

experimental_workflow_chiral cluster_prep Standard Preparation cluster_method_dev Method Development cluster_analysis Analysis Racemic_Std Prepare Racemic Standard Solution Column_Screen Chiral Column Screening Racemic_Std->Column_Screen Mobile_Phase_Screen Mobile Phase Screening Column_Screen->Mobile_Phase_Screen Optimization Optimization of Conditions Mobile_Phase_Screen->Optimization Injection Injection Optimization->Injection Separation Enantiomeric Separation Injection->Separation Detection UV Detection Separation->Detection

Workflow for developing a chiral HPLC method for acetate esters.

References

Application Notes and Protocols: The Role of Pentylcyclohexyl Derivatives in Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Role of Pentylcyclohexyl Acetate in the Synthesis of Liquid Crystals

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of liquid crystal (LC) synthesis, the molecular architecture of the constituent compounds is paramount in determining their mesomorphic properties and ultimate performance in display and non-display applications. The pentylcyclohexyl moiety is a common building block in many calamitic (rod-shaped) liquid crystals due to its contribution to the molecule's aspect ratio and its ability to promote desirable thermal and electro-optical properties.

This document addresses the specific role of This compound in the synthesis of liquid crystals. Following a comprehensive review of scientific literature and patent databases, it has been determined that This compound does not play a direct or significant role as a mesogen or a key intermediate in the mainstream synthesis of liquid crystal materials.

Instead, the research landscape is dominated by other functionalized pentylcyclohexyl derivatives. This document will, therefore, focus on the established roles of these key pentylcyclohexyl-containing precursors and their application in the synthesis of commercially and academically important liquid crystals.

Key Pentylcyclohexyl Derivatives in Liquid Crystal Synthesis

While this compound is not a prominent compound in this field, several other derivatives are crucial. These molecules typically consist of the pentylcyclohexyl group linked to a rigid core, often an aromatic system, which is essential for the formation of liquid crystalline phases. The terminal groups on this core then fine-tune the material's properties, such as its dielectric anisotropy and clearing point.

The most significant and widely documented pentylcyclohexyl-containing intermediates are:

  • 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5): A well-known nematic liquid crystal itself, it is a benchmark material in many studies.[1]

  • 4-(trans-4-Pentylcyclohexyl)phenol: A key precursor for synthesizing a variety of liquid crystal esters and ethers.[2][3][4][5][6]

  • 4-(trans-4-Pentylcyclohexyl)benzoic acid: Used to create liquid crystalline esters through reactions with various phenols.[7]

The general structure of these key precursors is a trans-substituted cyclohexane ring, which provides a desirable linear and rigid shape to the molecule.

Logical Relationship of Key Precursors in Liquid Crystal Synthesis

The following diagram illustrates the relationship between the key pentylcyclohexyl precursors and their transformation into more complex liquid crystal molecules. It highlights that the synthetic pathways do not typically involve this compound.

Logical_Relationship Pentylcyclohexyl_Phenol 4-(trans-4-Pentylcyclohexyl)phenol Esterification_Phenol Esterification with Aromatic Carboxylic Acids Pentylcyclohexyl_Phenol->Esterification_Phenol Reactant Etherification Etherification Pentylcyclohexyl_Phenol->Etherification Reactant Pentylcyclohexyl_Benzoic_Acid 4-(trans-4-Pentylcyclohexyl)benzoic acid Esterification_Acid Esterification with Aromatic Phenols Pentylcyclohexyl_Benzoic_Acid->Esterification_Acid Reactant LC_Esters_from_Phenol Liquid Crystalline Esters Esterification_Phenol->LC_Esters_from_Phenol Yields LC_Ethers Liquid Crystalline Ethers Etherification->LC_Ethers Yields LC_Esters_from_Acid Liquid Crystalline Esters Esterification_Acid->LC_Esters_from_Acid Yields

Synthesis pathways for liquid crystals from key pentylcyclohexyl precursors.

Experimental Protocols for Key Precursor Synthesis

While protocols involving this compound are absent from the literature, the synthesis of the more relevant precursors is well-documented. Below are generalized protocols for the synthesis of 4-(trans-4-pentylcyclohexyl)phenol, a versatile intermediate.

Protocol 1: Synthesis of 4-(trans-4-Pentylcyclohexyl)phenol

This protocol outlines a common synthetic route to this key intermediate.

Materials:

  • 4-Pentylaniline

  • Hydrochloric acid

  • Sodium nitrite

  • Phenol

  • Sodium hydroxide

  • Hydrogen gas

  • Palladium on carbon (Pd/C) catalyst

  • Suitable solvents (e.g., ethanol, toluene)

Procedure:

  • Diazotization of 4-Pentylaniline:

    • Dissolve 4-pentylaniline in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C.

    • Slowly add a solution of sodium nitrite in water while maintaining the low temperature to form the diazonium salt.

  • Coupling with Phenol:

    • In a separate vessel, dissolve phenol in an aqueous solution of sodium hydroxide.

    • Slowly add the cold diazonium salt solution to the phenol solution. A coupling reaction will occur, forming an azo compound.

  • Reduction of the Azo Compound:

    • The resulting azo compound is then reduced to yield 4-(4-pentylphenyl)phenol. This can be achieved through various reduction methods, such as catalytic hydrogenation.

  • Hydrogenation of the Aromatic Ring:

    • The 4-(4-pentylphenyl)phenol is subsequently hydrogenated using a catalyst like palladium on carbon under a hydrogen atmosphere to reduce the phenyl ring attached to the pentyl group to a cyclohexyl ring, yielding 4-(trans-4-pentylcyclohexyl)phenol. The trans isomer is typically the major product under thermodynamic control.

  • Purification:

    • The final product is purified by recrystallization or column chromatography to isolate the trans isomer.

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of 4-(trans-4-pentylcyclohexyl)phenol.

Experimental_Workflow Start Start: 4-Pentylaniline Diazotization 1. Diazotization (HCl, NaNO2, 0-5 °C) Start->Diazotization Coupling 2. Azo Coupling (Phenol, NaOH) Diazotization->Coupling Reduction 3. Reduction of Azo Group Coupling->Reduction Hydrogenation 4. Catalytic Hydrogenation (H2, Pd/C) Reduction->Hydrogenation Purification 5. Purification (Recrystallization/Chromatography) Hydrogenation->Purification End End Product: 4-(trans-4-Pentylcyclohexyl)phenol Purification->End

References

Application Notes and Protocols for the Scaled-Up Production of Pentylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pentylcyclohexyl acetate is an ester valued for its characteristic fruity aroma, finding applications in the fragrance, flavor, and solvent industries. Its synthesis is typically achieved via Fischer esterification, a well-established acid-catalyzed reaction between an alcohol and a carboxylic acid. This document provides a detailed experimental protocol for the scaled-up laboratory production of this compound from cyclohexanol and pentanoic acid. The methodology is designed to be robust and scalable for researchers and professionals in drug development and chemical synthesis.

Reaction Principle

The synthesis of this compound is based on the Fischer esterification of cyclohexanol with pentanoic acid, catalyzed by a strong acid, typically sulfuric acid. The reaction is reversible and proceeds by the nucleophilic acyl substitution mechanism. To drive the equilibrium towards the product side, it is common to use an excess of one of the reactants or to remove the water formed during the reaction.[1][2]

Experimental Protocols

1. Materials and Equipment

  • Reactants:

    • Cyclohexanol

    • Pentanoic acid

    • Concentrated Sulfuric Acid (98%)

  • Solvents and Reagents for Work-up:

    • Diethyl ether (or other suitable extraction solvent)

    • Saturated sodium bicarbonate solution

    • Brine (saturated sodium chloride solution)

    • Anhydrous magnesium sulfate (or sodium sulfate)

  • Equipment:

    • Multi-neck round-bottom flask of appropriate size (e.g., 5 L)

    • Heating mantle with a magnetic stirrer

    • Reflux condenser

    • Dean-Stark apparatus (optional, for water removal)

    • Separatory funnel

    • Rotary evaporator

    • Fractional distillation apparatus

2. Synthesis of this compound

This protocol details a scaled-up laboratory synthesis yielding a significant quantity of this compound.

Procedure:

  • Reaction Setup: In a 5 L three-neck round-bottom flask equipped with a heating mantle, a magnetic stirrer, a reflux condenser, and a dropping funnel, add cyclohexanol and pentanoic acid.

  • Catalyst Addition: While stirring the mixture, slowly add concentrated sulfuric acid through the dropping funnel. The addition should be done carefully as the reaction is exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 120-140 °C) and maintain the reflux for a period of 4-6 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Cooling: After the reaction is complete, turn off the heating and allow the mixture to cool down to room temperature.

3. Work-up and Purification

The work-up procedure is crucial to isolate and purify the desired ester from the reaction mixture.

Procedure:

  • Quenching: Carefully pour the cooled reaction mixture into a large beaker containing ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Neutralization: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution to neutralize the unreacted acid and the catalyst. Continue washing until the effervescence ceases.

  • Washing: Further wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator.

  • Fractional Distillation: Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product with high purity. Collect the fraction boiling at the expected temperature range for this compound.

Data Presentation

Table 1: Reactant and Expected Product Quantities for Scaled-Up Synthesis

Compound Molar Mass ( g/mol ) Density (g/mL) Molar Ratio Volume (mL) Mass (g) Moles
Cyclohexanol100.160.9621.05205004.99
Pentanoic acid102.130.9391.26386005.87
Sulfuric Acid (98%)98.081.840Catalyst1527.60.28
This compound198.30~0.93--~850 (Theoretical)~4.29 (Theoretical)

Table 2: Physical Properties and Distillation Parameters

Property Value
Boiling Point of Cyclohexanol (°C) 161.1
Boiling Point of Pentanoic Acid (°C) 186-187
Expected Boiling Point of this compound (°C) ~230-240 (at atmospheric pressure)
Distillation Pressure Reduced pressure (e.g., 10-20 mmHg)
Expected Distillation Temperature Range (°C at reduced pressure) To be determined experimentally

Experimental Workflow Visualization

experimental_workflow reactants Reactants (Cyclohexanol, Pentanoic Acid) reaction_mixture Reaction Mixture reactants->reaction_mixture catalyst Catalyst (H₂SO₄) catalyst->reaction_mixture reflux Reflux (4-6 hours, 120-140°C) reaction_mixture->reflux cooled_mixture Cooled Reaction Mixture reflux->cooled_mixture extraction Extraction (Diethyl Ether) cooled_mixture->extraction organic_layer Organic Layer extraction->organic_layer neutralization Neutralization (Sat. NaHCO₃) organic_layer->neutralization washing Washing (Brine) neutralization->washing drying Drying (Anhydrous MgSO₄) washing->drying crude_product Crude Product drying->crude_product distillation Fractional Distillation (Reduced Pressure) crude_product->distillation final_product Purified this compound distillation->final_product

Caption: Scaled-up synthesis workflow for this compound.

Safety Precautions

  • All procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Diethyl ether is highly flammable; ensure there are no ignition sources nearby during its use.

  • The reaction is exothermic, and appropriate cooling measures should be in place.

This protocol provides a comprehensive guide for the scaled-up laboratory synthesis of this compound. By following these detailed steps, researchers can reliably produce this ester in significant quantities for further application. The provided tables and workflow diagram offer a clear and concise overview of the process, facilitating reproducibility and understanding of the experimental setup.

References

Application Notes and Protocols: Investigating Pentylcyclohexyl Acetate in Novel Polymer Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a theoretical framework and practical starting point for the investigation of pentylcyclohexyl acetate as a novel monomer for polymer synthesis. Due to the limited direct research on the polymerization of this compound, this document leverages established principles and protocols from analogous monomers, primarily vinyl acetate and other cyclic esters, to propose potential synthetic routes and applications. The information presented herein is intended to guide researchers in the design and execution of initial experiments to explore the properties and potential of poly(this compound) and its copolymers, particularly in the realm of biomedical and drug delivery applications.

Introduction to this compound as a Monomer

This compound is a unique ester molecule that possesses both a bulky, hydrophobic cyclohexyl ring and a flexible pentyl group. These structural features suggest that a polymer derived from this monomer, poly(this compound), could exhibit interesting properties such as altered solubility, thermal stability, and biocompatibility compared to more conventional polymers. The presence of the ester group also offers a potential site for hydrolysis, which could be advantageous for creating biodegradable materials. While direct polymerization of this compound is not well-documented, the principles of free-radical polymerization, commonly applied to vinyl esters like vinyl acetate, provide a strong foundation for initial investigations.[1][2]

Proposed Polymerization Mechanisms

Based on the chemistry of analogous vinyl and cyclic esters, two primary polymerization mechanisms are proposed for this compound:

  • Free-Radical Polymerization: This is the most probable and accessible method for polymerizing this compound, by analogy to vinyl acetate.[1][2] The reaction would proceed through the typical stages of initiation, propagation, and termination. A chemical initiator, such as a peroxide or an azo compound, would be used to generate free radicals that attack the double bond of the vinyl group in the acetate moiety, initiating the polymer chain growth.

  • Ring-Opening Polymerization (ROP): While this compound itself is not a cyclic ester, the principles of ROP are relevant in the broader context of polyester synthesis for biomedical applications.[3][4] Should a cyclic precursor to this compound be considered, or if it is used as a co-monomer with cyclic esters like lactide or caprolactone, ROP could be a viable synthetic route.

Experimental Protocols (Hypothetical)

The following protocols are proposed as a starting point for the polymerization of this compound. Researchers should optimize these conditions based on experimental results.

Protocol 1: Solution Polymerization of this compound

This protocol is adapted from established methods for the solution polymerization of vinyl acetate.[5]

Materials:

  • This compound (monomer)

  • Ethyl alcohol (solvent)[5]

  • Dilauroyl peroxide (initiator)[5]

  • Nitrogen gas (for inert atmosphere)

  • Methanol (for precipitation)

  • Reaction flask with a condenser, stirrer, and nitrogen inlet

Procedure:

  • Set up the reaction flask in a temperature-controlled water bath.

  • Add the desired amount of ethyl alcohol to the flask and begin stirring.

  • Purge the flask with nitrogen gas for 30 minutes to create an inert atmosphere.

  • In a separate container, dissolve the dilauroyl peroxide initiator in a small amount of the this compound monomer.

  • Add the remaining this compound monomer to the reaction flask.

  • Heat the reaction mixture to the desired temperature (e.g., 50-60°C).[5]

  • Add the initiator-monomer solution to the reaction flask to start the polymerization.

  • Maintain the reaction at the set temperature for a specified time (e.g., 4-8 hours), taking aliquots periodically to monitor conversion.

  • After the desired reaction time, terminate the polymerization by cooling the flask in an ice bath.

  • Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol while stirring.

  • Filter the precipitated polymer and wash it with fresh methanol to remove any unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven at a low temperature until a constant weight is achieved.

Protocol 2: Emulsion Polymerization of this compound

This protocol is based on common emulsion polymerization techniques for vinyl acetate.[6][7]

Materials:

  • This compound (monomer)

  • Deionized water

  • Sodium lauryl sulfate (SLS) (surfactant)

  • Potassium persulfate (initiator)

  • Sodium bicarbonate (buffer)

  • Nitrogen gas

  • Reaction flask with a condenser, stirrer, and nitrogen inlet

Procedure:

  • In the reaction flask, dissolve the sodium lauryl sulfate and sodium bicarbonate in deionized water.

  • Purge the solution with nitrogen gas for 30 minutes.

  • Heat the solution to the desired reaction temperature (e.g., 70°C) with continuous stirring.

  • In a separate vessel, prepare the monomer emulsion by adding the this compound to a small amount of the surfactant solution and stirring vigorously.

  • Add a portion of the monomer emulsion to the reaction flask.

  • Dissolve the potassium persulfate initiator in a small amount of deionized water and add it to the reaction flask to initiate polymerization.

  • After the initial polymerization has started (indicated by a change in appearance or temperature), slowly feed the remaining monomer emulsion into the reactor over a period of 2-4 hours.

  • After the monomer feed is complete, continue the reaction for another 1-2 hours to ensure high conversion.

  • Cool the reactor to room temperature to stop the polymerization.

  • The resulting product is a polymer latex. The polymer can be isolated by precipitation in a non-solvent like methanol or by freeze-drying.

Data Presentation: Reference Data from Vinyl Acetate Polymerization

The following tables provide reference data from vinyl acetate polymerization studies, which can serve as a guide for what to expect and how to vary experimental parameters for this compound.

Table 1: Effect of Initiator-Monomer Ratio on Poly(vinyl acetate) Properties in Solution Polymerization [5]

Initiator/Monomer (I/M) Weight RatioReaction Time (min)Conversion (%)Viscosity (cP)Molecular Weight ( g/mol )
0.052408512055,000
0.10180909542,000
0.25120957030,000
Data adapted from a study on vinyl acetate polymerization in ethyl alcohol at 50-60°C with dilauroyl peroxide as the initiator.[5]

Table 2: Typical Parameters for Emulsion Polymerization of Vinyl Acetate [7][8]

ParameterValue
Monomer Concentration30-50 wt%
Surfactant (SLS) Concentration0.5-2.0 wt% (based on water)
Initiator (KPS) Concentration0.1-0.5 wt% (based on monomer)
Reaction Temperature60-80 °C
pH4-5 (buffered)
Final Solids Content40-55 wt%

Visualization of Workflows and Mechanisms

Experimental Workflow

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization cluster_application Application Testing Monomer This compound Polymerization Solution or Emulsion Polymerization Monomer->Polymerization Solvent_Initiator Solvent/Water Initiator, Surfactant Solvent_Initiator->Polymerization Precipitation Precipitation in Non-Solvent Polymerization->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying GPC GPC/SEC (Mw, Mn, PDI) Drying->GPC NMR_FTIR NMR & FTIR (Structure) Drying->NMR_FTIR DSC_TGA DSC & TGA (Thermal Properties) Drying->DSC_TGA Drug_Loading Drug Loading DSC_TGA->Drug_Loading Release_Studies In Vitro Release Drug_Loading->Release_Studies Biocompatibility Cytotoxicity Assays Release_Studies->Biocompatibility

Caption: Hypothetical workflow for synthesis and characterization.

Generalized Free-Radical Polymerization Mechanism

free_radical_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator I-I Radical 2 I• Initiator->Radical Heat/Light Monomer_I I• + M Radical->Monomer_I Growing_Chain_I I-M• Monomer_I->Growing_Chain_I Growing_Chain_P I-M(n)• Monomer_P + M Longer_Chain I-M(n+1)• Growing_Chain_P->Longer_Chain Chain Growth Two_Chains I-M(n)• + •M(m)-I Combination Combination I-M(n+m)-I Two_Chains->Combination Disproportionation Disproportionation I-M(n) + I-M(m) Two_Chains->Disproportionation

Caption: Generalized mechanism of free-radical polymerization.

Potential Application in Drug Delivery

drug_delivery_pathway cluster_formulation Nanoparticle Formulation cluster_delivery Systemic Delivery & Targeting cluster_release Drug Release & Action Polymer Poly(this compound) Formulation Self-Assembly/ Emulsification Polymer->Formulation Drug Hydrophobic Drug Drug->Formulation Nanoparticle Drug-Loaded Nanoparticle Formulation->Nanoparticle Administration Intravenous Administration Nanoparticle->Administration Circulation Systemic Circulation Administration->Circulation Tumor Tumor Tissue (EPR Effect) Circulation->Tumor Uptake Cellular Uptake (Endocytosis) Tumor->Uptake Release Drug Release (Hydrolysis/Diffusion) Uptake->Release Action Therapeutic Action Release->Action

References

Application Notes and Protocols for the Quantification of Pentylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of pentylcyclohexyl acetate in a mixture, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

This compound is an ester commonly used as a fragrance ingredient in various consumer products. Accurate quantification of this compound is crucial for quality control, formulation development, and safety assessment. This document outlines two primary analytical techniques for its determination: a highly specific and sensitive GC-MS method and a robust HPLC-UV method suitable for routine analysis.

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for identification and sensitive quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile separation technique that can be adapted for the analysis of esters. While this compound does not have a strong chromophore, detection at low UV wavelengths (around 205-220 nm) can be effective for quantification.[2][3] This method is often preferred for its simplicity and robustness in quality control laboratories.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the quantification of esters using GC-MS and HPLC-UV. The data is based on the analysis of structurally similar compounds and represents expected values for a validated method for this compound.

Table 1: GC-MS Quantitative Data

ParameterExpected Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.001 - 5.0 µg/kg
Limit of Quantification (LOQ) 0.44 - 20 µg/g
Recovery 85 - 115%
Precision (RSD) < 15%

Data compiled from studies on fragrance allergens and other esters.[4][5][6]

Table 2: HPLC-UV Quantitative Data

ParameterExpected Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.06 - 6.76 mg/L
Limit of Quantification (LOQ) 0.18 - 20.4 mg/L
Recovery 90 - 110%
Precision (RSD) < 5%

Data compiled from studies on various alkyl esters.[7]

Experimental Protocols

GC-MS Method for this compound

This protocol is adapted from a validated method for the analysis of organic acetates in a complex matrix.[4]

A. Sample Preparation: Liquid-Liquid Extraction

  • Weigh 1 g of the sample mixture into a 15 mL centrifuge tube.

  • Add 5 mL of a suitable organic solvent (e.g., hexane or a mixture of hexane and acetone).

  • Add an appropriate internal standard (e.g., d4-furfural or a deuterated ester analog).

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean GC vial for analysis.

B. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 7001B Triple Quadrupole MS or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 125 °C at 3 °C/min.

    • Ramp to 230 °C at 7 °C/min.

    • Ramp to 300 °C at 20 °C/min, hold for 5 minutes.[8]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.[9]

C. Quantification

Prepare a calibration curve by analyzing a series of standard solutions of this compound of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.

HPLC-UV Method for this compound

This protocol is based on general methods for the analysis of alkyl esters by reverse-phase HPLC.[2][3]

A. Sample Preparation

  • Accurately weigh an appropriate amount of the sample mixture into a volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

B. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 210 nm.

C. Quantification

A calibration curve is constructed by injecting standard solutions of this compound at different concentrations. The peak area of this compound in the sample chromatogram is used to calculate its concentration based on the calibration curve.

Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation (Liquid-Liquid Extraction) cluster_analysis GC-MS Analysis cluster_data Data Processing sp1 Weigh Sample sp2 Add Solvent & Internal Standard sp1->sp2 sp3 Vortex sp2->sp3 sp4 Centrifuge sp3->sp4 sp5 Collect Organic Layer sp4->sp5 a1 Inject Sample sp5->a1 a2 GC Separation a1->a2 a3 MS Detection a2->a3 d1 Peak Integration a3->d1 d3 Quantification d1->d3 d2 Calibration Curve d2->d3

Caption: GC-MS Experimental Workflow.

experimental_workflow_hplc cluster_sample_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis cluster_data_hplc Data Processing hsp1 Weigh and Dissolve Sample hsp2 Dilute with Mobile Phase hsp1->hsp2 hsp3 Filter hsp2->hsp3 ha1 Inject Sample hsp3->ha1 ha2 HPLC Separation ha1->ha2 ha3 UV Detection ha2->ha3 hd1 Peak Integration ha3->hd1 hd3 Quantification hd1->hd3 hd2 Calibration Curve hd2->hd3

Caption: HPLC-UV Experimental Workflow.

References

Troubleshooting & Optimization

How to increase the yield of pentylcyclohexyl acetate synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Pentylcyclohexyl Acetate Synthesis

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the yield of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield in this compound synthesis?

The most common reason for low yield is the reversible nature of the Fischer-Speier esterification reaction, which is frequently used for this synthesis.[1][2] The reaction between a carboxylic acid (pentanoic acid) and an alcohol (cyclohexanol) produces an ester and water. This equilibrium can limit the conversion of reactants to the desired ester product.[1]

Q2: How can I shift the reaction equilibrium to favor the formation of this compound?

To drive the reaction towards the product and increase the yield, you can apply Le Châtelier's principle in two primary ways:

  • Use an excess of one reactant: Typically, the less expensive reactant, often the alcohol, is used in large excess to push the equilibrium forward.[2][3]

  • Remove a product as it forms: Water is a byproduct of the reaction, and its removal will shift the equilibrium to the right. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a drying agent like molecular sieves to the reaction mixture.[1][4]

Q3: What are the optimal reaction conditions and catalysts for this synthesis?

  • Catalysts: Strong acids are typically used as catalysts. Common choices include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and Lewis acids.[1][4] For substrates that may be sensitive, milder procedures can be employed.[4] Heterogeneous catalysts like strongly acidic cation-exchange resins (e.g., Amberlyst-15) are also effective and can simplify purification.

  • Temperature: Typical reaction temperatures range from 60–110 °C, often conducted under reflux.[4]

  • Solvent: The reaction can be run without a solvent, especially if an excess of the alcohol reactant is used. Alternatively, a non-polar solvent such as toluene or hexane can be used, which also facilitates the removal of water via azeotropic distillation with a Dean-Stark trap.[4]

Q4: What potential side reactions can lower the yield, and how can they be minimized?

A primary side reaction is the acid-catalyzed dehydration of cyclohexanol to form cyclohexene, especially at higher temperatures. Using the optimal temperature and a carefully chosen catalyst can help minimize this. Tertiary alcohols are particularly prone to elimination, but cyclohexanol is a secondary alcohol and is less susceptible.[2][4]

Q5: Are there alternative synthesis routes to the Fischer esterification?

Yes, other methods can be used, which may offer higher yields by avoiding the production of water:

  • Reaction of an acid chloride or anhydride with the alcohol: This is a common alternative.

  • Transesterification: This involves reacting an ester (like methyl pentanoate or ethyl pentanoate) with cyclohexanol in the presence of a catalyst.[5] To drive this equilibrium, the lower-boiling alcohol byproduct (methanol or ethanol) can be removed by distillation.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

IssuePotential CauseRecommended Solution
Low Conversion of Reactants Reaction has not reached completion or equilibrium is unfavorable.• Increase reaction time.• Ensure efficient removal of water using a Dean-Stark apparatus or molecular sieves.[1][4]• Increase the molar ratio of one reactant (typically cyclohexanol).[3]
Product is Contaminated with Starting Material Incomplete reaction or inefficient purification.• Confirm reaction completion via TLC or GC before workup.• Improve purification by fractional distillation or column chromatography.
Formation of Byproducts (e.g., Cyclohexene) Reaction temperature is too high, leading to dehydration of cyclohexanol.• Lower the reflux temperature by choosing a lower-boiling solvent.• Use a milder acid catalyst.
Difficulty in Product Isolation Emulsion formation during aqueous workup.• Add a saturated brine solution (NaCl) to help break the emulsion.• Allow the mixture to stand for a longer period to allow for phase separation.
Catalyst Inefficiency Catalyst has degraded or is not suitable.• Use fresh, anhydrous acid catalyst.• Consider switching to a different catalyst, such as a solid acid resin (e.g., Amberlyst-15), which can also simplify removal.[7]

Experimental Protocol: Fischer Esterification of Cyclohexanol and Pentanoic Acid

This protocol provides a general methodology for synthesizing this compound.

Materials:

  • Cyclohexanol

  • Pentanoic acid

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a condenser. Ensure all glassware is dry.[3]

  • Reagents: To the round-bottom flask, add cyclohexanol, pentanoic acid (in a 1.2:1 to 1.5:1 molar ratio is common), a suitable amount of toluene to facilitate azeotropic removal of water, and a catalytic amount of concentrated sulfuric acid (a few drops) or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as it forms, co-distilling with the toluene. Continue the reflux until no more water is collected, which indicates the reaction is approaching completion. This can take several hours.[4]

  • Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water, to remove the bulk of the acid catalyst.

    • Saturated sodium bicarbonate solution, to neutralize any remaining acid (be cautious of CO₂ evolution).

    • Saturated brine solution, to help break any emulsions and remove excess water.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent. Purify the crude ester by fractional distillation under reduced pressure to obtain the final this compound product.

Visualization

Below is a troubleshooting workflow to diagnose and resolve issues leading to low yield in the synthesis.

G start_node Low Yield Observed cat1 Check Equilibrium Conditions start_node->cat1 cat2 Verify Reaction Parameters start_node->cat2 cat3 Assess Purity & Side Reactions start_node->cat3 sub1a Is water being effectively removed? cat1->sub1a sub1b Is an excess of one reactant being used? cat1->sub1b sub2a Is the catalyst active? cat2->sub2a sub2b Is temperature/time sufficient? cat2->sub2b sub3a Are reactants pure? cat3->sub3a sub3b Is there evidence of byproducts? cat3->sub3b sol1a_yes Proceed to next check sub1a->sol1a_yes Yes sol1a_no Implement Dean-Stark trap or add drying agent (e.g., molecular sieves). sub1a->sol1a_no No sol1b_yes Proceed to next check sub1b->sol1b_yes Yes sol1b_no Increase molar ratio of the less expensive reactant. sub1b->sol1b_no No sol2a_yes Proceed to next check sub2a->sol2a_yes Yes sol2a_no Use fresh catalyst or switch to an alternative (e.g., TsOH, Lewis acid). sub2a->sol2a_no No sol2b_yes Proceed to next check sub2b->sol2b_yes Yes sol2b_no Increase reaction time or ensure correct reflux temperature. sub2b->sol2b_no No sol3a_yes Proceed to next check sub3a->sol3a_yes Yes sol3a_no Purify starting materials before reaction. sub3a->sol3a_no No sol3b_yes Optimize temperature to minimize side reactions (e.g., dehydration). Consider alternative synthesis routes. sub3b->sol3b_yes Yes sol3b_no Low yield cause is likely related to other factors. sub3b->sol3b_no No sol1a_yes->sub1b sol2a_yes->sub2b sol3a_yes->sub3b

Troubleshooting workflow for low synthesis yield.

References

Troubleshooting low conversion rates in Fischer esterification.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fischer esterification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their esterification reactions.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification reaction is resulting in a low yield. What are the common causes?

Low conversion in Fischer esterification is a frequent issue, primarily because the reaction is an equilibrium process.[1][2][3] The main factors contributing to low yields include:

  • Equilibrium Limitations: The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.[1][2][4] Without intervention, the reaction will reach an equilibrium that may favor the reactants, thus limiting the product yield.[1]

  • Presence of Water: Water is a product of the reaction. Its presence can shift the equilibrium back towards the starting materials (hydrolysis), reducing the ester yield.[2][3][4][5] This can be water present in the reagents or formed during the reaction.

  • Insufficient Catalyst: An acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the alcohol to attack.[1][6][7] An inadequate amount or inactive catalyst will slow down the reaction rate.

  • Steric Hindrance: Bulky groups on either the carboxylic acid or the alcohol can hinder the approach of the nucleophilic alcohol to the electrophilic carbonyl carbon, slowing the reaction rate and affecting the equilibrium position. Tertiary alcohols, for instance, are prone to elimination side reactions.[8]

  • Reaction Temperature and Time: Like most reactions, Fischer esterification has an optimal temperature range. If the temperature is too low, the reaction rate will be very slow. Conversely, excessively high temperatures can lead to side reactions and degradation of reactants or products. Reaction times may vary from 1-10 hours at temperatures of 60–110 °C.[8]

  • Side Reactions: Depending on the substrates and reaction conditions, unwanted side reactions can occur, consuming starting materials and reducing the yield of the desired ester.

Q2: How can I shift the equilibrium to favor product formation and improve my yield?

To drive the reaction towards the ester product, you can apply Le Chatelier's principle. The two primary strategies are:

  • Use of Excess Reagent: Employing a large excess of one of the reactants, typically the less expensive one (often the alcohol), will shift the equilibrium to the right, favoring the formation of the ester.[1][4][5] The alcohol can often be used as the solvent to ensure a large excess.[1][8]

  • Removal of Water: Continuously removing water as it is formed is a highly effective method to drive the reaction to completion.[2][4][5][8]

The following table summarizes the impact of using excess ethanol on the esterification of acetic acid:

Molar Ratio (Ethanol:Acetic Acid)Ester Yield at Equilibrium
1:165%
10:197%
100:199%

Data sourced from a study mentioned in Master Organic Chemistry.[1]

Q3: What are the most effective methods for removing water from the reaction mixture?

Several techniques can be employed to remove water during a Fischer esterification:

  • Azeotropic Distillation with a Dean-Stark Trap: This is a common and efficient method. The reaction is carried out in a solvent that forms a low-boiling azeotrope with water, such as toluene or hexane.[1][8] The azeotrope vaporizes, condenses in the Dean-Stark trap, and separates into two layers. The denser water sinks to the bottom of the trap, while the solvent overflows back into the reaction flask.[1]

  • Use of a Drying Agent (Desiccant): Adding a dehydrating agent directly to the reaction mixture can sequester the water as it is formed.[5][8] Common desiccants include anhydrous salts like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and molecular sieves.[2][8][9]

  • Strong Acid Catalyst as a Dehydrating Agent: Concentrated sulfuric acid (H₂SO₄) not only acts as a catalyst but also as a powerful dehydrating agent, binding with the water produced.[5][10]

Q4: My starting materials are complex and sensitive. Are there milder catalysts I can use?

While strong mineral acids like sulfuric acid and hydrochloric acid are common, they can be too harsh for sensitive substrates. Milder alternatives include:

  • p-Toluenesulfonic acid (TsOH): A solid, organic-soluble acid that is often easier to handle than sulfuric acid.[5][8]

  • Lewis Acids: Lewis acids such as scandium(III) triflate can also catalyze the reaction.[8]

  • Solid Acid Catalysts: Resins like Amberlyst-15 can be used, which have the advantage of being easily filtered out of the reaction mixture.[10]

Q5: How can I monitor the progress of my Fischer esterification reaction?

Regularly monitoring the reaction is crucial to determine when it has reached completion or equilibrium. A common method is:

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique to follow the disappearance of the starting materials and the appearance of the product.[11] A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting materials as standards.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving low conversion rates in your Fischer esterification experiments.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting low yields.

Troubleshooting_Workflow start Low Conversion Rate Observed check_equilibrium Have equilibrium-driving conditions been applied? start->check_equilibrium implement_equilibrium Implement Equilibrium Shift: - Use excess alcohol - Remove water (Dean-Stark, desiccants) check_equilibrium->implement_equilibrium No check_catalyst Is the catalyst appropriate and active? check_equilibrium->check_catalyst Yes implement_equilibrium->check_catalyst optimize_catalyst Optimize Catalyst: - Increase catalyst loading - Switch to a stronger/milder acid - Check catalyst quality check_catalyst->optimize_catalyst No check_conditions Are reaction conditions (temperature, time) optimal? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Optimize Conditions: - Increase temperature - Extend reaction time - Monitor with TLC check_conditions->optimize_conditions No check_sterics Are steric hindrance effects significant? check_conditions->check_sterics Yes optimize_conditions->check_sterics modify_reagents Consider alternative reagents or synthetic routes for hindered substrates check_sterics->modify_reagents Yes success Improved Conversion Rate check_sterics->success No modify_reagents->success

Caption: Troubleshooting workflow for low Fischer esterification yields.

Experimental Protocols

Protocol 1: Fischer Esterification of Hippuric Acid with Cyclohexanol using a Dean-Stark Trap

This protocol details the esterification of hippuric acid and cyclohexanol using p-toluenesulfonic acid as a catalyst and a Dean-Stark apparatus for water removal.[12]

Materials:

  • Hippuric acid (0.20 mol)

  • Cyclohexanol (0.20 mol)

  • p-Toluenesulfonic acid (1.0 g)

  • Toluene (200 ml)

  • Ethyl acetate (EtOAc)

  • Water

  • Magnesium sulfate (MgSO₄)

  • n-hexane

Procedure:

  • Combine hippuric acid, cyclohexanol, p-toluenesulfonic acid, and toluene in a round-bottom flask.

  • Set up the apparatus for reflux with a Dean-Stark trap.

  • Heat the mixture to reflux and continue until the theoretical amount of water is collected in the trap (typically around 30 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 200 ml of EtOAc.

  • Wash the organic phase twice with water.

  • Dry the organic phase over MgSO₄ and filter.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Recrystallize the crude product from an EtOAc/n-hexane mixture to obtain the pure ester.

Experimental Setup Diagram

Dean_Stark_Apparatus cluster_flask Reaction Flask cluster_trap Dean-Stark Trap flask Reaction Mixture (Carboxylic Acid, Alcohol, Catalyst, Toluene) trap Water Collection flask->trap Vapor (Toluene-Water Azeotrope) solvent_return Solvent Return condenser Condenser trap->condenser Condensed Liquid solvent_return->flask Toluene

Caption: Diagram of a Dean-Stark apparatus for water removal.

Reaction Mechanism Visualization

The following diagram illustrates the key steps in the Fischer esterification mechanism. The process is a series of protonation and deprotonation steps, along with nucleophilic attack and elimination.[1]

Fischer_Esterification_Mechanism reactant_node reactant_node intermediate_node intermediate_node product_node product_node RCOOH Carboxylic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H+ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + R'OH (Alcohol) Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Ester Ester Protonated_Ester->Ester - H+ (Catalyst regenerated)

Caption: Simplified mechanism of Fischer esterification.

References

Technical Support Center: Synthesis and Purification of Pentylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of synthesized pentylcyclohexyl acetate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem: My final product is contaminated with unreacted cyclohexanol.

  • Possible Cause: Incomplete esterification reaction or inefficient removal of the excess alcohol during workup.

  • Solution:

    • Reaction Optimization: Ensure the reaction goes to completion by using a slight excess of acetic anhydride or by extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Washing: During the workup, wash the organic layer with water or a dilute acid solution to remove the majority of the unreacted alcohol.[1][2][3]

    • Purification: Employ fractional distillation or column chromatography for efficient separation of the ester from the alcohol.

Problem: Acetic acid is present as an impurity in my purified product.

  • Possible Cause: Incomplete neutralization or removal of the acid catalyst and excess acetic anhydride.

  • Solution:

    • Neutralization: Wash the crude product with a saturated sodium bicarbonate solution to neutralize any remaining acidic components.[4] Be cautious of effervescence.

    • Extraction: Perform a liquid-liquid extraction to separate the ester from the aqueous layer containing the salt of the acid.

    • Column Chromatography: Use silica gel column chromatography. The more polar acetic acid will have a stronger affinity for the silica gel and will elute slower than the less polar this compound.[5][6]

Problem: The purity of my product is lower than expected after distillation.

  • Possible Cause:

    • Inefficient fractional distillation setup.

    • Azeotrope formation.

    • Thermal decomposition of the ester.

  • Solution:

    • Fractional Distillation Setup: Use a longer fractionating column with a suitable packing material to increase the number of theoretical plates, leading to better separation.[7][8][9]

    • Vacuum Distillation: If the boiling points of the ester and impurities are close, or if there is a risk of decomposition at atmospheric pressure, perform the distillation under reduced pressure. This will lower the boiling points and allow for separation at a lower temperature.

    • Azeotropic Distillation: If an azeotrope is suspected, consider using a different solvent to break the azeotrope or employ an alternative purification method like chromatography.

Problem: I am observing unexpected byproducts in my GC-MS analysis.

  • Possible Cause:

    • Side reactions during synthesis, such as the formation of dicyclohexyl ether from the dehydration of cyclohexanol.

    • Contamination from solvents or reagents.

  • Solution:

    • Reaction Control: Maintain the recommended reaction temperature to minimize side reactions.

    • Reagent Purity: Use high-purity starting materials and solvents.

    • Thorough Purification: A combination of purification techniques may be necessary. For example, an initial extraction followed by fractional distillation and then column chromatography for very high purity requirements.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory-scale synthesis is the Fischer esterification of cyclohexanol with acetic anhydride using an acid catalyst like sulfuric acid.[10][11]

Q2: How can I monitor the progress of the esterification reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method. The ester product will be less polar than the starting alcohol and will have a higher Rf value. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q3: What are the typical impurities I can expect in my crude this compound?

A3: Common impurities include unreacted cyclohexanol, acetic acid (or its anhydride), the acid catalyst (e.g., sulfuric acid), and potential byproducts like dicyclohexyl ether.

Q4: Which purification method is best for achieving high purity this compound?

A4: For high purity, a multi-step approach is often best. This typically involves:

  • Workup/Extraction: To remove the bulk of water-soluble impurities like acids and excess alcohols.

  • Fractional Distillation: To separate the product from components with significantly different boiling points.[7][8]

  • Column Chromatography: For final polishing to remove trace impurities with similar boiling points but different polarities.[2][3][5]

Q5: Can I use transesterification to synthesize this compound?

A5: Yes, transesterification is a viable method.[12][13][14][15] For example, you could react methyl acetate or ethyl acetate with cyclohexanol in the presence of an acid or base catalyst. The equilibrium may need to be driven towards the product by removing the lower-boiling alcohol byproduct.[14]

Data Presentation

Table 1: Comparison of Purification Methods for Esters

Purification MethodPrinciple of SeparationTypical Purity AchievedAdvantagesDisadvantages
Fractional Distillation Difference in boiling points95-99%Scalable, good for large quantitiesIneffective for azeotropes or compounds with close boiling points
Column Chromatography Difference in polarity/adsorption to stationary phase>99%High resolution, versatile for various impuritiesCan be time-consuming and require large solvent volumes
Liquid-Liquid Extraction Differential solubility in immiscible liquidsPreparative (removes bulk impurities)Fast, good for initial cleanupLimited separation power for compounds with similar solubility

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column packed with Raschig rings or Vigreux indentations, a condenser, a distillation head with a thermometer, and receiving flasks.

  • Sample Charging: Place the crude this compound into the round-bottom flask along with a few boiling chips.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection: As the vapor rises through the column, a temperature gradient will be established.[8] Collect the initial fraction (forerun) which will contain lower-boiling impurities.

  • Product Collection: Once the temperature stabilizes at the boiling point of this compound (approx. 224 °C at atmospheric pressure), switch to a new receiving flask to collect the pure product.

  • Termination: Stop the distillation when the temperature begins to rise again, indicating the presence of higher-boiling impurities, or when only a small amount of residue remains.

Protocol 2: Purification by Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the non-polar eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane). The less polar this compound will move down the column faster than more polar impurities.

  • Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., by adding ethyl acetate to the hexane) to elute compounds with increasing polarity.[5]

  • Fraction Collection: Collect small fractions of the eluate in separate test tubes.

  • Analysis: Analyze the collected fractions by TLC or GC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification by Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Washing:

    • Add a saturated solution of sodium bicarbonate to the separatory funnel to neutralize and remove any acidic impurities.[4] Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate and drain the aqueous layer.

    • Wash the organic layer with water to remove any remaining water-soluble impurities.

    • Finally, wash with brine (saturated NaCl solution) to help break any emulsions and remove excess water from the organic layer.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filtration and Concentration: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the partially purified this compound.

Visualizations

Experimental_Workflow_Purification Crude Crude Pentylcyclohexyl Acetate Extraction Liquid-Liquid Extraction (Wash with NaHCO3, H2O, Brine) Crude->Extraction Drying Drying (Anhydrous Na2SO4) Extraction->Drying Filtration Filtration & Solvent Removal Drying->Filtration Partially_Pure Partially Purified Product Filtration->Partially_Pure Distillation Fractional Distillation Partially_Pure->Distillation For boiling point differences Chromatography Column Chromatography Partially_Pure->Chromatography For polarity differences Pure_Product High Purity Pentylcyclohexyl Acetate Distillation->Pure_Product Chromatography->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic Start Impure Product Check_Impurity Identify Primary Impurity (e.g., via GC-MS, NMR) Start->Check_Impurity Unreacted_Alcohol Unreacted Cyclohexanol? Check_Impurity->Unreacted_Alcohol Acid_Impurity Acidic Impurities? Unreacted_Alcohol->Acid_Impurity No Wash_Acid Wash with Water/ Dilute Acid Unreacted_Alcohol->Wash_Acid Yes Other_Byproducts Other Byproducts? Acid_Impurity->Other_Byproducts No Wash_Base Wash with NaHCO3 Solution Acid_Impurity->Wash_Base Yes Chromatography_Byproduct Column Chromatography Other_Byproducts->Chromatography_Byproduct Yes Distill_Byproduct Fractional Distillation Other_Byproducts->Distill_Byproduct Yes End Pure Product Other_Byproducts->End No (Purity OK) Distill_Alcohol Fractional Distillation Wash_Acid->Distill_Alcohol Distill_Alcohol->End Chromatography_Acid Column Chromatography Wash_Base->Chromatography_Acid Chromatography_Acid->End Chromatography_Byproduct->End Distill_Byproduct->End

Caption: Troubleshooting logic for purifying this compound.

References

Identifying and removing byproducts from pentylcyclohexyl acetate reactions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of pentylcyclohexyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the identification and removal of byproducts during the synthesis of this compound.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Fischer esterification of 4-pentylcyclohexanol with acetic acid?

A1: The most common byproducts in this reaction are unreacted starting materials (4-pentylcyclohexanol and acetic acid) and water.[1][2] If the reaction temperature is too high or a strong dehydrating acid catalyst is used, side reactions such as the dehydration of 4-pentylcyclohexanol to form pentylcyclohexene may occur. Another potential byproduct is the formation of an ether, dicyclohexyl ether, from the reaction of two alcohol molecules.[3]

Q2: My final product has a faint fruity odor, but the yield is low. What could be the reason?

A2: Low yield in Fischer esterification is often due to the reversible nature of the reaction.[2] The presence of water, a byproduct, can shift the equilibrium back towards the reactants. To improve the yield, consider the following:

  • Use an excess of one reactant: Using an excess of either acetic acid or 4-pentylcyclohexanol can drive the reaction forward.[2]

  • Remove water as it forms: This can be achieved by using a Dean-Stark apparatus during the reaction to azeotropically remove water.[2]

  • Use a dehydrating agent: Adding a dehydrating agent to the reaction mixture can also remove water.[2]

Q3: After purification, I still see peaks corresponding to my starting materials in the GC-MS analysis. How can I improve the purification?

A3: If unreacted starting materials remain after initial purification, consider the following steps:

  • Washing: Wash the crude product with a saturated sodium bicarbonate solution to remove any remaining acetic acid. Subsequently, wash with brine (saturated NaCl solution) to remove excess water and water-soluble impurities.

  • Fractional Distillation: Carefully perform fractional distillation. The boiling points of this compound, 4-pentylcyclohexanol, and acetic acid are different, allowing for their separation. Ensure your distillation setup is efficient to achieve good separation.

Q4: I am considering a Grignard reaction to synthesize the precursor alcohol. What byproducts should I be aware of?

A4: When synthesizing a tertiary alcohol via a Grignard reaction, potential byproducts include:

  • Enolate formation: If the ketone starting material is sterically hindered, the Grignard reagent can act as a base, leading to the formation of an enolate and recovery of the starting ketone after workup.[4]

  • Reduction: The Grignard reagent can reduce the ketone to a secondary alcohol.[4]

  • Wurtz coupling products: Formed from the reaction of the Grignard reagent with the alkyl halide.

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
Low product yield Incomplete reaction due to equilibrium.Use an excess of one reactant or remove water using a Dean-Stark apparatus.[2]
Loss of product during workup.Ensure careful separation of layers during extraction and minimize transfers.
Presence of unreacted 4-pentylcyclohexanol Inefficient purification.Perform careful fractional distillation, ensuring a good separation between the boiling points of the product and the alcohol.
Presence of unreacted acetic acid Incomplete neutralization during workup.Wash the organic layer thoroughly with a saturated sodium bicarbonate solution until effervescence ceases.
Formation of pentylcyclohexene High reaction temperature or strong acid catalyst causing dehydration of the alcohol.Lower the reaction temperature and use a milder acid catalyst.
Cloudy organic layer after washing Incomplete removal of water.Wash with brine and dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

Experimental Protocols

1. Synthesis of 4-Pentylcyclohexyl Acetate via Fischer Esterification

This protocol describes the synthesis of 4-pentylcyclohexyl acetate from 4-pentylcyclohexanol and acetic acid using sulfuric acid as a catalyst.

Materials:

  • 4-pentylcyclohexanol

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated solution)

  • Sodium chloride (saturated solution - brine)

  • Anhydrous magnesium sulfate

  • Diethyl ether (or other suitable extraction solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-pentylcyclohexanol and an excess of glacial acetic acid (e.g., 2 molar equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the alcohol weight).

  • Heat the mixture to reflux. If using a Dean-Stark trap, fill the side arm with a suitable solvent (e.g., toluene) to facilitate water removal.

  • Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap or by periodic analysis using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete (no more water is collected or the starting material is consumed), cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid). Continue washing until no more CO2 evolution is observed.

    • Brine

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent by rotary evaporation.

  • Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of the product.

2. Identification of Byproducts by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying byproducts in the reaction mixture.

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture or a purified fraction in a suitable solvent (e.g., dichloromethane or ethyl acetate).

GC-MS Parameters (Example):

  • Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating the components.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • MS Detector: Scan range 40-400 m/z.

Expected Retention Times (Relative):

  • Pentylcyclohexene (if present) will have the shortest retention time.

  • This compound (product) will elute next.

  • 4-pentylcyclohexanol (starting material) will have a longer retention time than the acetate.

  • Dicyclohexyl ether (if present) will have the longest retention time.

The mass spectra of the eluted peaks can be compared with a library (e.g., NIST) to confirm the identity of the compounds.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
4-Pentylcyclohexanol170.30~240 (estimated)
Acetic Acid60.05118
This compound212.34~260 (estimated)
Pentylcyclohexene152.29~210 (estimated)

Note: Boiling points are approximate and can vary with pressure.

Table 2: Typical Yields and Purity Data

Synthesis MethodTypical Yield (%)Typical Purity (%) (after purification)
Fischer Esterification (with water removal)70-85>98
Fischer Esterification (without water removal)50-60>95

Visualizations

Byproduct_Identification_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_identification Identification cluster_removal Removal Start Crude Reaction Mixture TLC TLC Analysis Start->TLC Quick Check GCMS GC-MS Analysis Start->GCMS Detailed Analysis Compare Compare with Standards / Library GCMS->Compare Identify Identify Byproducts Compare->Identify Wash Aqueous Wash Identify->Wash Remove Acidic/Water-Soluble Byproducts Distill Fractional Distillation Wash->Distill Separate by Boiling Point Pure Pure Product Distill->Pure

Caption: Workflow for byproduct identification and removal.

Fischer_Esterification_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products & Byproducts Pentylcyclohexanol 4-Pentylcyclohexanol Ester This compound Pentylcyclohexanol->Ester Pentylcyclohexene Pentylcyclohexene (Side Reaction) Pentylcyclohexanol->Pentylcyclohexene Dehydration AceticAcid Acetic Acid AceticAcid->Ester H2SO4 H₂SO₄ H2SO4->Ester catalyzes Water Water Ester->Water

Caption: Fischer esterification reaction pathway.

References

Common catalysts used for the esterification of cyclohexanols.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of cyclohexanols.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the esterification of cyclohexanols?

A1: The esterification of cyclohexanols is typically catalyzed by acids. These can be broadly categorized into homogeneous and heterogeneous catalysts.

  • Homogeneous Catalysts: These are soluble in the reaction medium.

    • Sulfuric Acid (H₂SO₄): A strong, inexpensive, and effective catalyst. It also acts as a dehydrating agent, helping to drive the reaction equilibrium towards the product.[1]

    • p-Toluenesulfonic Acid (PTSA or TsOH): A solid organic acid that is often easier to handle than sulfuric acid and is also a strong catalyst for esterification.[2]

  • Heterogeneous Catalysts: These are insoluble in the reaction medium, which simplifies their removal from the product mixture.

    • Amberlyst-15: A strongly acidic ion-exchange resin that is widely used due to its high catalytic activity, reusability, and ease of separation.[3]

    • Zeolites: Microporous aluminosilicate minerals with well-defined pore structures. Their catalytic activity and selectivity depend on their framework structure and acidity.[4][5][6]

Q2: Why is it necessary to remove water from the reaction mixture?

A2: Fischer esterification is a reversible reaction. The formation of the ester also produces water as a byproduct. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants (cyclohexanol and the carboxylic acid), thus reducing the yield of the desired ester.[2][7] Therefore, continuous removal of water is crucial for achieving high conversion. This is often accomplished using a Dean-Stark apparatus, molecular sieves, or by using a dehydrating agent like concentrated sulfuric acid.[7]

Q3: Can I use an excess of one reactant to improve the yield?

A3: Yes, using a large excess of one of the reactants, typically the less expensive one (often the alcohol), can drive the equilibrium towards the formation of the ester and increase the yield.[2][7]

Troubleshooting Guides

Issue 1: Low or No Ester Yield

Q: My esterification of cyclohexanol is resulting in a very low yield or no product at all. What could be the problem?

A: Low or no yield in cyclohexanol esterification can be attributed to several factors. Use the following guide to troubleshoot the issue.

Potential Cause Troubleshooting Steps
Equilibrium Not Shifted The Fischer esterification is an equilibrium-limited reaction.[2][8] To favor product formation, ensure you are actively removing water using a Dean-Stark trap or molecular sieves. Alternatively, use a significant excess of one reactant (usually the alcohol).[2][7]
Inactive Catalyst The acid catalyst may be old, hydrated, or of insufficient quantity. For solid catalysts like Amberlyst-15, ensure they have been properly stored and are not deactivated. Consider increasing the catalyst loading.
Insufficient Reaction Time or Temperature Esterification reactions can be slow. Ensure the reaction has been allowed to proceed for a sufficient amount of time at the appropriate temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Impure Reactants The presence of water in your cyclohexanol or carboxylic acid can inhibit the reaction. Ensure your reactants are anhydrous. Other impurities might also interfere with the catalyst.
Side Reactions At elevated temperatures, especially with strong acid catalysts, cyclohexanol can undergo dehydration to form cyclohexene.[9][10][11] This side reaction consumes your starting material. Consider using a milder catalyst or lower reaction temperature.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the esterification of cyclohexanols with various catalysts. Note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Table 1: Homogeneous Catalysts for Cyclohexanol Esterification

CatalystCarboxylic AcidMolar Ratio (Acid:Alcohol)Catalyst LoadingTemperature (°C)Reaction Time (h)Yield (%)Reference
H₂SO₄Acetic Acid1:1 (equimolar)0.0930 - 0.1245 M40 - 80-Kinetic study[12]
H₂SO₄Propionic Acid1:11.5 - 4.5 wt%50 - 70-Kinetic study[13]
p-TsOHCaffeic Acid1:208 wt%65484[14]
p-TsOHEthylene Glycol Butyl Ether-3%80 - 95198.8

Table 2: Heterogeneous Catalysts for Cyclohexanol Esterification

CatalystCarboxylic AcidMolar Ratio (Acid:Alcohol)Catalyst LoadingTemperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Amberlyst-15Acetic Acid1:33 g75-95.2 (Yield)[8]
Amberlyst-15Oleic Acid1:13 g75-43.8 (Yield)[8]
Zeolite H-YOleic Acid1:65 wt%701~76 (Conversion)[4]

Experimental Protocols

Protocol 1: Esterification of Cyclohexanol with Acetic Acid using Sulfuric Acid

This protocol is a general procedure for a classic Fischer esterification.

Materials:

  • Cyclohexanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclohexanol and an excess of glacial acetic acid (e.g., 2-3 equivalents).

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the stirring reaction mixture.

  • Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Dilute the mixture with diethyl ether.

  • Wash the organic layer sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (to neutralize the excess acid - Caution: CO₂ evolution)

    • Saturated sodium chloride (brine) solution

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude cyclohexyl acetate.

  • The product can be further purified by distillation.

Protocol 2: Esterification of Cyclohexanol with a Carboxylic Acid using Amberlyst-15

This protocol utilizes a reusable solid acid catalyst.

Materials:

  • Cyclohexanol

  • Carboxylic Acid

  • Amberlyst-15 resin

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Dean-Stark apparatus

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap, reflux condenser, and a magnetic stir bar.

  • To the flask, add cyclohexanol, the carboxylic acid (typically in a 1:1 to 1:1.2 molar ratio), Amberlyst-15 (e.g., 10-20% by weight of the limiting reactant), and toluene.

  • Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, effectively removing water from the reaction.

  • Continue refluxing until no more water is collected in the trap.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with a solvent (e.g., toluene or acetone) and dried for reuse.

  • The filtrate contains the product. The solvent can be removed under reduced pressure.

  • The crude product can be purified by distillation or chromatography.

Visualizations

Experimental Workflow for Fischer Esterification

Fischer_Esterification_Workflow start Start reactants Combine Cyclohexanol, Carboxylic Acid, and Catalyst start->reactants reflux Heat to Reflux (with water removal) reactants->reflux workup Reaction Work-up (Cooling, Extraction, Washing) reflux->workup drying Dry Organic Layer workup->drying purification Purification (Distillation/Chromatography) drying->purification product Pure Ester Product purification->product Troubleshooting_Low_Yield start Low/No Ester Yield q1 Is water being effectively removed (e.g., Dean-Stark, molecular sieves)? start->q1 a1_no Implement or optimize water removal technique. q1->a1_no No q2 Is an excess of one reactant being used? q1->q2 Yes end Yield Improved a1_no->end a2_no Increase the molar ratio of the alcohol to the acid. q2->a2_no No q3 Has the catalyst been checked for activity and correct loading? q2->q3 Yes a2_no->end a3_no Use fresh catalyst or increase the catalyst loading. Regenerate solid catalyst if possible. q3->a3_no No q4 Are the reaction time and temperature adequate? q3->q4 Yes a3_no->end a4_no Increase reaction time and/or temperature. Monitor reaction progress via TLC/GC. q4->a4_no No q5 Have side reactions like dehydration been considered? q4->q5 Yes a4_no->end a5_yes Consider milder catalyst or lower reaction temperature to minimize side product formation. q5->a5_yes Yes q5->end No a5_yes->end

References

Purification of pentylcyclohexyl acetate using column chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of Pentylcyclohexyl Acetate

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of this compound using column chromatography. It is intended for researchers, scientists, and drug development professionals familiar with basic chromatography techniques.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: this compound is a relatively non-polar ester. A good starting point for solvent system selection is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or diethyl ether.[1][2] Based on Thin Layer Chromatography (TLC) analysis, a solvent system that provides a retention factor (Rf) of approximately 0.3 for this compound is ideal for column chromatography.[3]

Q2: How can I determine the optimal solvent system before running a column?

A2: The optimal solvent system should be determined using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives your desired compound, this compound, an Rf value between 0.3 and 0.7, with a clear separation from any impurities.[4] If the spots are too high on the TLC plate (high Rf), the solvent system is too polar. If the spots remain at the baseline (low Rf), the solvent system is not polar enough.[4]

Q3: My this compound is not dissolving in the hexane/ethyl acetate solvent system for loading. What should I do?

A3: If your crude sample has poor solubility in the eluent, you can dissolve it in a minimum amount of a slightly more polar solvent, such as dichloromethane.[5] Alternatively, you can use a "dry loading" technique.[5] To do this, dissolve your sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent until you have a free-flowing powder. This powder can then be carefully added to the top of your column.[5]

Q4: Is this compound stable on silica gel?

A4: Esters like this compound are generally stable on silica gel. However, if your crude product contains acidic or basic impurities, these could potentially hydrolyze the ester on the silica column. To test for stability, you can perform a 2D TLC. Spot your compound in one corner of a TLC plate, run the plate, then rotate it 90 degrees and run it again in the same solvent system. If a new spot appears, your compound may be decomposing on the silica.[6][7]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of this compound from Impurities Inappropriate solvent system.Optimize the solvent system using TLC to achieve a greater ∆Rf between your product and impurities.[4] Consider using a different solvent system, such as dichloromethane/hexane or acetone/hexane.[6]
Column was poorly packed.Ensure the column is packed uniformly without any air pockets or channels to prevent uneven solvent flow and band broadening.[8][9] Both wet and dry packing methods can be effective if done carefully.[8]
Column was overloaded with the sample.Use an appropriate amount of silica gel for the amount of sample being purified. Overloading can lead to poor separation and broad peaks.
This compound is Eluting Too Quickly (High Rf) The solvent system is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent mixture.[4]
This compound is Not Eluting from the Column The solvent system is not polar enough.Gradually increase the polarity of your eluent. If you started with a low percentage of ethyl acetate in hexanes, you can slowly increase the ethyl acetate concentration.[6]
The compound may have decomposed on the column.Test for compound stability on silica using 2D TLC.[6][7] If it is unstable, consider using a different stationary phase like alumina or deactivated silica gel.[6]
Tailing of the this compound Peak Undesirable interactions between the compound and the stationary phase.While less common for esters, tailing can occur. Using a different stationary phase or ensuring the silica gel is of high quality can help.[8] Sometimes, adding a very small amount of a modifier to the solvent system can improve peak shape.
Cracked or Dry Column Bed The solvent level dropped below the top of the silica gel.Never let the column run dry. Always keep the solvent level above the top of the stationary phase to avoid cracking the silica bed, which leads to poor separation.[10]
The polarity of the solvent was changed too quickly.When running a gradient elution, change the solvent polarity gradually to avoid cracking the silica gel.[10]

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection
  • Prepare TLC Plates: Obtain commercially available silica gel TLC plates.

  • Spot the Sample: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane). Use a capillary tube to spot a small amount onto the baseline of the TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the baseline.

  • Visualize the Spots: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp or by staining with a suitable agent (e.g., potassium permanganate).

  • Calculate Rf Values: Calculate the Rf value for each spot (distance traveled by spot / distance traveled by solvent front). The ideal solvent system will give this compound an Rf of ~0.3 and good separation from other spots.[3]

Protocol 2: Column Chromatography Purification
  • Column Preparation: Select a column of appropriate size. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Packing the Column:

    • Wet Packing: Create a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to settle, ensuring a uniform bed without air bubbles.[8]

    • Dry Packing: Fill the column with dry silica gel, then run the eluent through to pack it.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.[5]

    • Dry Loading: Adsorb the crude product onto a small amount of silica gel and carefully add this to the top of the column.[5]

  • Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the solvent.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Combine and Concentrate: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product TLC 1. TLC Analysis for Solvent System Selection Pack 2. Pack Column with Silica Gel TLC->Pack Load 3. Load Crude This compound Pack->Load Elute 4. Elute with Chosen Solvent System Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Concentrate 8. Concentrate to Yield Pure Product Combine->Concentrate

Caption: Workflow for the purification of this compound.

troubleshooting_logic Start Problem Encountered PoorSep Poor Separation? Start->PoorSep NoElution Compound Not Eluting? Start->NoElution Tailing Peak Tailing? Start->Tailing PoorSep->NoElution No Solvent Optimize Solvent System via TLC PoorSep->Solvent Yes Repack Repack Column Carefully PoorSep->Repack Yes NoElution->Tailing No Polarity Increase Solvent Polarity NoElution->Polarity Yes Stability Check Compound Stability (2D TLC) NoElution->Stability Yes Tailing->Solvent Yes StationaryPhase Change Stationary Phase (e.g., Alumina) Tailing->StationaryPhase Yes Stability->StationaryPhase

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Catalyst Deactivation in Continuous Flow Synthesis of Acetates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address catalyst deactivation in the continuous flow synthesis of acetates. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in continuous flow acetate synthesis?

A1: Catalyst deactivation in continuous flow synthesis of acetates is primarily caused by three main mechanisms: chemical, thermal, and mechanical degradation.[1][2][3]

  • Chemical Deactivation: This includes poisoning and fouling (coking).

    • Poisoning occurs when impurities in the feedstock strongly bind to the active sites of the catalyst, rendering them inactive.[3][4] Common poisons in acetate synthesis can include sulfur, nitrogen, or halogenated compounds.

    • Fouling , or coking, is the physical deposition of carbonaceous materials (coke) on the catalyst surface, which blocks pores and active sites.[2][5][4] This is particularly common in reactions involving organic molecules at elevated temperatures.[4]

  • Thermal Deactivation (Sintering): High operating temperatures can cause the small catalyst particles to agglomerate into larger ones, a process known as sintering.[3][6][7] This leads to a reduction in the active surface area of the catalyst and, consequently, a loss of activity.[3][7] The presence of water vapor can accelerate sintering.[3]

  • Mechanical Deactivation: This can involve attrition or crushing of the catalyst particles due to mechanical stresses within the reactor, especially in packed-bed or fluidized-bed systems.[3][5]

Q2: How can I identify the specific cause of my catalyst's deactivation?

A2: Identifying the root cause of deactivation often requires a combination of operational monitoring and catalyst characterization techniques.[3]

  • Sudden vs. Gradual Deactivation: Rapid deactivation often points to poisoning, while a more gradual decline in performance is typical of sintering or coking.[3]

  • Process Parameter Analysis: Analyze changes in pressure drop across the reactor. A significant increase in pressure drop can indicate fouling or coking.[8]

  • Catalyst Characterization:

    • BET surface area analysis can reveal a loss of surface area, indicative of sintering.[3]

    • Elemental analysis (e.g., ICP-MS, XRF) of the spent catalyst can identify the presence of poisons.

    • Temperature-Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) can quantify the amount of coke deposited on the catalyst.[9]

    • Microscopy techniques (e.g., SEM, TEM) can visualize changes in catalyst morphology, such as particle agglomeration due to sintering.

Q3: What are the general strategies to prevent or minimize catalyst deactivation?

A3: Proactive measures can significantly extend the lifetime of a catalyst in continuous flow synthesis.

  • Feedstock Purification: Removing impurities that can act as poisons from the reactant streams is a critical preventative step.[4][10]

  • Optimize Operating Conditions:

    • Temperature Control: Operate at the lowest possible temperature that still achieves the desired conversion to minimize thermal degradation and coking.[3]

    • Pressure and Flow Rate: Adjusting these parameters can sometimes reduce the formation of coke precursors.[11]

  • Catalyst Design:

    • Support Material: The choice of support material can influence the catalyst's resistance to sintering.[6]

    • Promoters: The addition of promoters can enhance stability and reduce deactivation.[12]

  • Reactor Design: Proper reactor design can ensure uniform flow and temperature distribution, minimizing hot spots that can lead to thermal degradation.

Troubleshooting Guides

Issue 1: Gradual Decrease in Product Yield and Selectivity

This is a common symptom of catalyst deactivation. The following troubleshooting workflow can help identify and address the cause.

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start -> check_pressure; check_pressure -> pressure_increase; pressure_increase -> fouling_coking [label="Yes"]; pressure_increase -> no_pressure_increase [label="No"]; no_pressure_increase -> sintering_poisoning; fouling_coking -> analyze_catalyst; sintering_poisoning -> analyze_catalyst; analyze_catalyst -> confirm_fouling [label="High Coke Content"]; analyze_catalyst -> confirm_sintering [label="Reduced Surface Area"]; analyze_catalyst -> confirm_poisoning [label="Presence of Poisons"]; confirm_fouling -> regenerate_coke; confirm_sintering -> optimize_temp; confirm_poisoning -> purify_feed; }

Caption: Troubleshooting workflow for decreased yield.

Issue 2: Sudden and Severe Loss of Catalytic Activity

A rapid drop in performance often indicates catalyst poisoning.

Possible Cause: Introduction of a poison into the feedstock.

Troubleshooting Steps:

  • Halt the Experiment: Immediately stop the flow of reactants to prevent further irreversible damage to the catalyst bed.

  • Analyze the Feedstock: Take a sample of the current feedstock and analyze it for common catalyst poisons such as sulfur, nitrogen, or halogenated compounds.

  • Review Recent Changes: Have there been any recent changes in the source or batch of reactants or solvents?

  • Catalyst Analysis: If possible, carefully remove a small sample of the catalyst from the reactor inlet and analyze it for the presence of poisons.

  • Remediation:

    • If the poisoning is reversible, it may be possible to regenerate the catalyst.[3] This could involve a specific chemical wash or thermal treatment.

    • If the poisoning is irreversible, the catalyst bed will likely need to be replaced.[4][10]

    • Implement stringent feedstock purification protocols to prevent recurrence.[4]

Data Presentation

Table 1: Common Catalyst Poisons in Acetate Synthesis and Their Effects

Poison ClassCommon ExamplesTypical SourceEffect on CatalystReversibility
Sulfur CompoundsH₂S, MercaptansImpurities in reactantsStrong chemisorption on active metal sites, blocking reaction pathways.[5][10]Often irreversible[4]
Nitrogen CompoundsAmmonia, AminesImpurities in reactants or byproductsAdsorption on acid sites, neutralizing catalytic activity.[9]Can be reversible
Halogenated CompoundsChlorides, FluoridesImpurities in reactants or solventsCan lead to the formation of volatile metal halides and leaching of the active phase.[1]Irreversible
Heavy MetalsLead, MercuryContamination from equipment or reactantsDeposition on the catalyst surface, physically blocking active sites.[2][10]Irreversible

Experimental Protocols

Protocol 1: Catalyst Regeneration via Controlled Oxidation (for Coking)

This protocol outlines a general procedure for regenerating a coked catalyst. Caution: This procedure should be performed with appropriate safety measures in a well-ventilated area.

  • Purge the Reactor: Stop the flow of reactants and purge the reactor with an inert gas (e.g., nitrogen, argon) at a low flow rate to remove any residual organic compounds.

  • Controlled Heating: While maintaining the inert gas flow, gradually heat the reactor to a temperature typically between 300-500 °C. The exact temperature will depend on the catalyst and support material's thermal stability.

  • Introduce Oxidant: Slowly introduce a controlled stream of a dilute oxidant (e.g., 1-5% oxygen in nitrogen) into the inert gas flow. Note: A high concentration of oxygen can lead to a rapid, uncontrolled combustion of the coke, causing hot spots and permanent damage (sintering) to the catalyst.[13]

  • Monitor Combustion: Monitor the reactor outlet for the formation of CO and CO₂ using an appropriate gas analyzer. Also, monitor the temperature profile of the catalyst bed for any significant exotherms.

  • Hold and Cool: Once the CO/CO₂ production ceases, hold the catalyst at the regeneration temperature for a period (e.g., 1-2 hours) to ensure complete coke removal. Then, cool the reactor down to the operating temperature under an inert gas flow.

  • Re-start Synthesis: Once the reactor has cooled, the continuous flow synthesis can be restarted.

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start -> purge_inert; purge_inert -> heat_reactor; heat_reactor -> introduce_o2; introduce_o2 -> monitor; monitor -> combustion_complete; combustion_complete -> hold_temp [label="Yes"]; combustion_complete -> monitor [label="No"]; hold_temp -> cool_down; cool_down -> restart; }

Caption: Workflow for catalyst regeneration from coking.

References

Technical Support Center: Driving Esterification Equilibrium by Water Removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding techniques for removing water to drive esterification equilibrium.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove water from an esterification reaction?

A1: Esterification is a reversible reaction where a carboxylic acid and an alcohol react to form an ester and water.[1][2] The presence of water, a product of the reaction, can drive the equilibrium back towards the reactants (hydrolysis), thus limiting the yield of the desired ester.[3] By continuously removing water as it is formed, the equilibrium is shifted to the product side, in accordance with Le Châtelier's principle, leading to a higher conversion of reactants to the ester.[1]

Q2: What are the most common laboratory techniques for removing water during esterification?

A2: The three most prevalent and effective techniques for water removal in a laboratory setting are:

  • Azeotropic Distillation: This method involves using a water-immiscible solvent (like toluene or benzene) that forms a low-boiling azeotrope with water.[1][4] The azeotrope is distilled off, and upon condensation, the water separates from the solvent and can be physically removed, typically using a Dean-Stark apparatus.[1]

  • Use of Desiccants: A drying agent is added to the reaction mixture to chemically bind with the water produced. Common desiccants for this purpose include molecular sieves (typically 3Å or 4Å), anhydrous salts like magnesium sulfate or calcium sulfate, or even concentrated sulfuric acid which also acts as the catalyst.[5][6][7]

  • Reactive Distillation: This process combines chemical reaction and distillation in a single unit.[8] As the esterification reaction proceeds in a distillation column, the water, being a volatile product, is continuously removed from the reactive zone, thereby driving the reaction towards completion.[8]

Q3: How do I choose the most suitable water removal technique for my specific esterification reaction?

A3: The choice of technique depends on several factors:

  • Boiling points of reactants and products: Azeotropic distillation is ideal when the reactants have relatively high boiling points. For low-boiling esters, distillation of the product itself might be a viable option to shift the equilibrium.[9]

  • Thermal stability of reactants and products: If your compounds are sensitive to high temperatures, using desiccants at lower reaction temperatures might be preferable to distillation methods.

  • Scale of the reaction: For large-scale industrial processes, reactive distillation is often the most efficient and economical choice.[10] For laboratory-scale synthesis, azeotropic distillation with a Dean-Stark apparatus or the use of molecular sieves are very common.

  • Compatibility with reagents: Ensure that the chosen desiccant does not react with your starting materials or catalyst. For instance, molecular sieves can be degraded by strong acids, so they should be used with caution in acid-catalyzed reactions, for example by placing them in a Soxhlet extractor.[7][11]

Troubleshooting Guides

Issue 1: Low Ester Yield Despite Using a Water Removal Technique

Possible Cause Troubleshooting Step
Incomplete water removal. - Azeotropic Distillation: Ensure the Dean-Stark trap is filling and separating the water layer correctly. Check for leaks in your apparatus. Consider increasing the amount of the azeotroping solvent.[12] - Desiccants: The desiccant may be saturated. Try adding a fresh portion of activated desiccant. Ensure the desiccant is properly activated (e.g., by heating molecular sieves) before use. The amount of desiccant may be insufficient for the amount of water produced.[11]
Equilibrium not sufficiently shifted. - Besides water removal, consider using a large excess of one of the reactants (usually the less expensive one, often the alcohol).[1] A 10-fold excess of alcohol can increase the yield significantly.[1]
Reaction has not reached completion. - Increase the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[13]
Sub-optimal reaction temperature. - Ensure the reaction is being conducted at the appropriate temperature for the specific esterification and water removal method. For azeotropic distillation, the temperature should be at the boiling point of the azeotrope.
Loss of product during workup. - Review your extraction and purification procedures. Ensure complete extraction of the ester and minimize losses during washing and drying steps.[14][15]

Issue 2: Reaction Stalls or Proceeds Very Slowly

Possible Cause Troubleshooting Step
Inefficient mixing. - Ensure adequate stirring of the reaction mixture, especially when using solid desiccants, to ensure proper contact with the reagents.
Catalyst deactivation or insufficient amount. - Add more catalyst or use a fresh batch. If using a solid catalyst like an ion-exchange resin, ensure it has not been fouled.
Incorrect solvent for azeotropic distillation. - The chosen solvent may not be forming an efficient azeotrope with water. Toluene is a common and effective choice for many esterifications.[12]

Data Presentation

The following table summarizes the impact of different water removal strategies on the yield of esterification reactions.

Water Removal TechniqueReactantsCatalystConditionsYield ImprovementReference
Excess Reactant (Alcohol)Acetic Acid + EthanolAcid Catalyst10-fold excess of ethanolFrom 65% to 97%[1]
Molecular Sieves (in Soxhlet Extractor)Propionic Acid + EthanolSulfuric Acid8 hours refluxReached 93% crude yield (previously 40%)[11]
Reactive DistillationLactic Acid + Ethanol-Pilot-scale columnAs high as 86%[10]
Microreactor with Water SeparationOleic Acid + Methanol-85.1 min reaction timeYield improved by 10.3% over equilibrium[16]

Experimental Protocols

Protocol 1: Esterification using Azeotropic Distillation with a Dean-Stark Apparatus

Objective: To synthesize an ester while continuously removing water via azeotropic distillation.

Materials:

  • Carboxylic acid

  • Alcohol

  • Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

  • Azeotroping solvent (e.g., toluene)

  • Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, magnetic stirrer and stir bar.

Procedure:

  • Set up the apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

  • To the round-bottom flask, add the carboxylic acid, the alcohol, and the azeotroping solvent (e.g., toluene).

  • Add a catalytic amount of the acid catalyst (e.g., p-toluenesulfonic acid).

  • Add a magnetic stir bar to the flask.

  • Fill the Dean-Stark trap with the azeotroping solvent.

  • Begin heating the mixture to reflux with vigorous stirring.

  • The vapor, an azeotrope of the solvent and water, will rise into the condenser.

  • The condensed liquid will collect in the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the less dense solvent will overflow and return to the reaction flask.[1]

  • Continue the reaction until the theoretical amount of water has been collected in the trap, or until no more water is being formed.

  • Cool the reaction mixture to room temperature.

  • Proceed with the appropriate workup procedure to isolate and purify the ester. This typically involves washing with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine, drying the organic layer, and removing the solvent under reduced pressure.[12][14]

Protocol 2: Esterification using Molecular Sieves

Objective: To synthesize an ester by removing the water byproduct with molecular sieves.

Materials:

  • Carboxylic acid

  • Alcohol

  • Acid catalyst (e.g., sulfuric acid)

  • 3Å or 4Å Molecular sieves (activated)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer and stir bar.

  • (Optional) Soxhlet extractor

Procedure:

  • Activate the molecular sieves by heating them in a furnace at a high temperature (e.g., 300-350 °C) under vacuum for several hours. Allow them to cool in a desiccator.

  • Direct Addition Method (for acid-stable sieves or non-acidic conditions):

    • To a dry round-bottom flask, add the carboxylic acid, alcohol, and a magnetic stir bar.

    • Add the activated molecular sieves to the flask.

    • Add the acid catalyst.

    • Attach a reflux condenser and heat the mixture to the desired reaction temperature with stirring.

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reaction mixture and filter to remove the molecular sieves.

    • Proceed with the workup to isolate the ester.

  • Soxhlet Extractor Method (to protect acid-sensitive sieves):

    • Place the activated molecular sieves in a cellulose thimble and insert it into a Soxhlet extractor.[11]

    • In a round-bottom flask, combine the carboxylic acid, alcohol, and acid catalyst with a magnetic stir bar.

    • Assemble the apparatus with the flask at the bottom, the Soxhlet extractor in the middle, and a reflux condenser on top.

    • Heat the reaction mixture to reflux. The vapors of the alcohol, water, and ester will condense in the Soxhlet extractor, come into contact with the molecular sieves which will adsorb the water, and the dried solvent will then siphon back into the reaction flask.[11]

    • Continue refluxing until the reaction is complete.

    • Cool the apparatus and proceed with the workup.[11]

Protocol 3: Esterification using Reactive Distillation

Objective: To perform esterification and separation of water simultaneously in a reactive distillation column.

Materials:

  • Carboxylic acid

  • Alcohol

  • (Optional) Heterogeneous acid catalyst (e.g., ion-exchange resin)

  • Reactive distillation column setup (including reboiler, packed column with a reactive section, condenser, and collection vessels).

Procedure:

  • The reactive distillation column is typically divided into three sections: a stripping section at the bottom, a reactive section in the middle, and a rectifying section at the top. The reactive section is packed with a heterogeneous catalyst.

  • The reactants (carboxylic acid and alcohol) are fed into the column at appropriate locations. For example, the lactic acid can be fed near the top of the column.[10]

  • The reboiler at the bottom of the column heats the mixture, causing the more volatile components to vaporize and rise through the column.

  • As the vapors pass through the reactive section, the esterification reaction occurs on the surface of the catalyst.

  • The water produced, being more volatile than the ester and carboxylic acid, continues to rise through the column along with the excess alcohol.

  • In the rectifying section, the vapor is enriched in the more volatile components (water and alcohol).

  • The vapor is then condensed. A portion may be returned to the column as reflux, while the distillate, enriched in water, is collected.

  • The less volatile ester product moves down the column and is collected from the reboiler.

  • The process is run continuously, with reactant feeds and product/byproduct removal streams maintained at steady state to achieve high conversion.

Visualizations

Logical Relationship: Driving Esterification Equilibrium

G Driving Esterification Equilibrium E Esterification Reaction Carboxylic Acid + Alcohol <=> Ester + Water P Products (Ester + Water) E->P Yield Increased Ester Yield E->Yield Shifts Equilibrium Right R Reactants (Carboxylic Acid + Alcohol) R->E H Hydrolysis (Reverse Reaction) Ester + Water => Carboxylic Acid + Alcohol P->H Le Chatelier's Principle WR Water Removal Techniques P->WR Removes Water H->R WR->H Inhibits AD Azeotropic Distillation WR->AD D Desiccants WR->D RD Reactive Distillation WR->RD

Caption: Logical flow of driving esterification equilibrium.

Experimental Workflow: Azeotropic Distillation (Dean-Stark)

G Workflow: Azeotropic Distillation (Dean-Stark) cluster_0 Reaction Setup cluster_1 Water Removal cluster_2 Workup & Purification A 1. Assemble Flask, Dean-Stark, & Condenser B 2. Charge Reactants, Solvent, & Catalyst A->B C 3. Heat to Reflux B->C D 4. Azeotrope Distills & Condenses C->D E 5. Water Separates in Dean-Stark Trap D->E F 6. Solvent Returns to Flask E->F G 7. Cool Reaction E->G Reaction Complete F->C Continuous H 8. Neutralize, Wash, & Dry Organic Layer G->H I 9. Isolate Pure Ester H->I G Workflow: Esterification with Molecular Sieves cluster_0 Preparation cluster_1 Reaction cluster_2 Workup A 1. Activate Molecular Sieves B 2. Combine Reactants, Catalyst, & Sieves A->B C 3. Heat Reaction (e.g., Reflux) B->C D 4. Water Adsorbed by Sieves C->D D->C Continuous E 5. Cool Reaction D->E Reaction Complete F 6. Filter to Remove Molecular Sieves E->F G 7. Purify Ester F->G G Workflow: Reactive Distillation cluster_0 Process Setup cluster_1 Simultaneous Reaction & Separation cluster_2 Product & Byproduct Collection A 1. Prepare Reactive Distillation Column B 2. Introduce Reactant Feeds A->B C 3. Heat Reboiler to Initiate Vapor Flow B->C D 4. Esterification in Reactive Zone C->D E 5. Volatile Water/ Alcohol Rise D->E F 6. Less Volatile Ester Descends D->F G 7. Condense Overhead Vapors E->G I 9. Collect Ester-Rich Bottoms Product F->I H 8. Collect Water-Rich Distillate G->H

References

Validation & Comparative

Validating the Purity of Pentylcyclohexyl Acetate: A GC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of pentylcyclohexyl acetate, a common ester in various industrial applications.

GC-MS: The Gold Standard for Volatile Ester Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it exceptionally well-suited for assessing the purity of esters like this compound.[1][2] The high resolving power of gas chromatography combined with the precise detection and identification capabilities of mass spectrometry provides a robust method for impurity profiling.[2]

Principle of GC-MS Analysis

In GC-MS, the sample is first vaporized and injected into a gas chromatograph. An inert carrier gas (mobile phase) transports the vaporized sample through a heated capillary column containing a stationary phase. The separation of compounds is based on their differential partitioning between the mobile and stationary phases, which is influenced by factors such as boiling point and polarity. As the separated components exit the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for definitive identification and quantification.

Experimental Protocol: GC-MS Analysis of this compound

The following protocol outlines a standard procedure for the purity analysis of this compound using GC-MS.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a final concentration of 1 mg/mL.

  • If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

3. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC).

  • The identity of the main peak is confirmed by comparing its mass spectrum with a reference library (e.g., NIST).

  • Impurities are identified by their respective mass spectra and their percentage is calculated based on their peak areas relative to the total peak area.

Quantitative Data Summary

The following table presents hypothetical data from a GC-MS analysis of three different batches of this compound, illustrating how purity and impurity profiles can be compared.

Compound Retention Time (min) Batch A (% Area) Batch B (% Area) Batch C (% Area)
This compound12.599.598.999.8
Cyclohexanol8.20.20.50.1
Pentanol6.50.10.3< 0.1
Unidentified Impurity 111.80.10.2< 0.1
Unidentified Impurity 213.10.10.1< 0.1

Note: This data is for illustrative purposes only.

Comparison with Alternative Purity Validation Methods

While GC-MS is a powerful tool, other methods can also be employed for purity assessment, each with its own advantages and limitations.

Method Principle Advantages Disadvantages
GC-FID (Flame Ionization Detector) Similar to GC-MS for separation, but uses a non-specific detector that responds to most organic compounds.Robust, less expensive than GC-MS, good for routine quantification.Does not provide structural information for peak identification.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Suitable for non-volatile or thermally labile compounds.May require derivatization for UV detection of esters, lower resolution for volatile compounds compared to GC.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.[3]Simple, rapid, and inexpensive for qualitative assessment of purity.[3]Not quantitative, lower separation efficiency.
Column Chromatography Separation by passing the sample through a column packed with a stationary phase.[3]Can be used for purification as well as qualitative purity assessment.[3]Labor-intensive, not ideal for routine quantitative analysis.
Titration Chemical reaction with a standardized solution to determine the concentration of a substance.Inexpensive and accurate for determining the overall ester content (saponification value).Not specific; does not distinguish between different esters or identify impurities.
Boiling/Melting Point Determination Measurement of the temperature at which a substance changes state.Simple and quick indication of gross impurities.Insensitive to small amounts of impurities with similar physical properties.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of the GC-MS analysis and the relationship between different purity validation methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Dilute and Filter B->C D Inject Sample C->D E Separation in GC Column D->E F Ionization and Fragmentation E->F G Mass Detection F->G H Generate Chromatogram G->H I Identify Peaks (Mass Spectra) H->I J Quantify Purity (% Area) I->J

Caption: GC-MS workflow for purity analysis.

Purity_Validation_Methods cluster_chromatography Chromatographic Methods cluster_other Other Methods This compound This compound GC-MS GC-MS This compound->GC-MS High Specificity & Quantification GC-FID GC-FID This compound->GC-FID Routine Quantification HPLC HPLC This compound->HPLC For Non-Volatiles TLC TLC This compound->TLC Qualitative Screening Column Chromatography Column Chromatography This compound->Column Chromatography Purification & Qualitative Check Titration Titration This compound->Titration Total Ester Content Boiling/Melting Point Boiling/Melting Point This compound->Boiling/Melting Point Basic Purity Check

Caption: Comparison of purity validation methods.

Conclusion

For the comprehensive purity validation of this compound, GC-MS is the recommended method due to its high sensitivity, specificity, and ability to both identify and quantify impurities. While other techniques such as GC-FID, HPLC, and titration have their merits for specific applications, they do not offer the same level of detailed information as GC-MS. The choice of analytical method should be guided by the specific requirements of the research or application, including the need for qualitative versus quantitative data, the expected nature of impurities, and available resources.

References

Comparative Analysis of Pentylcyclohexyl Acetate and Its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the physicochemical and biological properties of chemical compounds is paramount. This guide provides a comparative analysis of pentylcyclohexyl acetate and its key structural analogs, focusing on their applications in the fragrance and solvent industries. While direct comparative experimental data is limited in publicly available literature, this document synthesizes available information to offer a comprehensive overview.

This compound, also known as conifer acetate, and its structural analogs are primarily utilized for their characteristic odors and solvent properties. Their application in drug development is not well-documented, with their biological interactions largely confined to olfactory receptors for fragrance perception. This analysis focuses on performance characteristics relevant to their main applications.

Physicochemical Properties: A Comparative Overview

The performance of these esters as fragrance and solvent agents is heavily influenced by their physical and chemical properties. Variations in the alkyl substituent on the cyclohexane ring and the ester group affect properties such as boiling point, vapor pressure, and solubility. Below is a compilation of available data for this compound and its common analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Flash Point (°C)Odor Description
This compound C₁₃H₂₄O₂212.33~311 (estimated)~0.966 (estimated)102.8Balsamic, sweet, woody, with hints of pear and raspberry[1]
Cyclohexyl Acetate C₈H₁₄O₂142.20172-173[2][3]0.966[2][3]58[4]Fruity, sweet, reminiscent of amyl acetate[3]
Methylcyclohexyl Acetate C₉H₁₆O₂156.22~201 (estimated)~0.95174.4Fruity, tropical, with notes of banana, mango, and pineapple
Ethylcyclohexyl Acetate C₁₀H₁₈O₂170.2597-98 @ 15 mmHg0.945-0.94879.4Powerful, sweet-fruity, pineapple-like[5]
4-tert-Butylcyclohexyl Acetate C₁₂H₂₂O₂198.30228-230 @ 25 mmHg[6]0.934[6]100cis-isomer: Intense, floral; trans-isomer: Rich, woody[6]

Experimental Protocols

Detailed, standardized comparative experimental data for these specific analogs is scarce. However, the following sections outline general experimental protocols that would be employed for their synthesis and evaluation.

General Synthesis of Cyclohexyl Acetate Esters

A common method for the synthesis of cyclohexyl acetate and its analogs is the Fischer esterification of the corresponding cyclohexanol with acetic acid, often in the presence of an acid catalyst.

Materials:

  • Appropriate cyclohexanol derivative (e.g., cyclohexanol, 2-tert-pentylcyclohexanol, 4-tert-butylcyclohexanol)

  • Glacial acetic acid

  • Sulfuric acid (catalyst) or a solid acid catalyst (e.g., Amberlyst-15)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Organic solvent (e.g., diethyl ether or toluene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using a solvent that forms an azeotrope with water), combine the cyclohexanol derivative and a molar excess of glacial acetic acid.

  • Add a catalytic amount of sulfuric acid.

  • Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap or by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash it with water, followed by a saturated sodium bicarbonate solution to neutralize the excess acid, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude ester can be purified by fractional distillation.

A patent for the synthesis of cyclohexyl acetate describes a process using a mole ratio of 1.0:1 to 1.6:1 of cyclohexanol to acetic acid with copper p-toluenesulfonate as a catalyst, followed by refluxing for 10-80 minutes[7].

Sensory Evaluation of Fragrance Compounds

The odor profile of fragrance ingredients is a critical performance parameter. This is typically evaluated by a trained sensory panel.

Procedure:

  • Sample Preparation: Prepare solutions of the acetate esters at a standardized concentration (e.g., 1% in an odorless solvent like ethanol or diethyl phthalate).

  • Panelist Training: A panel of trained sensory assessors is familiarized with a range of standard aroma compounds to calibrate their responses.

  • Evaluation: Samples are presented to the panelists in a controlled environment (odor-free, controlled temperature and humidity)[8]. The samples are typically applied to smelling strips.

  • Data Collection: Panelists rate the intensity of various odor descriptors (e.g., fruity, floral, woody, sweet) on a numerical scale (e.g., 0-10)[9]. They may also provide qualitative descriptions.

  • Data Analysis: The quantitative data is statistically analyzed to generate an odor profile for each compound, allowing for objective comparison.

Determination of Evaporation Rate

The volatility of a fragrance ingredient, which determines its longevity and character, can be assessed by its evaporation rate. Gas chromatography (GC) is a common method for this determination[6].

Procedure:

  • Sample Application: A precise amount of the neat oil or a solution of the ester is applied to a solid support (e.g., filter paper) placed in a temperature-controlled chamber.

  • Headspace Sampling: At regular intervals, a sample of the headspace (the air above the sample) is collected using a gas-tight syringe or a solid-phase microextraction (SPME) fiber.

  • GC Analysis: The collected headspace sample is injected into a gas chromatograph. The area of the corresponding peak is proportional to the concentration of the compound in the vapor phase.

  • Data Analysis: The peak area is plotted against time. The rate of decrease of the peak area provides a measure of the evaporation rate.

Biological Activity and Signaling Pathways

The primary biological interaction of this compound and its structural analogs is with olfactory receptors in the nasal cavity, which initiates the perception of smell. There is no significant evidence in the scientific literature to suggest that these simple acetate esters have specific interactions with other signaling pathways relevant to drug development. Their use in a biological context is generally limited to their solvent properties for in vitro assays, though their low water solubility can be a limiting factor[10].

Some broader studies on cyclohexane derivatives have shown various biological activities, including antimicrobial and cytotoxic effects[11][12]. However, these activities are not specific to the acetate esters in this analysis and are part of a much larger and diverse chemical space.

The general mechanism of olfactory signal transduction is well-established.

Olfactory_Signaling_Pathway cluster_ORN Olfactory Receptor Neuron Odorant Odorant (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates ACIII Adenylyl Cyclase III G_olf->ACIII Activates cAMP cAMP ACIII->cAMP Converts ATP ATP CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx Depolarization Depolarization Ca_Na->Depolarization Leads to Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential Generates

Caption: General Olfactory Signaling Pathway.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for synthesizing and evaluating these compounds.

Synthesis_Workflow Reactants Cyclohexanol Derivative + Acetic Acid Reaction Fischer Esterification (Acid Catalyst, Reflux) Reactants->Reaction Workup Neutralization & Washing Reaction->Workup Drying Drying of Organic Layer Workup->Drying Purification Fractional Distillation Drying->Purification Product Pure Cyclohexyl Acetate Analog Purification->Product

Caption: Synthesis Workflow for Cyclohexyl Acetate Analogs.

Evaluation_Workflow Compound Synthesized Acetate Ester PhysChem Physicochemical Analysis (GC-MS, BP, Density, etc.) Compound->PhysChem Sensory Sensory Evaluation (Trained Panel) Compound->Sensory Performance Performance Testing (Evaporation Rate, Solubility) Compound->Performance Data_Analysis Comparative Data Analysis PhysChem->Data_Analysis Sensory->Data_Analysis Performance->Data_Analysis Report Comprehensive Comparison Guide Data_Analysis->Report

Caption: Comparative Evaluation Workflow.

Conclusion

This compound and its structural analogs are a group of esters with significant applications in the fragrance and solvent industries. Their performance is dictated by their physicochemical properties, which can be tuned by altering the alkyl substituents. While they are not typically associated with specific therapeutic signaling pathways, their well-defined odor profiles make them valuable components in a variety of consumer products. The experimental protocols and workflows outlined in this guide provide a framework for the synthesis and comparative evaluation of these compounds for researchers in relevant fields. Further studies employing standardized, direct comparative methods would be beneficial to create a more detailed and quantitative understanding of their structure-property relationships.

References

Differentiating Cis and Trans Isomers of Pentylcyclohexyl Acetate by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The key to differentiating cis and trans isomers of 4-pentylcyclohexyl acetate lies in the distinct magnetic environments of the protons and carbons in the cyclohexane ring, which are highly dependent on the spatial orientation of the acetate and pentyl substituents. In the thermodynamically stable chair conformation, the bulky pentyl group is expected to preferentially occupy the equatorial position in both isomers. Consequently, the acetate group will be in the equatorial position in the trans isomer and in the axial position in the cis isomer. These conformational differences give rise to predictable variations in their ¹H and ¹³C NMR spectra.

Comparison of Expected NMR Data

The following tables summarize the anticipated ¹H and ¹³C NMR chemical shifts and key coupling constants for the cis and trans isomers of 4-pentylcyclohexyl acetate. These predictions are based on the established effects of axial and equatorial substituents on the NMR spectra of cyclohexane derivatives.

Table 1: Expected ¹H NMR Data for Cis- and Trans-4-Pentylcyclohexyl Acetate

ProtonExpected Chemical Shift (ppm) - trans Isomer (Equatorial Acetate)Expected Chemical Shift (ppm) - cis Isomer (Axial Acetate)Key Differentiating Features
H-1 (proton on carbon bearing acetate) ~4.5 - 5.0~4.0 - 4.5The H-1 proton in the trans isomer is axial and experiences less shielding, thus appearing at a higher chemical shift (downfield) compared to the equatorial H-1 proton in the cis isomer.
-OCOCH₃ (acetate methyl protons) ~2.0~2.0Minimal difference expected.
Cyclohexyl Protons Multiplets in the range of ~1.0 - 2.2Multiplets in the range of ~1.0 - 2.2Subtle shifts may be observed, but H-1 is the primary diagnostic proton.
Pentyl Protons ~0.8 - 1.5~0.8 - 1.5Minimal difference expected.
Coupling Constant (J₁) Jax-ax ≈ 8-13 Hz (large coupling)Jeq-ax ≈ 2-5 Hz, Jeq-eq ≈ 2-5 Hz (small couplings)The axial H-1 in the trans isomer will exhibit a large axial-axial coupling constant, appearing as a triplet of triplets or a complex multiplet with a large width. The equatorial H-1 in the cis isomer will show smaller equatorial-axial and equatorial-equatorial couplings, resulting in a narrower multiplet.

Table 2: Expected ¹³C NMR Data for Cis- and Trans-4-Pentylcyclohexyl Acetate

CarbonExpected Chemical Shift (ppm) - trans Isomer (Equatorial Acetate)Expected Chemical Shift (ppm) - cis Isomer (Axial Acetate)Key Differentiating Features
C-1 (carbon bearing acetate) ~74 - 78~70 - 74The C-1 carbon in the trans isomer is less shielded and resonates at a higher chemical shift (downfield) compared to the cis isomer.
C-2, C-6 ~32 - 36~28 - 32Shielded in the cis isomer due to the gamma-gauche effect of the axial acetate group.
C-3, C-5 ~28 - 32~24 - 28Shielded in the cis isomer due to the gamma-gauche effect of the axial acetate group.
C-4 ~40 - 44~38 - 42Minor shielding effect may be observed in the cis isomer.
-OCOCH₃ (carbonyl carbon) ~170~170Minimal difference expected.
-OCOCH₃ (acetate methyl carbon) ~21~21Minimal difference expected.
Pentyl Carbons ~14 - 40~14 - 40Minimal difference expected.

Experimental Protocols

To experimentally differentiate between the cis and trans isomers of pentylcyclohexyl acetate, the following NMR experiments are recommended:

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • ¹H NMR Spectroscopy: Acquire a standard one-dimensional proton NMR spectrum. Pay close attention to the chemical shift and multiplicity of the proton at the C-1 position.

  • ¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum to observe the chemical shifts of the cyclohexane ring carbons. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy): This experiment helps in identifying proton-proton coupling networks, confirming the connectivity within the cyclohexane ring and the pentyl chain.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide through-space correlations between protons. For the cis isomer, NOE cross-peaks would be expected between the axial acetate group's protons and the axial protons at C-3 and C-5 of the cyclohexane ring.

3. Data Analysis:

  • ¹H NMR:

    • Identify the signal corresponding to the H-1 proton. A downfield chemical shift (~4.5-5.0 ppm) and a large coupling constant (8-13 Hz) are indicative of the trans isomer. A more upfield chemical shift (~4.0-4.5 ppm) with smaller coupling constants (2-5 Hz) suggests the cis isomer.

  • ¹³C NMR:

    • Analyze the chemical shifts of the cyclohexane carbons. A downfield shift for C-1 (~74-78 ppm) and the adjacent carbons points towards the trans isomer. More upfield shifts for C-1, C-2, C-6, C-3, and C-5 are characteristic of the cis isomer due to the shielding gamma-gauche effect.

  • 2D NMR:

    • Use the COSY spectrum to confirm the assignment of the cyclohexane and pentyl protons.

    • In the NOESY spectrum, the presence of cross-peaks between the acetate group and axial protons on the cyclohexane ring would strongly support the cis configuration.

Visualization of the Differentiation Workflow

The logical process for differentiating the cis and trans isomers using NMR is illustrated in the following diagram.

Differentiation_Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis cluster_assignment Isomer Assignment Sample Mixture of Cis and Trans This compound Dissolve Dissolve in CDCl3 with TMS Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR C13_NMR 13C NMR NMR_Tube->C13_NMR COSY 2D COSY NMR_Tube->COSY NOESY 2D NOESY (Optional) NMR_Tube->NOESY H1_Analysis Analyze H-1 Chemical Shift & Coupling Constant H1_NMR->H1_Analysis C13_Analysis Analyze C-1, C-2/6, C-3/5 Chemical Shifts C13_NMR->C13_Analysis NOESY_Analysis Analyze NOE Correlations NOESY->NOESY_Analysis Trans_Isomer Trans Isomer H1_Analysis->Trans_Isomer Downfield shift Large J-coupling Cis_Isomer Cis Isomer H1_Analysis->Cis_Isomer Upfield shift Small J-coupling C13_Analysis->Trans_Isomer Downfield shifts (C-1, C-2/6, C-3/5) C13_Analysis->Cis_Isomer Upfield shifts (γ-gauche effect) NOESY_Analysis->Cis_Isomer NOE between acetate & axial protons

Caption: Workflow for differentiating cis and trans isomers of this compound by NMR.

A Comparative Guide to the Quantitative Analysis of Impurities in Pentylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of impurities in a pentylcyclohexyl acetate sample. Due to the limited availability of public data specific to this compound, this guide leverages data from analogous acetate esters to present a representative comparison of analytical performance. The methodologies and data presented are intended to serve as a practical reference for developing and validating analytical protocols for similar compounds.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of process-related impurities and residual solvents in acetate esters, analyzed by Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS). This data is representative of what would be expected from a validated analytical method for this compound.

ImpurityAnalytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Precision (%RSD)
Process-Related Impurities
CyclohexanolGC-FID / GC-MS0.005%0.015%98.5 - 101.2< 2.0
Pentanoic AcidGC-FID / GC-MS0.008%0.024%97.9 - 102.1< 2.5
Dicyclohexyl EtherGC-FID / GC-MS0.01%0.03%95.2 - 103.5< 3.0
Residual Solvents
TolueneHeadspace GC-FID1 ppm3 ppm92.8 - 105.7< 5.0
HeptaneHeadspace GC-FID2 ppm6 ppm94.1 - 104.3< 5.0

This data is illustrative and based on the analysis of analogous acetate esters. Actual performance characteristics should be established during method validation for this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established practices for the analysis of impurities in pharmaceutical products and can be adapted for this compound.

1. Quantitative Determination of Process-Related Impurities by GC-FID/MS

This method is suitable for the quantification of non-volatile and semi-volatile organic impurities.

  • Instrumentation:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS).

    • Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Reagents and Materials:

    • This compound sample.

    • Reference standards for potential impurities (e.g., cyclohexanol, pentanoic acid, dicyclohexyl ether).

    • Solvent: Dichloromethane (GC grade).

  • Chromatographic Conditions:

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Detector Temperature (FID): 300°C.

    • MS Transfer Line Temperature: 280°C.

    • MS Ion Source Temperature: 230°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.

    • MS Scan Range: 40-450 amu.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with dichloromethane.

  • Standard Preparation:

    • Prepare a stock solution containing known concentrations of each impurity reference standard in dichloromethane.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of impurities.

  • Data Analysis:

    • Identify impurities in the sample by comparing retention times and mass spectra with those of the reference standards.

    • Quantify each impurity using the external standard method based on the peak area from the FID chromatogram. The calibration curve for each impurity is generated by plotting peak area against concentration.

2. Quantitative Determination of Residual Solvents by Headspace GC-FID

This method is designed for the analysis of volatile organic compounds that may be present as residual solvents from the manufacturing process.

  • Instrumentation:

    • Gas Chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

    • Capillary Column: DB-624 (30 m x 0.53 mm ID, 3.0 µm film thickness) or equivalent.

  • Reagents and Materials:

    • This compound sample.

    • Reference standards for expected residual solvents (e.g., toluene, heptane).

    • Diluent: Dimethyl sulfoxide (DMSO).

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 30 minutes.

    • Transfer Line Temperature: 110°C.

    • Vial Pressurization: 10 psi.

  • Chromatographic Conditions:

    • Carrier Gas: Helium, constant flow rate of 2.0 mL/min.

    • Injector Temperature: 200°C.

    • Detector Temperature (FID): 250°C.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp: 15°C/min to 240°C.

      • Hold at 240°C for 5 minutes.

    • Split Ratio: 5:1.

  • Sample Preparation:

    • Accurately weigh approximately 200 mg of the this compound sample into a 20 mL headspace vial.

    • Add 2.0 mL of DMSO.

    • Seal the vial immediately.

  • Standard Preparation:

    • Prepare a stock solution of the residual solvent standards in DMSO.

    • Prepare a series of calibration standards by adding known amounts of the stock solution to headspace vials containing 2.0 mL of DMSO.

  • Data Analysis:

    • Identify residual solvents by comparing retention times with the reference standards.

    • Quantify each residual solvent using the external standard method based on the peak area from the FID chromatogram.

Visualizations

The following diagrams illustrate the workflow for impurity analysis and the logical relationship of method validation parameters.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing cluster_results Results & Reporting sample This compound Sample prep Sample Preparation (Dilution/Dissolution) sample->prep gc_ms GC-MS/FID Analysis (Process-Related Impurities) prep->gc_ms hs_gc Headspace GC-FID Analysis (Residual Solvents) prep->hs_gc identification Impurity Identification (Retention Time & Mass Spectra) gc_ms->identification hs_gc->identification quantification Impurity Quantification (Calibration Curve) identification->quantification report Final Report (Data Tables & Summary) quantification->report

Caption: Experimental workflow for impurity analysis.

method_validation cluster_main Method Validation Parameters (ICH Q2(R1)) cluster_relationship Logical Relationships accuracy Accuracy reliable Reliable & Reproducible Results accuracy->reliable precision Precision precision->accuracy precision->reliable specificity Specificity specificity->accuracy lod Limit of Detection (LOD) loq Limit of Quantitation (LOQ) lod->loq linearity Linearity range Range linearity->range robustness Robustness robustness->reliable suitable Suitable for Intended Use reliable->suitable

Caption: Logical relationships in method validation.

A Comparative Guide to the Reaction Kinetics of Cyclohexyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction kinetics for different synthesis routes of cyclohexyl acetate, a key intermediate in various chemical and pharmaceutical applications. The information presented is supported by experimental data to aid in the selection and optimization of synthesis pathways.

Comparison of Key Kinetic Parameters

The following table summarizes the key quantitative data for the reaction kinetics of three primary synthesis methods for cyclohexyl acetate.

Synthesis Route Catalyst Kinetic Model Activation Energy (Ea) Other Kinetic Parameters
Esterification of Cyclohexene with Acetic Acid Sulfonic acid-type styrene cation exchange resin (D006)Langmuir-Hinshelwood-Hougen-Watson (LHHW)93.06 kJ/mol[1]Pre-exponential factor: 5.33×10⁹ L²/(mol·g·min)[1]
Esterification of Cyclohexanol with Acetic Acid Amberlyst-15Second-order kinetics10 kJ/mol[2]The reaction rate is reported to be second order with respect to the acid concentration.
Enzymatic Synthesis (Transesterification) LipasePing-Pong Bi-BiNot explicitly found for cyclohexyl acetate, but typical for lipase-catalyzed transesterification.Michaelis-Menten constants (Km) and maximum reaction velocity (Vmax) are key parameters.[3]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and comparison.

Esterification of Cyclohexene with Acetic Acid

This protocol is based on studies utilizing a stirred batch reactor to determine the macrokinetics of the reaction.[1]

Materials:

  • Cyclohexene

  • Acetic Acid

  • Sulfonic acid-type styrene cation exchange resin (e.g., D006)

  • Nitrogen gas

  • Standard analytical reagents for titration

Equipment:

  • Jacketed glass batch reactor with a stirrer, condenser, and temperature controller

  • Sampling system

  • Gas chromatograph (GC) for concentration analysis

Procedure:

  • Charge the reactor with known amounts of cyclohexene and acetic acid.

  • Add a specific weight of the cation exchange resin catalyst.

  • Pressurize the reactor with nitrogen to create an inert atmosphere.

  • Heat the reactor to the desired temperature (e.g., 343.15-363.15 K) while stirring at a constant speed (e.g., 600 r/min) to eliminate external diffusion limitations.[1]

  • Collect samples at regular time intervals.

  • Analyze the samples using gas chromatography to determine the concentrations of reactants and products.

  • Continue the reaction until equilibrium is reached.

  • Regress the experimental data using the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model to determine the kinetic parameters.

Esterification of Cyclohexanol with Acetic Acid

This protocol describes a batch reactor setup for studying the esterification of cyclohexanol.[2]

Materials:

  • Cyclohexanol

  • Acetic Acid

  • Amberlyst-15 ion exchange catalyst

  • Propan-2-ol (as an internal standard for GC)

  • Nitrogen gas

Equipment:

  • Three-necked round bottom flask equipped with a condenser, stirrer, and thermometer

  • Heating mantle or oil bath

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

Procedure:

  • Add specified molar ratios of cyclohexanol and acetic acid to the reaction flask.

  • Introduce a known amount of the Amberlyst-15 catalyst.

  • Heat the mixture to the desired reaction temperature under constant stirring.

  • Withdraw samples periodically and immediately cool them to quench the reaction.

  • Analyze the samples using a gas chromatograph to monitor the conversion of cyclohexanol.

  • Use the collected data to determine the reaction order and calculate the activation energy from an Arrhenius plot.

Enzymatic Synthesis of Cyclohexyl Acetate via Transesterification

This protocol is a general procedure for lipase-catalyzed transesterification, which can be adapted for cyclohexyl acetate synthesis.

Materials:

  • Cyclohexanol

  • An acyl donor (e.g., vinyl acetate or ethyl acetate)

  • Immobilized lipase (e.g., from Candida antarctica)

  • Organic solvent (e.g., hexane)

  • Molecular sieves (to remove water)

Equipment:

  • Shaker incubator or stirred tank reactor

  • Temperature-controlled water bath

  • Gas chromatograph (GC) for analysis

Procedure:

  • Dissolve cyclohexanol and the acyl donor in an organic solvent in the reaction vessel.

  • Add the immobilized lipase to the mixture.

  • If necessary, add molecular sieves to control the water activity.

  • Incubate the reaction at a specific temperature (e.g., 40-60°C) with constant agitation.

  • Take samples at different time points.

  • Analyze the samples by GC to measure the concentration of cyclohexyl acetate.

  • Fit the data to a suitable kinetic model, such as the Ping-Pong Bi-Bi mechanism, to determine the kinetic parameters (Vmax, Km).

Visualizing the Experimental Workflow and Reaction Pathways

The following diagrams illustrate the general experimental workflow for studying reaction kinetics and the different synthesis pathways for cyclohexyl acetate.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_modeling Modeling P1 Reactant & Catalyst Preparation R1 Batch Reactor Setup P1->R1 Load Reactor R2 Set Reaction Parameters (Temp, Pressure, Stirring) R1->R2 R3 Initiate Reaction R2->R3 A1 Periodic Sampling R3->A1 During Reaction A2 Sample Quenching A1->A2 A3 GC/Titration Analysis A2->A3 M1 Data Collection (Concentration vs. Time) A3->M1 M2 Kinetic Model Fitting M1->M2 M3 Parameter Determination (Ea, Rate Constants) M2->M3

Caption: General experimental workflow for kinetic studies.

Synthesis_Pathways cluster_reactants Reactants cluster_product Product Cyclohexene Cyclohexene CyclohexylAcetate Cyclohexyl Acetate Cyclohexene->CyclohexylAcetate Esterification (Acid Catalyst) AceticAcid1 Acetic Acid AceticAcid1->CyclohexylAcetate Esterification (Acid Catalyst) Cyclohexanol Cyclohexanol Cyclohexanol->CyclohexylAcetate Esterification (Acid Catalyst) AceticAcid2 Acetic Acid AceticAcid2->CyclohexylAcetate Esterification (Acid Catalyst) AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->CyclohexylAcetate Transesterification (Lipase) Cyclohexanol2 Cyclohexanol Cyclohexanol2->CyclohexylAcetate Transesterification (Lipase)

Caption: Synthesis pathways to cyclohexyl acetate.

References

Cross-Referencing Experimental Spectra: A Comparative Guide to Pentylcyclohexyl Acetate Databases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate identification of chemical compounds is paramount. Cross-referencing experimentally acquired spectra with established databases is a cornerstone of this process. This guide provides a comprehensive comparison of major spectral databases for the analysis of pentylcyclohexyl acetate and its related compounds, supported by detailed experimental protocols for acquiring the necessary spectroscopic data.

Comparison of Spectral Databases

DatabaseThis compoundPentylcyclohexaneCyclohexyl Acetatet-Pentyl Acetate
--INVALID-LINK-- Not FoundNot FoundMS, ¹H NMR, ¹³C NMR, IR, RamanNot Found
--INVALID-LINK-- Not FoundNot FoundMS, IR, GC RetentionMS, IR
--INVALID-LINK-- Not FoundMS, ¹H NMR, ¹³C NMR, IR, Raman[1]MS, ¹H NMR, ¹³C NMR, IR, RamanMS, ¹H NMR, ¹³C NMR, IR, Raman
--INVALID-LINK-- Not FoundNot Found¹H NMR, ¹³C NMR, IR[2][3][4]¹³C NMR, IR[5][6]
Commercial Databases (e.g., Wiley, ACD/Labs, Bio-Rad) Potentially AvailablePotentially AvailablePotentially AvailablePotentially Available

Note: Commercial databases such as Wiley's KnowItAll, ACD/Labs, and Bio-Rad's KnowItAll often contain larger and more specialized collections of spectra and are worth consulting for less common compounds.[7][8]

Experimental Protocols

Accurate and reproducible spectral data is the foundation of reliable compound identification. The following sections detail standardized protocols for acquiring mass spectra, NMR spectra, and FT-IR spectra for a liquid organic compound like this compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with an electron ionization (EI) source is commonly used for volatile organic compounds.[9][10]

Procedure:

  • Sample Introduction: A small amount of the liquid sample is introduced into the instrument, typically via a heated inlet system or by direct injection. The sample is vaporized in a high vacuum environment.[11]

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).[9][10]

  • Fragmentation: The high energy of the ionization process often causes the molecular ion to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean NMR tube. The deuterated solvent minimizes solvent signals in the spectrum.[12][13]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.

  • Data Acquisition: A standard ¹H NMR pulse sequence is used to acquire the spectrum. Key parameters to set include the number of scans (typically 8-16 for a concentrated sample) and the relaxation delay.[4]

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

  • Integration and Analysis: The area under each peak is integrated to determine the relative number of protons giving rise to the signal.[12]

Procedure:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[4][14]

  • Instrument Setup: Similar to ¹H NMR, the instrument is locked and shimmed.

  • Data Acquisition: A ¹³C NMR experiment is performed, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 128 or more) is usually necessary to achieve a good signal-to-noise ratio.[4]

  • Data Processing: The FID is processed similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for liquid samples.

Procedure (using ATR):

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

  • Sample Application: A small drop of the liquid sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[15]

  • Data Acquisition: The FT-IR spectrum is acquired by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[5]

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Visualizing the Workflow and Comparison

To better illustrate the processes involved in cross-referencing experimental spectra, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_experiment Experimental Analysis cluster_data Data Acquisition cluster_comparison Database Cross-Referencing Sample Preparation Sample Preparation MS Analysis MS Analysis Sample Preparation->MS Analysis Vaporization NMR Analysis NMR Analysis Sample Preparation->NMR Analysis Dissolution FT-IR Analysis FT-IR Analysis Sample Preparation->FT-IR Analysis Direct Application Mass Spectrum Mass Spectrum MS Analysis->Mass Spectrum NMR Spectra NMR Spectra NMR Analysis->NMR Spectra IR Spectrum IR Spectrum FT-IR Analysis->IR Spectrum Database Search Database Search Mass Spectrum->Database Search NMR Spectra->Database Search IR Spectrum->Database Search Compound Identification Compound Identification Database Search->Compound Identification Sample Sample Sample->Sample Preparation Database_Comparison cluster_databases Spectral Databases Experimental Spectrum Experimental Spectrum SDBS SDBS Experimental Spectrum->SDBS Search NIST WebBook NIST WebBook Experimental Spectrum->NIST WebBook Search SpectraBase SpectraBase Experimental Spectrum->SpectraBase Search Commercial Databases Commercial Databases Experimental Spectrum->Commercial Databases Search Comparison Comparison SDBS->Comparison NIST WebBook->Comparison SpectraBase->Comparison Commercial Databases->Comparison Identification Identification Comparison->Identification Best Match

References

Performance comparison of pentylcyclohexyl acetate with other fragrance esters.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Formulation Scientists

In the intricate world of fragrance chemistry, the selection of individual esters is a critical determinant of a final scent's character, performance, and stability. This guide provides a detailed comparison of pentylcyclohexyl acetate against other commonly utilized fragrance esters: benzyl acetate, ethyl linalyl acetate, and methyl dihydrojasmonate. The following sections delve into their olfactory profiles, performance metrics, and stability, supported by experimental protocols and data presented for objective evaluation.

Comparative Performance Data

The selection of a fragrance ester is often a balance between its desired scent profile and its performance characteristics in a given formulation. The following table summarizes key quantitative and qualitative data for this compound and its counterparts.

Parameter This compound Benzyl Acetate Ethyl Linalyl Acetate Methyl Dihydrojasmonate (Hedione HC)
CAS Number 85665-91-4 / 32210-23-4 (p-tert-Butylcyclohexyl Acetate)140-11-461931-80-424851-98-7
Molecular Formula C13H24O2C9H10O2C13H22O2C13H22O3
Molecular Weight 212.33 g/mol 150.17 g/mol 210.3 g/mol 226.31 g/mol
Odor Profile Woody, cedar, floral, oily, herbal, balsam, green, fruity[1]Sweet, fruity, floral (jasmine, banana, pear nuances)[2]Citrus, bergamot, fruity, pear, fresh[3]Floral (Jasmine), powerful, reminiscent of magnolia blossoms[4]
Odor Strength MediumMedium[2]MediumMedium
Tenacity on Blotter 8 hours (for p-tert-Butylcyclohexyl Acetate)[1]4 - 15 hours[5][6]16 hours[3][7][8]Up to 1 month[9]
Substantivity (Damp Fabric) --Moderate[3]Good[9]
Substantivity (Dry Fabric) --Poor[3]Poor[9]
Vapor Pressure 0.103 mmHg @ 25°C (for p-tert-Butylcyclohexyl Acetate)[1]Not specified0.0487 hPa (approx. 0.0365 mmHg) @ 20°C[3]0.09 Pa (approx. 0.000675 mmHg) @ 20°C[9]
Typical Use Level in Concentrate Up to 20% (for p-tert-Butylcyclohexyl Acetate)[1]0.1% to 30%[5][6]Up to 40%[3][7][10]Up to 10% (can be higher in certain compositions)[9]
Stability Generally good stability in many functional products like soaps and shampoos.[11]Can be prone to hydrolysis. Poor tenacity is often compensated for by blending with higher esters of benzyl alcohol and fixatives.[5][12]Generally stable.Known for its stability and persistence in various product bases.

Experimental Protocols

The data presented in this guide is derived from standard analytical and sensory evaluation techniques commonly employed in the fragrance industry.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a pivotal technique for the chemical and sensory characterization of volatile compounds.[2] It combines the separation capabilities of gas chromatography with the human nose as a sensitive and specific detector.

  • Methodology:

    • Sample Preparation: The fragrance ester is diluted in a suitable solvent (e.g., ethanol) to an appropriate concentration.

    • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

    • Separation: The individual components of the sample are separated based on their volatility and interaction with the stationary phase of the GC column.

    • Detection: The column effluent is split between a standard GC detector (e.g., Flame Ionization Detector or Mass Spectrometer) and an olfactometry port.

    • Olfactory Evaluation: A trained sensory panelist or "nose" sniffs the effluent from the olfactometry port and records the odor description, intensity, and duration for each separated compound.[2][4]

Sensory Panel Evaluation

Sensory panels are essential for evaluating fragrance performance attributes that cannot be measured instrumentally, such as odor profile, intensity, and substantivity.[10]

  • Methodology for Tenacity on Blotter:

    • A standardized amount of the fragrance ester is applied to a smelling strip (blotter).

    • Trained panelists evaluate the odor intensity and character at regular intervals (e.g., 1, 2, 4, 8, 24 hours) until the odor is no longer perceptible.

    • The time at which the odor is no longer detectable is recorded as the tenacity.

  • Methodology for Substantivity on Fabric:

    • Standardized fabric swatches (e.g., cotton, polyester) are washed with a base detergent containing a specific concentration of the fragrance ester.

    • The fabric swatches are assessed by a sensory panel at different stages: immediately after washing (damp) and after a specified drying time (dry).

    • Panelists rate the odor intensity on a predefined scale (e.g., a Labeled Magnitude Scale).[6]

Stability Testing

Stability testing is crucial to ensure that a fragrance ester maintains its intended character and performance throughout the product's shelf life.[13][14]

  • Methodology:

    • The fragrance ester is incorporated into various product bases (e.g., ethanol for fine fragrance, surfactant base for shampoo, soap base).

    • Samples are stored under controlled conditions of elevated temperature (e.g., 40°C), light exposure (UV), and varying pH levels.[13]

    • At specified time points, the samples are evaluated for any changes in color, odor, and chemical composition (using techniques like GC-MS).

Logical Relationships in Fragrance Performance Assessment

The following diagram illustrates the interconnectedness of key parameters in the evaluation of fragrance ester performance.

FragrancePerformance cluster_chemical_properties Chemical Properties cluster_performance_metrics Performance Metrics cluster_application Application Molecular_Structure Molecular Structure Odor_Profile Odor Profile Molecular_Structure->Odor_Profile determines Vapor_Pressure Vapor Pressure Tenacity Tenacity Vapor_Pressure->Tenacity influences Polarity Polarity Substantivity Substantivity Polarity->Substantivity affects Product_Formulation Product Formulation Odor_Profile->Product_Formulation Odor_Intensity Odor Intensity Odor_Intensity->Product_Formulation Tenacity->Product_Formulation Substantivity->Product_Formulation Stability Stability Product_Formulation->Stability impacts

Caption: Logical workflow of fragrance ester evaluation.

Conclusion

The selection of a fragrance ester is a multifaceted decision that requires a thorough understanding of its chemical properties and performance characteristics. This compound, with its woody and complex odor profile, offers good stability, making it a valuable ingredient in a variety of functional products. In comparison, benzyl acetate provides a classic floral-fruity note but with lower tenacity, often requiring careful formulation to achieve longevity. Ethyl linalyl acetate delivers a fresh, citrus-bergamot character with moderate tenacity, while methyl dihydrojasmonate stands out for its exceptional tenacity and powerful floral signature.

This guide provides a foundational comparison to aid researchers and drug development professionals in the initial stages of fragrance ingredient selection. It is crucial to conduct specific performance and stability testing within the intended product matrix to ensure optimal results.

References

Navigating the Analytical Maze: A Comparative Guide to Validating Methods for Genotoxic Impurity Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of pharmaceutical development, ensuring the safety and purity of drug substances is paramount. A critical aspect of this is the detection and control of genotoxic impurities (GTIs), which even at trace levels, can pose a significant risk to patient health by damaging DNA and potentially causing cancer.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control of these impurities, necessitating the development and validation of highly sensitive and specific analytical methods.[3]

This guide provides a comprehensive comparison of the most commonly employed analytical techniques for the detection of genotoxic impurities: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). It is designed to assist researchers, scientists, and drug development professionals in selecting and validating the most appropriate analytical methodology for their specific needs.

The Analytical Arsenal: A Head-to-Head Comparison

The choice of an analytical technique for GTI detection is multifactorial, depending on the physicochemical properties of the impurity, the required sensitivity, and the nature of the drug substance matrix.[2][4] While HPLC-UV is a workhorse in many pharmaceutical laboratories for its robustness, GC-MS and LC-MS are often the techniques of choice for their superior sensitivity and selectivity, which are crucial for detecting impurities at the parts-per-million (ppm) levels required by regulatory standards.[3][4]

Parameter HPLC-UV GC-MS LC-MS/MS
Limit of Detection (LOD) 0.01 - 1 ppm0.005 - 1 ppm0.01 - 10 ng/mL
Limit of Quantitation (LOQ) 0.02 - 5 ppm0.01 - 5 ppm0.04 - 20 ng/mL
Linearity (R²) > 0.99> 0.99> 0.998
Accuracy (% Recovery) 90 - 110%80 - 120%94 - 108%
Precision (% RSD) < 5%< 15%< 6.5%
Applicability Non-volatile, UV-absorbing compoundsVolatile and semi-volatile compoundsWide range of non-volatile and thermally labile compounds
Selectivity ModerateHighVery High
Matrix Effects Less proneCan be significantProne to ion suppression/enhancement

Table 1: Comparative Performance of Analytical Methods for Genotoxic Impurity Detection. Data synthesized from multiple sources.[5][6][7][8][9][10][11][12]

Delving into the Methodologies: Experimental Protocols

The successful implementation of any analytical technique hinges on a well-defined and validated experimental protocol. Below are generalized methodologies for the three key techniques, which can be adapted for specific applications.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for non-volatile impurities that possess a UV chromophore.[2]

Experimental Protocol:

  • System Preparation:

    • Instrument: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

    • Column: A suitable reversed-phase column (e.g., C18, C8) with appropriate dimensions and particle size.

    • Mobile Phase: A degassed mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol). The composition can be isocratic or a gradient.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the genotoxic impurity reference standard in a suitable solvent.

    • Perform serial dilutions to prepare calibration standards and quality control samples.

    • Accurately weigh the drug substance and dissolve it in a suitable diluent to achieve the desired concentration. Spike with the GTI standard as required for validation experiments.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30-40 °C).

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

    • Inject the prepared standards and samples.

    • Monitor the elution of the impurity at a specific UV wavelength.

  • Data Analysis:

    • Integrate the peak area of the genotoxic impurity.

    • Construct a calibration curve by plotting peak area against concentration.

    • Quantify the impurity in the sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile genotoxic impurities.[4] Headspace GC-MS is often employed to minimize matrix effects.

Experimental Protocol:

  • System Preparation:

    • Instrument: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole). A headspace autosampler is often used for sample introduction.

    • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: An inert gas such as helium or hydrogen at a constant flow rate.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the volatile genotoxic impurity in a suitable solvent (e.g., dimethyl sulfoxide).

    • Prepare calibration standards by spiking the impurity into a diluent or a blank matrix.

    • Accurately weigh the drug substance into a headspace vial and dissolve or suspend it in a suitable solvent.

  • GC-MS Conditions:

    • Headspace: Set the vial equilibration temperature and time.

    • GC Inlet: Set the injector temperature and split ratio.

    • Oven Temperature Program: Implement a temperature gradient to separate the analytes.

    • Mass Spectrometer: Operate in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and selectivity. Set the ion source temperature and electron ionization energy.

  • Data Analysis:

    • Extract the ion chromatogram for the specific m/z of the target impurity.

    • Integrate the peak area.

    • Generate a calibration curve and quantify the impurity in the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with a tandem mass spectrometer (MS/MS), offers the highest sensitivity and selectivity for a broad range of non-volatile and thermally labile genotoxic impurities.[6]

Experimental Protocol:

  • System Preparation:

    • Instrument: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

    • Column: A suitable reversed-phase or HILIC column.

    • Mobile Phase: A mixture of volatile buffers (e.g., ammonium formate or acetate) and organic solvents.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the genotoxic impurity reference standard.

    • Prepare calibration standards and quality control samples through serial dilutions.

    • Prepare the drug substance sample by dissolving it in a suitable diluent.

  • LC-MS/MS Conditions:

    • LC: Set the column temperature, flow rate, and mobile phase gradient.

    • MS: Optimize the ionization source parameters (e.g., capillary voltage, gas flow, temperature).

    • MS/MS: Operate in MRM mode, selecting precursor and product ion transitions for the target impurity for maximum specificity.

  • Data Analysis:

    • Extract the MRM transition chromatogram.

    • Integrate the peak area.

    • Construct a calibration curve and determine the concentration of the impurity in the sample.

Visualizing the Workflow and Decision-Making Process

To further clarify the process of validating and selecting an analytical method for genotoxic impurities, the following diagrams illustrate the key workflows and logical relationships.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_development Method Development cluster_validation Validation Phase cluster_documentation Documentation define_scope Define Scope & Purpose set_acceptance Set Acceptance Criteria (ICH Q2) define_scope->set_acceptance select_technique Select Analytical Technique set_acceptance->select_technique optimize_params Optimize Method Parameters select_technique->optimize_params specificity Specificity optimize_params->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report validation_protocol Validation Protocol validation_protocol->validation_report Method_Selection_Decision_Tree start Start: Assess Impurity Properties volatile Is the impurity volatile? start->volatile uv_absorbing Does the impurity have a UV chromophore? volatile->uv_absorbing No gc_ms GC-MS is the preferred method. volatile->gc_ms Yes hplc_uv HPLC-UV is a suitable option. uv_absorbing->hplc_uv Yes lc_ms LC-MS/MS is the recommended method. uv_absorbing->lc_ms No derivatization Consider derivatization. lc_ms->derivatization

References

Navigating the Maze: A Comparative Guide to Separating Positional and Geometrical Isomers in Reverse-Phase Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the separation of positional and geometrical isomers presents a persistent analytical challenge. These closely related molecules, differing only in the spatial arrangement of atoms or functional groups, often exhibit nearly identical physicochemical properties, making their individual quantification and isolation a complex task. Reverse-phase high-performance liquid chromatography (RP-HPLC) remains a cornerstone technique for these separations. This guide provides an objective comparison of various RP-HPLC strategies, supported by experimental data, to empower you in selecting the optimal methodology for your specific analytical needs.

The subtle structural differences between isomers can lead to significant variations in their biological activity, toxicity, and pharmacokinetic profiles. Consequently, the ability to resolve and accurately quantify these species is paramount in drug discovery, development, and quality control. This guide delves into the key parameters influencing the separation of positional and geometrical isomers by RP-HPLC, including stationary phase chemistry, mobile phase composition, and temperature.

The Critical Role of the Stationary Phase

The choice of stationary phase is arguably the most influential factor in achieving successful isomer separation. While the ubiquitous C18 (octadecylsilane) columns are a workhorse in many laboratories, their purely hydrophobic interactions are often insufficient to resolve molecules with minor structural variations. Specialized column chemistries that offer alternative interaction mechanisms, such as π-π interactions, dipole-dipole interactions, and shape selectivity, are often more effective.

dot

cluster_ColumnSelection Stationary Phase Selection for Isomer Separation C18 Standard C18 Phenyl Phenyl/PFP C18->Phenyl π-π interactions for aromatic isomers PolarEmbedded Polar-Embedded C18->PolarEmbedded Enhanced selectivity for polar isomers Polymeric Polymeric-Bonded C18->Polymeric Shape selectivity for rigid isomers MOF Metal-Organic Framework (MOF) C18->MOF Novel selectivity through framework structure

Figure 1. Decision tree for stationary phase selection based on isomer type.

Comparison of Stationary Phases for Positional Isomer Separation

The separation of positional isomers, particularly on aromatic rings, often benefits from stationary phases capable of π-π interactions. Phenyl-based columns, for instance, can provide unique selectivity compared to traditional alkyl phases. A novel approach involves the use of metal-organic framework (MOF)-based stationary phases, which offer a highly ordered porous structure and tunable chemical functionalities.

Isomer SetStationary PhaseMobile PhaseFlow Rate (mL/min)DetectionOutcome
Xylene IsomersMIL-53(Fe)Acetonitrile/Water (80:20, v/v)0.6UV at 254 nmBaseline separation of o-, m-, and p-xylene achieved.[1]
Dichlorobenzene IsomersMIL-53(Fe)Acetonitrile/Water (80:20, v/v)0.6UV at 254 nmSuccessful baseline separation of o-, m-, and p-dichlorobenzene.[1]
Chlorotoluene IsomersMIL-53(Fe)Acetonitrile/Water (100:0)0.6UV at 254 nmBaseline separation of o-, m-, and p-chlorotoluene.[1]
Nitroaniline IsomersMIL-53(Fe)Acetonitrile/Water (70:30, v/v)0.6UV at 254 nmBaseline separation of o-, m-, and p-nitroaniline.[1]
Xylene IsomersC18Acetonitrile/Water (70:30, v/v)1.0UV at 254 nmCo-elution of isomers.[2]
Dichlorobenzene IsomersC8Acetonitrile/Water (70:30, v/v)1.0UV at 254 nmPartial separation.[2]

Experimental Protocol: Separation of Positional Isomers on a MIL-53(Fe) Column [1]

  • Column: MIL-53(Fe) packed column.

  • Mobile Phase: Varies by analyte, see table above.

  • Flow Rate: 0.6 mL/min.

  • Temperature: Ambient.

  • Detection: UV at 254 nm.

  • Injection Volume: Not specified.

The Influence of Mobile Phase Composition and Temperature

Optimizing the mobile phase is a critical step in method development for isomer separation. The choice of organic modifier (e.g., acetonitrile vs. methanol), the pH, and the use of additives can significantly impact selectivity. For instance, methanol is known to be a weaker eluent than acetonitrile and can enhance the separation of aromatic compounds by promoting longer retention times.[3] Temperature also plays a crucial role, with higher temperatures often leading to improved peak shapes and, in some cases, enhanced resolution of geometrical isomers.[3]

dot

cluster_MobilePhase Mobile Phase Optimization Workflow Start Initial Conditions (e.g., ACN/Water) Organic Organic Modifier (MeOH vs. ACN) Start->Organic pH Mobile Phase pH Organic->pH Additives Additives (e.g., Formic Acid, DEA) pH->Additives Temperature Column Temperature Additives->Temperature Resolution Evaluate Resolution Temperature->Resolution Resolution->Organic Suboptimal Optimized Optimized Separation Resolution->Optimized Optimal

Figure 2. Iterative workflow for mobile phase and temperature optimization.

Case Study: Separation of Dicaffeoylquinic Acid (diCQA) Geometrical Isomers

A study on the separation of diCQA geometrical isomers highlights the interplay between column chemistry, mobile phase, and temperature.[3] The elution order of these isomers was found to be inconsistent across different C18 columns, emphasizing the need for careful column screening. Phenyl-based columns with methanol as the organic modifier provided more reproducible elution profiles.[3]

IsomersStationary PhaseMobile Phase BTemperature (°C)Observation
diCQA geometrical isomersPhenyl-derivedMethanol (with 0.1% formic acid)30Reproducible elution profile.[3]
diCQA geometrical isomersAlkyl (C18)Methanol (with 0.1% formic acid)30Inconsistent elution profiles.[3]
diCQA geometrical isomersUltra C18Methanol (with 0.1% formic acid)30Poor performance.[3]
diCQA geometrical isomersUltra C18Methanol (with 0.1% formic acid)60Enhanced chromatographic resolution.[3]

Experimental Protocol: Separation of diCQA Geometrical Isomers [3]

  • Columns: Various phenyl-derived and alkyl (C18) columns.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

  • Gradient: Not specified.

  • Flow Rate: Not specified.

  • Temperature: Varied from 30°C to 60°C.

  • Detection: HPLC-PDA.

Alternative Approaches for Challenging Separations

For particularly challenging separations where conventional RP-HPLC fails, alternative strategies may be necessary. Normal-phase HPLC can sometimes provide better resolution for positional isomers that co-elute in reversed-phase due to its sensitivity to small differences in polarity.[4] Additionally, the use of mobile phase additives that can form complexes with the analytes, such as silver ions for fatty acid isomers, can dramatically enhance selectivity.[5]

Conclusion

The separation of positional and geometrical isomers in reverse-phase chromatography is a multifaceted challenge that requires a systematic approach to method development. While there is no single "magic bullet," a careful consideration of stationary phase chemistry, mobile phase composition, and temperature can lead to successful and robust separations. For aromatic positional isomers, exploring stationary phases with π-π interaction capabilities, such as phenyl columns, is highly recommended. For geometrical isomers, a thorough investigation of mobile phase modifiers and temperature gradients is often fruitful. By leveraging the principles and experimental examples outlined in this guide, researchers can more effectively navigate the complexities of isomer analysis and achieve their desired separation goals.

References

A Comparative Guide to the Characterization of Crude vs. Purified p-[trans-4-(trans-1-pentenyl)-cyclohexyl]benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization of crude and purified p-[trans-4-(trans-1-pentenyl)-cyclohexyl]benzonitrile, a liquid crystal compound of interest in various research and development applications. Understanding the differences in analytical data between the crude and purified product is crucial for assessing purity, optimizing synthesis and purification protocols, and ensuring reliable performance in downstream applications. This guide presents supporting experimental data, detailed methodologies for key characterization techniques, and visual workflows to facilitate a clear understanding of the characterization process.

Introduction to p-[trans-4-(trans-1-pentenyl)-cyclohexyl]benzonitrile and the Importance of Purity

p-[trans-4-(trans-1-pentenyl)-cyclohexyl]benzonitrile is a nematic liquid crystal, a state of matter where molecules have long-range orientational order but no long-range positional order. Its properties are highly dependent on its molecular structure and purity. Impurities, often arising from the synthesis process, can significantly impact the material's phase transitions, optical properties, and overall performance.

Common impurities in the synthesis of similar cyanophenylcyclohexane liquid crystals, often prepared via Wittig-type reactions, include:

  • Cis/trans isomers: The desired product is the trans,trans isomer. However, cis isomers of the cyclohexyl ring or the pentenyl double bond can form as byproducts.

  • Unreacted starting materials: Residual aldehydes, phosphonium salts, or other reagents used in the synthesis.

  • Byproducts of the Wittig reaction: Triphenylphosphine oxide is a common byproduct.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

This guide will compare the analytical signatures of a hypothetical crude sample containing such impurities with a highly purified sample.

Comparative Analysis of Characterization Data

The following tables summarize the expected quantitative data from key analytical techniques for both crude and purified p-[trans-4-(trans-1-pentenyl)-cyclohexyl]benzonitrile.

Table 1: ¹H NMR Spectroscopy Data Comparison (400 MHz, CDCl₃)

Proton Assignment Expected Chemical Shift (δ) - Purified Expected Appearance - Purified Observations in Crude Sample
Aromatic protons7.5-7.7 ppmMultipletAdditional signals in the aromatic region from unreacted benzaldehyde derivatives.
Vinylic protons5.3-5.5 ppmMultipletBroader signals, potential for overlapping signals from cis pentenyl isomers.
Cyclohexyl protons1.0-2.5 ppmComplex multipletsAdditional complex signals from cis-cyclohexyl isomers, often appearing slightly upfield or downfield of the trans signals.
Alkyl protons (pentenyl)0.9-2.1 ppmMultipletsBroader signals and less defined splitting patterns due to isomeric impurities.
Impurity signalsNot ApplicableNot ApplicableSignals corresponding to triphenylphosphine oxide (7.4-7.8 ppm), residual solvents, and other organic byproducts.

Table 2: Differential Scanning Calorimetry (DSC) Data Comparison

Parameter Expected Value - Purified Observations in Crude Sample
Crystal-to-Nematic Transition (T_CN)Sharp, well-defined peak (e.g., ~40-50 °C)Broadened transition peak, often at a lower temperature. Multiple small peaks may be observed due to different crystalline forms of impurities.
Nematic-to-Isotropic Transition (T_NI) / Clearing PointSharp, well-defined peak (e.g., ~60-70 °C)Significant depression and broadening of the clearing point. The presence of impurities disrupts the long-range orientational order of the nematic phase.[1][2][3][4]
Enthalpy of Transition (ΔH)Characteristic values for each transitionLower enthalpy values for both transitions due to the reduced concentration of the pure compound.

Table 3: Polarized Optical Microscopy (POM) Observations

Phase Expected Texture - Purified Observations in Crude Sample
Nematic PhaseSchlieren or marbled texture with characteristic threads and brushes.Distorted textures, appearance of isotropic droplets within the nematic phase, especially near the depressed clearing point. The presence of solid impurities may also be visible.[5]
Isotropic PhaseCompletely dark field of view.Incomplete transition to the isotropic phase, with some residual birefringence due to undissolved impurities.

Experimental Protocols

Detailed methodologies for the characterization and purification of p-[trans-4-(trans-1-pentenyl)-cyclohexyl]benzonitrile are provided below.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve approximately 10 mg of the sample (crude or purified) in 0.6 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative ratios of protons and identify impurities. The coupling constants for cis and trans isomers of alkenes are typically different, with J_trans > J_cis, which can aid in isomer identification.[6][7]

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 5 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

    • Cool the sample at the same rate and then perform a second heating scan to ensure thermal history is removed.

    • Determine the transition temperatures (onset or peak) and enthalpies of transition from the thermogram.[3]

  • Polarized Optical Microscopy (POM):

    • Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

    • Place the slide on a hot stage attached to a polarizing microscope.

    • Heat the sample slowly while observing the texture through the crossed polarizers.

    • Record the temperatures at which phase transitions occur and capture images of the characteristic textures for each phase.

Purification Methods
  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

    • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the pure compound.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

  • Column Chromatography:

    • Prepare a slurry of silica gel in an appropriate non-polar solvent (e.g., hexane).

    • Pack a chromatography column with the slurry.

    • Dissolve the crude sample in a minimum amount of the eluent and load it onto the top of the column.

    • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The less polar trans isomer will typically elute before the more polar cis isomer.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

  • Zone Refining:

    • Place the crude material in a long, narrow tube.

    • A narrow molten zone is created by a heater and is slowly moved along the tube.

    • Impurities, being more soluble in the molten phase, are carried along with the molten zone to one end of the tube.

    • The process is repeated multiple times to achieve high purity.

  • Molecular Distillation:

    • This technique is suitable for purifying thermally sensitive, high-boiling point compounds.

    • The distillation is performed under a high vacuum, which significantly lowers the boiling point.

    • The distance between the evaporator and the condenser is very short, minimizing product loss. This method is effective at removing less volatile impurities.[8][9][10][11]

Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical relationships in the characterization and purification process.

Characterization_Workflow cluster_crude Crude Sample cluster_characterization Characterization cluster_data Data Analysis Crude Crude p-[trans-4-(trans-1-pentenyl)- cyclohexyl]benzonitrile NMR NMR Spectroscopy Crude->NMR DSC Differential Scanning Calorimetry Crude->DSC POM Polarized Optical Microscopy Crude->POM NMR_Data Impurity Signals, Broadened Peaks NMR->NMR_Data DSC_Data Depressed & Broadened Transitions DSC->DSC_Data POM_Data Distorted Textures, Isotropic Droplets POM->POM_Data

Caption: Workflow for the characterization of the crude sample.

Purification_and_Characterization_Workflow cluster_purification Purification Methods cluster_characterization Purity Confirmation Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Zone Zone Refining Crude->Zone Distillation Molecular Distillation Crude->Distillation Purified Purified Product Recrystallization->Purified Column->Purified Zone->Purified Distillation->Purified NMR_Pure NMR Spectroscopy (Sharp Signals, No Impurities) Purified->NMR_Pure DSC_Pure DSC (Sharp Transitions) Purified->DSC_Pure POM_Pure POM (Well-defined Textures) Purified->POM_Pure

Caption: General workflow for purification and subsequent characterization.

Logical_Relationship_Purity_Properties Purity Purity of Compound Phase_Behavior Phase Behavior (Transition Temperatures) Purity->Phase_Behavior determines Optical_Properties Optical Properties (Birefringence) Purity->Optical_Properties influences Impurities Presence of Impurities Impurities->Phase_Behavior disrupts Impurities->Optical_Properties alters Performance Device Performance Phase_Behavior->Performance Optical_Properties->Performance

Caption: Relationship between purity and material properties.

Conclusion

The characterization of p-[trans-4-(trans-1-pentenyl)-cyclohexyl]benzonitrile clearly demonstrates the significant impact of impurities on its physical properties. A crude sample typically exhibits broadened and depressed phase transitions in DSC analysis, additional signals in NMR spectra corresponding to isomers and byproducts, and distorted textures under POM. In contrast, a purified sample shows sharp, well-defined phase transitions, clean NMR spectra with the expected signals, and uniform, characteristic liquid crystal textures. The choice of purification method will depend on the nature of the impurities and the desired final purity. This guide provides the necessary framework for researchers to effectively characterize and assess the purity of this and similar liquid crystalline materials.

References

Safety Operating Guide

Proper Disposal of Pentylcyclohexyl Acetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of laboratory chemicals is a critical component of research and development activities. This guide provides detailed, step-by-step procedures for the proper disposal of pentylcyclohexyl acetate, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Hazard Information

This compound is classified with several hazards that necessitate careful handling and disposal.[1] Understanding these hazards is the first step in ensuring safe laboratory practices.

Hazard Classification:

Hazard CategoryClassification
Physical HazardFlammable Liquid, Category 3
Health HazardSkin Irritation, Category 2
Health HazardEye Irritation, Category 2A
Environmental HazardAquatic Chronic 3

Data sourced from the Safety Data Sheet for 2-tert-Pentylcyclohexyl acetate.[1]

Due to its classification as a flammable liquid, this compound should be kept away from heat, sparks, open flames, and other ignition sources.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this chemical to prevent skin and eye irritation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by local, regional, and national hazardous waste regulations.[1] The following protocol outlines the general steps to be taken in a laboratory setting, in accordance with typical U.S. Environmental Protection Agency (EPA) guidelines for hazardous waste management.[2][3]

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: As soon as this compound is deemed a waste product, it must be managed as hazardous waste.

  • Segregate Incompatible Chemicals: Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents and strong acids.[1] It should be collected in a dedicated, properly labeled waste container.

Step 2: Proper Waste Containment and Labeling

  • Use an Appropriate Container: Collect liquid this compound waste in a clean, leak-proof container that is chemically compatible with the substance. The original container, if in good condition, is an ideal choice.[4]

  • Securely Close the Container: The waste container must be kept securely capped at all times, except when adding waste.[4]

  • Label the Container Clearly: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[2] The label should also include an indication of the hazards (e.g., flammable, irritant).[2]

Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)

  • Designate an SAA: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][4]

  • Monitor Accumulation: Laboratories can accumulate up to 55 gallons of a particular hazardous waste stream in an SAA.[5] Once the container is full, it must be moved to the central accumulation area within three days.[4]

Step 4: Arrange for Professional Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor is responsible for the final removal and disposal of the waste.

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or contacting the EHS office directly.

Spill Response Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Ensure Personnel Safety: Evacuate all non-essential personnel from the immediate area. The person cleaning the spill should wear appropriate PPE, including respiratory protection if ventilation is inadequate.[1]

  • Eliminate Ignition Sources: As this compound is flammable, remove all sources of ignition from the spill area.[1]

  • Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or commercial sorbent pads, to contain and absorb the spilled liquid.[1]

  • Collect and Dispose of Spill Debris: Carefully collect the absorbent material and place it in a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's spill reporting protocol.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_0 This compound Disposal Workflow start This compound Identified as Waste identify Is it a hazardous waste? start->identify yes_hazardous Yes (Flammable, Irritant, Aquatic Toxicity) identify->yes_hazardous segregate Segregate from Incompatible Materials (Strong Oxidizers, Strong Acids) yes_hazardous->segregate contain Collect in a Labeled, Closed Container ('Hazardous Waste', Chemical Name, Hazards) segregate->contain store Store in a Designated Satellite Accumulation Area (SAA) contain->store full Is the container full? store->full full->store No move_to_caa Move to Central Accumulation Area (CAA) within 3 days full->move_to_caa Yes contact_ehs Contact EHS for Pickup and Professional Disposal move_to_caa->contact_ehs disposed Properly Disposed contact_ehs->disposed

Caption: Decision workflow for the proper disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.

References

Essential Safety and Logistical Information for Handling Pentylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like Pentylcyclohexyl acetate is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

This compound is a flammable liquid and may cause skin irritation or allergic reactions.[1][2] It is crucial to adhere to the following personal protective equipment (PPE) guidelines and disposal procedures to minimize exposure and environmental impact.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionRationale
Hands Chemical-resistant gloves (e.g., vinyl disposable for short-term use).[1] For prolonged contact, select gloves based on a risk assessment and supplier recommendations.[1]To prevent skin contact, which can cause irritation or allergic reactions.[1][2]
Eyes Safety glasses with side-shields or splash goggles.[1]To protect against liquid splashes, mists, or dusts that could cause eye irritation.[1]
Body Laboratory coat.[1] For tasks with a higher risk of splashing, a chemical-resistant apron or suit should be considered.[3]To protect the skin and clothing from accidental contact.
Respiratory In case of insufficient ventilation or the generation of vapors/aerosols, a suitable respiratory protector is required.[1][4]To prevent inhalation of vapors, which may be harmful.
Operational Plan: Step-by-Step Handling Procedure
  • Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[5] All personnel involved must be trained on the proper handling and storage of this compound.[5]

  • Ventilation : Always work in a well-ventilated area, preferably in a chemical fume hood, to minimize the inhalation of vapors.[2][4]

  • Donning PPE : Put on all required PPE as outlined in the table above before opening the chemical container.

  • Dispensing : When transferring the liquid, use only non-sparking tools and ensure that the container and receiving equipment are properly grounded to prevent static discharge.[4][6] Avoid creating splashes or aerosols.

  • Post-Handling : After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[2] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1]

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental harm.

  • Waste Collection : Collect waste material in its original container or a suitable, labeled, and sealed container.[4] Do not mix with other waste.[4]

  • Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, paper towels, and empty containers, should be treated as hazardous waste and disposed of accordingly.[5][7] Handle uncleaned containers as you would the product itself.[4]

  • Disposal Method : Dispose of contents and containers in accordance with local, regional, and national regulations at an approved waste disposal plant.[4][7] Do not allow the product to enter drains, surface water, or ground water.[1][4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various sources. Note that properties can vary between isomers.

PropertyValueSource
Boiling Point 142 - 149 °C[4]
Melting Point -100 °C[4]
Density 0.876 g/cm³ (at 25 °C)[4]
Flash Point > 93.3 °C[7]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

prep Preparation - Review SDS - Ensure emergency equipment is accessible - Verify proper ventilation ppe Don PPE - Lab coat - Safety goggles - Chemical-resistant gloves prep->ppe Proceed when ready handling Chemical Handling - Work in a fume hood - Use non-sparking tools - Ground equipment ppe->handling Begin experiment post_handling Post-Handling Procedures - Wash hands thoroughly - Decontaminate work area handling->post_handling Experiment complete spill Spill Response - Evacuate area - Use absorbent material - Ventilate area handling->spill In case of spill waste Waste Collection - Segregate waste - Use labeled, sealed containers post_handling->waste Generate waste disposal Disposal - Follow institutional and local regulations - Use approved waste disposal service waste->disposal Ready for pickup spill->post_handling After cleanup

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.